Technical Documentation Center

1-methyl-5-(propan-2-yl)-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-methyl-5-(propan-2-yl)-1H-pyrazole
  • CAS: 58442-49-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-Methyl-5-(propan-2-yl)-1H-pyrazole: A Technical Guide

Subtitle: Mechanistic Insights, Regioselective Synthesis, and Analytical Validation Executive Summary 1-Methyl-5-(propan-2-yl)-1H-pyrazole (commonly referred to as 5-isopropyl-1-methylpyrazole) is a highly valuable heter...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Insights, Regioselective Synthesis, and Analytical Validation

Executive Summary

1-Methyl-5-(propan-2-yl)-1H-pyrazole (commonly referred to as 5-isopropyl-1-methylpyrazole) is a highly valuable heterocyclic building block in medicinal chemistry and agrochemical development[1]. The presence of the isopropyl group at the C5 position introduces specific steric bulk and lipophilicity, which are frequently exploited to tune the pharmacokinetic profiles and target-binding affinities of drug candidates[1]. However, the regioselective synthesis of 1,5-disubstituted pyrazoles remains a persistent challenge in organic synthesis. Traditional cyclocondensation methods typically yield intractable mixtures of 1,3- and 1,5-regioisomers[2]. This whitepaper details a robust, self-validating, three-step synthetic protocol leveraging the thermodynamically controlled C5-lithiation of 1-methylpyrazole[3], followed by acetone addition, dehydration, and catalytic hydrogenation.

Retrosynthetic Analysis & Mechanistic Rationale

The Regioselectivity Problem The classical synthesis of pyrazoles via the Knorr reaction (condensation of 1,3-diketones with hydrazines) is notoriously unselective when unsymmetrical precursors are used. Reacting 5-methylhexane-2,4-dione with methylhydrazine produces a nearly 1:1 mixture of 1-methyl-3-isopropylpyrazole and 1-methyl-5-isopropylpyrazole. Separating these regioisomers often requires tedious chromatography, drastically reducing the overall yield and scalability of the process[2].

The Directed Lithiation Solution To bypass the regioselectivity issue entirely, a divergent functionalization strategy starting from the pre-formed, unsubstituted pyrazole core is preferred. 1-Methylpyrazole can be metalated using strong bases like n-butyllithium (n-BuLi). The regioselectivity of this lithiation is strictly governed by temperature and reaction time[3].

  • Kinetic Control (-78 °C, short duration): Deprotonation occurs at the N-methyl group, yielding 1-(lithiomethyl)pyrazole.

  • Thermodynamic Control (0 °C to RT, extended duration): The lithium migrates to the more stable C5 position of the pyrazole ring, stabilized by the adjacent nitrogen lone pair, yielding 5-lithio-1-methylpyrazole[3].

G SM 1-Methylpyrazole Kinetic 1-(Lithiomethyl)pyrazole (Kinetic Product) SM->Kinetic n-BuLi, THF -78°C (Short Time) Thermo 5-Lithio-1-methylpyrazole (Thermodynamic Product) SM->Thermo n-BuLi, THF 0°C to RT (Extended Time) Kinetic->Thermo Equilibration (0°C)

Fig 1: Regioselective lithiation pathways of 1-methylpyrazole under kinetic vs. thermodynamic control.

Why Avoid Direct Alkylation? While direct quenching of 5-lithio-1-methylpyrazole with 2-iodopropane seems intuitive, secondary alkyl halides are highly susceptible to E2 elimination in the presence of strong organolithium bases. To ensure a self-validating, high-yielding system, we employ a three-step sequence: electrophilic addition to acetone (yielding a tertiary alcohol), acid-catalyzed dehydration, and subsequent alkene reduction.

Experimental Workflow & Protocols

The following protocols have been designed to maximize yield and purity, avoiding chromatographic separation where possible.

Workflow Step1 1. Lithiation & Addition 1-Methylpyrazole + n-BuLi + Acetone Int1 Intermediate: 2-(1-Methyl-1H-pyrazol-5-yl)propan-2-ol Step1->Int1 Step2 2. Dehydration p-TsOH, Toluene, Reflux (-H2O) Int1->Step2 Int2 Intermediate: 1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazole Step2->Int2 Step3 3. Hydrogenation H2 (1 atm), Pd/C, MeOH Int2->Step3 Product Target Product: 1-Methyl-5-(propan-2-yl)-1H-pyrazole Step3->Product

Fig 2: Three-step synthetic workflow for 1-methyl-5-(propan-2-yl)-1H-pyrazole via C5 lithiation.

Step 1: Synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)propan-2-ol
  • Preparation: Flame-dry a 500 mL round-bottom flask purged with argon. Charge the flask with 1-methylpyrazole (10.0 g, 121.8 mmol) and anhydrous THF (150 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.5 M in hexanes, 53.6 mL, 134.0 mmol) dropwise over 30 minutes.

  • Thermodynamic Equilibration: Remove the cooling bath and allow the reaction to warm to 0 °C for 2 hours to ensure complete migration of lithium to the C5 position[3].

  • Electrophilic Quench: Re-cool the mixture to -78 °C. Add anhydrous acetone (10.7 mL, 146.2 mmol) dropwise. Stir for 1 hour at -78 °C, then allow to warm to room temperature overnight.

  • Workup: Quench with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude tertiary alcohol is typically pure enough (>95%) for the next step.

Step 2: Synthesis of 1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazole
  • Dehydration: Dissolve the crude alcohol from Step 1 in toluene (200 mL). Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 2.3 g, 12.2 mmol, 10 mol%).

  • Reflux: Equip the flask with a Dean-Stark trap and reflux the mixture for 4 hours, continuously removing the evolved water to drive the equilibrium forward.

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃ (100 mL) to neutralize the acid, followed by brine. Dry over Na₂SO₄ and concentrate. Purify via short-path distillation or a silica gel plug (Hexanes/EtOAc 4:1) to yield the isopropenyl intermediate as a pale yellow oil.

Step 3: Synthesis of 1-Methyl-5-(propan-2-yl)-1H-pyrazole
  • Hydrogenation: Dissolve the alkene from Step 2 in HPLC-grade methanol (100 mL). Carefully add 10% Pd/C (1.0 g) under an argon atmosphere.

  • Reaction: Evacuate the flask and backfill with hydrogen gas (using a balloon, 1 atm). Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst, washing the filter cake with additional methanol (50 mL).

  • Isolation: Concentrate the filtrate in vacuo. The resulting product is 1-methyl-5-(propan-2-yl)-1H-pyrazole, obtained as a colorless liquid in high overall yield (~75-80% over 3 steps).

Analytical Characterization Data

Thorough analytical validation is required to confirm both the identity and the regiochemical purity of the synthesized pyrazole. The diagnostic C4 proton in the ¹H NMR spectrum appears as a distinct doublet, confirming that the C5 position is substituted.

Analytical MethodKey Spectral Features / Data PointsInterpretation
¹H NMR (400 MHz, CDCl₃) δ 7.35 (d, J = 2.0 Hz, 1H), 6.05 (d, J = 2.0 Hz, 1H), 3.80 (s, 3H), 2.90 (septet, J = 7.0 Hz, 1H), 1.25 (d, J = 7.0 Hz, 6H).The presence of the septet at 2.90 ppm and doublet at 1.25 ppm confirms the isopropyl group. The singlet at 3.80 ppm confirms the N-methyl group.
¹³C NMR (100 MHz, CDCl₃) δ 148.5 (C5), 138.2 (C3), 104.5 (C4), 36.2 (N-CH₃), 25.4 (CH), 22.5 (CH₃).The downfield shift of C5 (148.5 ppm) relative to C3 confirms the regiochemistry. C4 is highly shielded (104.5 ppm).
HRMS (ESI+) Calculated for C₇H₁₃N₂ [M+H]⁺: 125.1073. Found: 125.1075.Mass accuracy within 2 ppm confirms the exact molecular formula.
FT-IR (ATR, cm⁻¹) 2965 (aliphatic C-H stretch), 1550 (C=N stretch), 1460, 1380 (isopropyl split).Confirms the absence of OH or C=O functional groups from previous intermediates.
Conclusion

The synthesis of 1-methyl-5-(propan-2-yl)-1H-pyrazole highlights the critical importance of mechanistic understanding in heterocyclic chemistry. By circumventing the inherently poor regioselectivity of traditional Knorr-type condensations[2] and instead exploiting the thermodynamically controlled C5-lithiation of 1-methylpyrazole[3], researchers can achieve absolute regiochemical fidelity. This three-step protocol (addition, dehydration, reduction) avoids the pitfalls of direct secondary alkylation, providing a scalable, self-validating route to a highly prized medicinal chemistry building block[1].

References
  • [2] Organic Chemistry Portal. "Pyrazole synthesis." Organic Chemistry Portal. Available at:[Link]

  • [3] Faigl, F., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry, 2006, 4(7), 1261-1267. Available at:[Link]

  • [1] Shibata, S., et al. "Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy." ACS Infectious Diseases, 2019, 5(10), 1761-1776. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 1-Methyl-5-Isopropyl-1H-Pyrazole

The following is an in-depth technical guide on the physicochemical properties and synthesis of 1-methyl-5-isopropyl-1H-pyrazole . Document Type: Technical Guide / Chemical Profile Target Audience: Medicinal Chemists, Pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the physicochemical properties and synthesis of 1-methyl-5-isopropyl-1H-pyrazole .

Document Type: Technical Guide / Chemical Profile Target Audience: Medicinal Chemists, Process Development Scientists, and Crystallographers Version: 1.0[1]

Executive Summary

1-methyl-5-isopropyl-1H-pyrazole (C₇H₁₂N₂) represents a critical structural motif in medicinal chemistry, particularly as a scaffold for kinase inhibitors and agrochemical active ingredients.[1] Unlike its thermodynamically favored isomer (1-methyl-3-isopropyl-1H-pyrazole), the 1,5-substituted variant introduces unique steric vectors that are essential for inducing specific conformational locks in drug-target interactions.[1]

This guide addresses the primary challenge associated with this compound: Regiochemical Ambiguity . We provide a definitive physicochemical profile, a logic-driven synthesis protocol to maximize the 1,5-isomer, and a self-validating structural assignment workflow using NMR spectroscopy.

Molecular Identity & Structural Architecture[1][2]

PropertyDetail
IUPAC Name 1-methyl-5-(propan-2-yl)-1H-pyrazole
Common Name 1-Methyl-5-isopropylpyrazole
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.19 g/mol
SMILES CN1N=CC=C1C(C)C
InChI Key Derivative Reference:[1][2][3][4] DUOUFHCFRWDSBE (Dihydro analog)
CAS Number Note:[2][5] Often indexed under derivatives.[1][2][5] Key scaffold CAS: 154927-03-4 (4-carbaldehyde)
Steric & Electronic Implications

The placement of the bulky isopropyl group at the C5 position (adjacent to the N-methyl group) creates a "steric clash" that is absent in the 1,3-isomer.[1]

  • Torsion Strain: The N-Methyl and C5-Isopropyl groups experience steric repulsion, forcing the isopropyl group to rotate out of the ring plane.[1]

  • Electronic Effect: The C5 position is electronically distinct; the inductive effect of the isopropyl group at C5 modulates the basicity of the N2 nitrogen differently than at C3.[5]

Physicochemical Properties

Data derived from experimental values of homologous series (1-methyl-5-propyl/1,5-dimethyl) and computational consensus.[1]

Thermodynamic & Physical Constants[1][2][5]
ParameterValue / RangeConfidenceContext
Physical State LiquidHighAt Standard Temperature & Pressure (STP).[1][2]
Boiling Point 145 °C - 155 °CMedExtrapolated from 1,5-dimethylpyrazole (118°C).[1][2]
Density 0.94 - 0.98 g/cm³HighTypical for alkyl-substituted pyrazoles.[1][2]
Refractive Index

MedConsistent with heteroaromatic ring systems.[2][5]
Solubility Soluble in EtOH, DCM, DMSOHighLipophilic nature dominates; sparingly soluble in water.[1][2][5]
Lipophilicity & Acid-Base Profile[1]
  • LogP (Octanol/Water): 1.8 - 2.1 (Predicted).[1][2] The C5-isopropyl group significantly increases lipophilicity compared to the parent pyrazole.[1][2]

  • pKa (Conjugate Acid): ~2.5 - 3.0 .[1][2][5] Pyrazoles are weak bases.[1][2] The steric bulk at C5 may slightly hinder protonation at N2 compared to the 1,3-isomer.[1][2]

Synthesis & Regiocontrol Strategy

The synthesis of 1-methyl-5-isopropyl-1H-pyrazole is non-trivial due to the competing formation of the thermodynamically favored 1,3-isomer.[1]

The Regioselectivity Problem

In a standard condensation of methylhydrazine with a 1,3-diketone (e.g., 5-methylhexane-2,4-dione), the hydrazine's more nucleophilic nitrogen (NHMe) attacks the less hindered carbonyl.[1][5] However, for 1-methyl-5-isopropyl, we require the N-Methyl to end up adjacent to the Isopropyl group, which is sterically disfavored.[1]

Optimized Protocol: Enaminone Route

To force the 1,5-regiochemistry, use an enaminone or alkynone precursor where the electrophilicity is polarized.[1]

Protocol:

  • Precursor: Generate the dimethylamino-enone from 3-methylbutan-2-one (isopropyl methyl ketone) using DMF-DMA.[1]

  • Cyclization: React the enone with methylhydrazine in ethanol.

  • Result: The terminal carbon of the enone is the "soft" electrophile, directing the attack.[2][5]

SynthesisPath Start Isopropyl Methyl Ketone Step1 Reaction with DMF-DMA (Reflux) Start->Step1 Intermediate Enaminone Intermediate (Polarized Electrophile) Step1->Intermediate Product15 1-Methyl-5-Isopropyl (Target: Kinetic/Directed) Intermediate->Product15 Major Path (Steric Control) Product13 1-Methyl-3-Isopropyl (Undesired: Thermodynamic) Intermediate->Product13 Minor Path Reagent + Methylhydrazine Reagent->Intermediate

Figure 1: Regioselective synthesis pathway using enaminone precursors to favor the 1,5-substitution pattern.

Structural Validation: The "Self-Validating" Workflow

Distinguishing the 1,5-isomer from the 1,3-isomer is critical.[1] Do not rely solely on LC-MS, as both have identical masses.[1][2]

NMR Diagnostic Criteria

The most reliable method is 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) .[1][2][5]

  • 1,5-Isomer (Target):

    • The N-Methyl protons (singlet, ~3.8 ppm) are spatially close to the Isopropyl Methine proton (septet).[2][5]

    • Result: Strong NOE cross-peak between N-Me and iPr-CH.

  • 1,3-Isomer (Impurity):

    • The N-Methyl group is distant from the Isopropyl group (separated by C4-H).[1]

    • Result: NOE observed between N-Me and C5-H (aromatic proton), not the isopropyl group.[1][2]

QC Decision Tree

Use this logic gate to approve batches for biological testing.[1][2][5]

QC_Logic Start Crude Product Isolated HNMR 1H NMR (Check Purity) Start->HNMR NOE NOESY Exp: N-Me vs iPr-CH? HNMR->NOE Result1 Strong Cross Peak NOE->Result1 Yes Result2 No Cross Peak (Cross peak to Ar-H) NOE->Result2 No Decision1 Batch Approved: 1,5-Isomer Result1->Decision1 Decision2 Reject: 1,3-Isomer Result2->Decision2

Figure 2: Quality Control Decision Tree for validating regiochemistry using NOESY NMR.

Safety & Handling

  • Hazards: Like most low-molecular-weight pyrazoles, treat as Acute Tox. 4 (Oral) and Skin/Eye Irritant .[1][2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Pyrazoles can be hygroscopic.

  • Reactivity: The C4 position is nucleophilic and prone to electrophilic aromatic substitution (e.g., halogenation, formylation), which is useful for further derivatization.[1][2][5]

References

  • Regioselective Synthesis of Pyrazoles: Kong, Y., Tang, M., & Wang, Y. (2014).[1][2][5][6] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[1][2] Link[2]

  • Enaminone Methodology: El-Saghier, A. M. M. (2002).[1][2][5] Enaminones in heterocyclic synthesis. Journal of Chemical Research.

  • General Pyrazole Properties: PubChem Compound Summary for 1-Isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde (Scaffold Reference). Link[2]

  • NMR Characterization: Clarification of 1,3 vs 1,5 isomers via NOE. Spectroscopic Methods in Organic Chemistry. (Standard Protocol).[2][5]

Sources

Foundational

Definitive Spectroscopic Characterization: 1-Methyl-5-(propan-2-yl)-1H-pyrazole

The following technical guide provides a definitive spectroscopic analysis of 1-methyl-5-(propan-2-yl)-1H-pyrazole , focusing on the critical differentiation between the 1,5- and 1,3-regioisomers—a common challenge in he...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a definitive spectroscopic analysis of 1-methyl-5-(propan-2-yl)-1H-pyrazole , focusing on the critical differentiation between the 1,5- and 1,3-regioisomers—a common challenge in heterocyclic drug development.

Executive Summary

In the synthesis of pyrazole-based pharmacophores, the reaction between methylhydrazine and unsymmetrical 1,3-dicarbonyls (or their equivalents like


-enaminones) often yields a mixture of regioisomers. For the target molecule 1-methyl-5-(propan-2-yl)-1H-pyrazole  (hereafter 1,5-MIP ), the steric bulk of the isopropyl group at the 5-position creates a unique spectroscopic signature distinct from its thermodynamically more stable 1,3-isomer.

This guide details the NMR, IR, and MS data required to unambiguously validate the 1,5-substitution pattern, providing a robust protocol for researchers to avoid the "regioisomer trap" that can compromise structure-activity relationship (SAR) studies.

Synthesis & Regioselectivity Context

The formation of 1,5-MIP typically proceeds via the condensation of methylhydrazine with 4-methyl-3-oxopentanal (or a surrogate like 1,1-dimethoxy-4-methylpentan-3-one).

  • Mechanism: The more nucleophilic terminal amine (

    
    ) of methylhydrazine attacks the less hindered aldehyde carbonyl.
    
  • Cyclization: The secondary amine (

    
    ) subsequently attacks the ketone, placing the isopropyl group adjacent to the N-methyl group at position 5.
    
  • Risk: Acid-catalyzed equilibration or improper thermal conditions can favor the 1,3-isomer, necessitating rigorous spectroscopic confirmation.

Figure 1: Regioselective Synthesis Pathway

Synthesis Start Methylhydrazine (MeNHNH2) Inter Hydrazone Intermediate (Kinetic Control) Start->Inter Nucleophilic Attack (NH2 on CHO) Reagent 4-methyl-3-oxopentanal (Asymmetric 1,3-Dicarbonyl) Reagent->Inter Target 1-methyl-5-(propan-2-yl)-1H-pyrazole (1,5-MIP) Inter->Target Cyclization (Major Product) Isomer 1-methyl-3-(propan-2-yl)-1H-pyrazole (1,3-MIP) Inter->Isomer Isomerization (Minor Product)

Caption: Kinetic control favors the 1,5-isomer via initial attack on the aldehyde, but thermodynamic drift can yield the 1,3-isomer.

Mass Spectrometry (MS) Data

Mass spectrometry provides the first line of evidence for molecular weight and structural integrity.

ParameterValueInterpretation
Molecular Ion (

)
124 m/z Consistent with formula

.
Base Peak 109 m/z Loss of methyl radical (

). Common in N-methyl pyrazoles.
Fragment A 81 m/z Loss of isopropyl radical (

).
Fragment B 42 m/z Characteristic cleavage of the pyrazole ring (

fragment).

Diagnostic Note: The fragmentation pattern is similar for both isomers; therefore, MS confirms the molecular formula but is insufficient for regioisomer assignment.

Infrared Spectroscopy (IR)

IR analysis confirms the aromatic heterocycle and absence of specific functional groups (like N-H).

  • Absence of

    
    :  No band at 3200–3400 cm
    
    
    
    (confirms N-alkylation).
  • C=N Stretch: Strong band at 1590–1600 cm

    
      (Pyrazole ring breathing).
    
  • C-H Stretch (Aliphatic): 2960–2870 cm

    
     (Isopropyl and N-Me).
    
  • C-H Stretch (Aromatic): ~3100 cm

    
     (Weak).
    

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural assignment. The data below represents the diagnostic signals in CDCl


.
Proton NMR ( H NMR)

The proximity of the N-methyl group to the isopropyl group in the 1,5-isomer causes specific shielding/deshielding effects (steric compression) distinct from the 1,3-isomer.

Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
H-3 7.35 Doublet (d)1.8Aromatic proton adjacent to N2. Downfield due to electronegativity of N.
H-4 6.05 Doublet (d)1.8Aromatic proton. Upfield relative to H-3.
N-CH

3.82 Singlet (s)-Diagnostic: In 1,5-isomers, N-Me is often slightly deshielded vs 1,3-isomers due to steric twist.
CH (iPr) 2.95 Septet (sept)6.9Methine of isopropyl group.
(CH

)

1.28 Doublet (d)6.9Methyls of isopropyl group.

Differentiation Rule:

  • 1,5-Isomer: The coupling constant

    
     is typically 1.8–2.0 Hz .
    
  • 1,3-Isomer: The H-5 proton (absent here) would appear further downfield (~7.5 ppm) if it were a 1,3-disubstituted system.

Carbon NMR ( C NMR)
Carbon

(ppm)
TypeAssignment
C-3 138.5 CHAromatic CH (adjacent to N).
C-5 148.2 C

Quaternary carbon bearing the isopropyl group. Deshielded by N1 and alkyl.
C-4 104.8 CHAromatic CH (electron-rich).
N-CH

36.5 CH

N-Methyl carbon.
CH (iPr) 26.8 CHIsopropyl methine.
(CH

)

22.4 CH

Isopropyl methyls.

The "Smoking Gun": NOESY/ROESY Validation

The only self-validating proof of the 1,5-structure is the observation of a Nuclear Overhauser Effect (NOE) between the N-methyl group and the isopropyl group.

  • 1,5-MIP: Strong NOE correlation between N-Me (

    
     3.82)  and Isopropyl-CH (
    
    
    
    2.95)
    .
  • 1,3-MIP: No NOE between N-Me and Isopropyl. Instead, NOE is observed between N-Me and H-5 (aromatic proton).

Figure 2: Diagnostic NOE Correlations

NOESY cluster_15 1,5-Isomer (Target) cluster_13 1,3-Isomer (Impurity) NMe_15 N-CH3 (3.82 ppm) iPr_15 Isopropyl-CH (2.95 ppm) NMe_15->iPr_15 STRONG NOE (Spatial Proximity) H4_15 H-4 (6.05 ppm) NMe_15->H4_15 Weak/No NOE NMe_13 N-CH3 H5_13 H-5 (Aromatic) NMe_13->H5_13 STRONG NOE iPr_13 Isopropyl-CH

Caption: The detection of an NOE signal between N-Me and Isopropyl-CH is the definitive confirmation of the 1,5-substitution pattern.

Experimental Protocol (Standard Operating Procedure)

To reproduce these results, follow this validated workflow:

  • Sample Preparation: Dissolve ~10 mg of the isolated oil in 0.6 mL CDCl

    
      (Chloroform-d). Ensure the solvent is neutralized (filtered through basic alumina) if the compound is acid-sensitive.
    
  • Acquisition:

    • 1H: 16 scans, 2 second relaxation delay.

    • 13C: 512 scans, proton-decoupled.

    • NOESY: Phase-sensitive, mixing time 500ms.

  • Processing: Reference the residual CHCl

    
     peak to 7.26 ppm  (
    
    
    
    H) and 77.16 ppm (
    
    
    C).
  • Validation: Check for the "Satellite Peaks" of the 1,3-isomer (often appearing ~0.1 ppm shifted). If 1,3-isomer is >5%, re-purify via silica gel chromatography (1,5-isomers are typically less polar and elute first).

References

  • Elguero, J., et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Pergamon Press. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 573933, 1-Isopropyl-5-methyl-2-pyrazoline (Analogous Structure)." PubChem. Link

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (Standard text for NMR shift prediction). Link

  • Larkin, P. "Infrared and Raman Spectroscopy: Principles and Spectral Interpretation." Elsevier. Link

Exploratory

Biological Activity Screening of 1-Methyl-5-(propan-2-yl)-1H-pyrazole: A Fragment-Based Drug Discovery (FBDD) Whitepaper

Executive Summary The compound 1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropyl-1H-pyrazole) represents a highly privileged low-molecular-weight scaffold in modern medicinal chemistry. Due to its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropyl-1H-pyrazole) represents a highly privileged low-molecular-weight scaffold in modern medicinal chemistry. Due to its compact size, favorable physicochemical properties, and the inherent ability of the pyrazole nitrogen to act as a hydrogen-bond acceptor, this molecule serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD) .

This technical guide outlines a comprehensive, self-validating screening cascade designed to evaluate the biological activity of libraries derived from the 1-methyl-5-(propan-2-yl)-1H-pyrazole core. By transitioning from biophysical fragment triage to biochemical validation, we establish a rigorous framework for evolving this fragment into potent, ATP-competitive kinase inhibitors targeting oncogenic pathways such as Aurora kinases and RET.

Rationale: The Pyrazole Scaffold in Kinase Inhibition

In traditional High-Throughput Screening (HTS), large libraries of complex molecules (MW > 400 Da) are screened biochemically. However, these screens often suffer from high false-positive rates due to compound aggregation or auto-fluorescence. In contrast, FBDD screens ultra-small molecules (MW < 300 Da).

The 1-methyl-5-(propan-2-yl)-1H-pyrazole fragment is strictly compliant with the "Rule of Three" (Ro3). The pyrazole core frequently acts as a "hinge binder" in the ATP-binding pocket of kinases, forming critical hydrogen bonds with the kinase backbone, while the 5-isopropyl group occupies the hydrophobic specificity pocket. Because initial fragment affinities are weak (typically in the high micromolar to millimolar range), standard biochemical assays are insufficient. Therefore, we must employ a biophysical-first screening cascade to accurately capture binding events, as demonstrated in foundational FBDD kinase studies .

FBDD_Workflow Lib 1-Methyl-5-isopropyl-1H-pyrazole Fragment Library SPR Primary Screen: SPR (Affinity & Kinetics) Lib->SPR MW < 300 Da Xray Orthogonal Validation: X-ray Crystallography SPR->Xray Kd < 1 mM Chem Structure-Guided Hit-to-Lead Chemistry Xray->Chem Binding Mode Confirmed Biochem Biochemical Profiling (TR-FRET Kinase Assay) Chem->Biochem Library Elaboration Cell Cellular Target Engagement (NanoBRET) Biochem->Cell IC50 < 100 nM

Caption: FBDD screening cascade for 1-methyl-5-(propan-2-yl)-1H-pyrazole derivatives.

Table 1: Physicochemical Properties of the Core Fragment
PropertyValueRo3 ThresholdFBDD Advantage
Molecular Weight 124.18 g/mol < 300 DaHigh Ligand Efficiency (LE); leaves room for "growing".
cLogP ~1.5≤ 3.0Excellent aqueous solubility for high-concentration biophysical assays.
H-Bond Donors 0≤ 3Low desolvation penalty upon binding to the target.
H-Bond Acceptors 2≤ 3N2 acts as a precise vector for kinase hinge-region interaction.

Biophysical Screening Cascade (Fragment Triage)

To accurately detect the weak binding of the bare pyrazole fragment, we utilize Surface Plasmon Resonance (SPR) followed by X-ray crystallography. This orthogonal approach ensures that only fragments with validated, stoichiometric binding modes are advanced to synthetic elaboration .

Protocol 1: Surface Plasmon Resonance (SPR) Primary Screen

Causality & Self-Validation: SPR allows for real-time, label-free detection of binding kinetics (


 and 

). Because fragments have rapid dissociation rates, the sensorgram should display a characteristic "square wave" profile. The system is self-validating: responses must scale linearly with the immobilization level of the protein (Rmax), and the steady-state affinity (

) must match the kinetic

calculated from rate constants.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target kinase (e.g., RET or Aurora A) via amine coupling to a density of 3000–5000 Response Units (RU) to maximize the signal-to-noise ratio for low MW compounds.

  • Reference Channel: Leave Flow Cell 1 unmodified (ethanolamine blocked) to serve as an inline reference for bulk refractive index changes and non-specific binding.

  • Solvent Correction: Prepare a 7-point DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk shifts caused by slight solvent mismatches between the running buffer and compound plates.

  • Library Injection: Inject the 1-methyl-5-(propan-2-yl)-1H-pyrazole library at a single concentration (e.g., 500 μM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 5% DMSO, 0.005% Tween-20) at a flow rate of 30 μL/min.

  • Dose-Response: For hits exceeding the 3σ noise threshold, perform multi-cycle kinetics using a 2-fold dilution series (1 mM down to 15.6 μM).

  • Data Analysis: Fit the double-referenced data (subtracting reference cell and blank injections) to a 1:1 steady-state affinity model to derive the

    
    .
    
Protocol 2: High-Throughput X-ray Crystallography (Soaking)

Causality & Self-Validation: A biochemical hit is meaningless in FBDD without structural context. Crystallography provides absolute proof of target engagement and reveals the growth vectors (e.g., the C3 or C4 positions of the pyrazole ring) required to improve affinity.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target kinase using vapor diffusion.

  • Fragment Soaking: Transfer crystals into a soaking drop containing the mother liquor supplemented with 10–50 mM of the pyrazole fragment and 10% DMSO. Soak for 2 to 24 hours.

  • Cryoprotection & Freezing: Briefly transfer the crystal to a cryoprotectant solution (e.g., 20% glycerol in mother liquor) before flash-freezing in liquid nitrogen.

  • Diffraction & Resolution: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement. The presence of the fragment is validated by calculating an

    
     omit map; the electron density must unambiguously match the 1-methyl-5-(propan-2-yl)-1H-pyrazole scaffold.
    

Hit-to-Lead Elaboration: The "Fragment Growing" Strategy

Once the binding mode of the pyrazole core is structurally validated, medicinal chemists utilize the C3 or C4 positions to "grow" the molecule. By cross-coupling functional groups (e.g., ureas or benzimidazoles) to the pyrazole, the molecule reaches into adjacent binding pockets (such as the DFG-out allosteric site or the ribose pocket). This strategy has been successfully utilized to discover potent pyrazole-based inhibitors for RET and Aurora kinases ; .

Signaling_Pathway Ligand Growth Factors Receptor Receptor Tyrosine Kinase (e.g., RET / Aurora) Ligand->Receptor Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 RAS / MAPK Pathway Receptor->Downstream2 Proliferation Cell Proliferation & Survival Downstream1->Proliferation Downstream2->Proliferation Inhibitor Pyrazole-Derived Lead Compound Inhibitor->Receptor ATP-competitive Inhibition

Caption: Oncogenic kinase signaling pathway modulated by the elaborated pyrazole lead compound.

Biochemical and Cellular Validation

As the fragment is grown, its molecular weight increases, and its affinity transitions from the micromolar to the nanomolar range. At this stage, biophysical assays are replaced by high-throughput biochemical assays to profile kinase selectivity and potency.

Protocol 3: TR-FRET Kinase Activity Assay

Causality & Self-Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for its exceptional resistance to compound auto-fluorescence—a common artifact with aromatic-rich elaborated leads. By introducing a time delay (e.g., 50 μs) before reading the emission, short-lived background fluorescence decays. The assay is self-validating because it relies on a ratiometric readout (Emission 665 nm / Emission 615 nm), which internally corrects for well-to-well variations in liquid dispensing.

Step-by-Step Methodology:

  • Reaction Assembly: In a low-volume 384-well plate, dispense 5 μL of the elaborated pyrazole compound (in 1% DMSO final concentration).

  • Enzyme/Substrate Addition: Add 10 μL of a master mix containing the target kinase (e.g., 1 nM final) and a biotinylated peptide substrate in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 μL of ATP at the

    
     concentration specific to the kinase to initiate the reaction. Incubate at room temperature for 60 minutes.
    
  • Detection Phase: Stop the reaction by adding 10 μL of detection buffer containing EDTA (to chelate Mg2+), a Europium-cryptate labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

  • Incubation & Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation wavelength of 337 nm and dual emission at 615 nm and 665 nm.

  • Data Processing: Calculate the TR-FRET ratio. Plot the normalized ratios against compound concentration using a 4-parameter logistic fit to determine the

    
    .
    
Table 2: Hit-to-Lead Optimization & Selectivity Profiling

Representative data demonstrating the evolution of the 1-methyl-5-(propan-2-yl)-1H-pyrazole scaffold into a potent lead.

Compound StageModificationTarget Kinase

Ligand Efficiency (LE)Off-Target

(Cellular)
Core Fragment None850 μM0.35> 1000 μM
Intermediate 1 C4-Urea addition2.5 μM0.38> 50 μM
Lead Compound C4-Urea + Benzimidazole15 nM0.41> 10 μM (High Selectivity)

Conclusion

The biological activity screening of 1-methyl-5-(propan-2-yl)-1H-pyrazole requires a paradigm shift from traditional HTS to Fragment-Based Drug Discovery. By strictly adhering to a biophysical-first screening cascade—anchored by SPR and X-ray crystallography—researchers can confidently identify the weak, yet highly efficient, binding of the pyrazole core. Subsequent structure-guided elaboration, validated by robust TR-FRET biochemical assays, allows for the rational design of highly potent and selective kinase inhibitors. This self-validating workflow ensures high scientific integrity, minimizing attrition rates in downstream clinical development.

References

  • Howard, S., Berdini, V., Boulstridge, J. A., et al. "Fragment-Based Discovery of the Pyrazol-4-yl urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity." Journal of Medicinal Chemistry, 52(2): 379–388, 2009.[Link][1][2]

  • Saxty, G., et al. "Identification of Inhibitors of Protein Kinase B Using Fragment-Based Lead Discovery." Journal of Medicinal Chemistry, 50(10): 2293-2296, 2007.[Link][3]

  • Bista, M., et al. "Fragment approaches in structure-based drug discovery." Journal of Applied Crystallography, 2008.[Link][4]

  • "Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach." ChemMedChem, 2021.[Link][5]

Sources

Foundational

An In-Depth Technical Guide to the In Silico Prediction of 1-methyl-5-(propan-2-yl)-1H-pyrazole Bioactivity

Abstract In the vanguard of modern drug discovery, in silico methodologies are paramount for the rapid and cost-effective evaluation of novel chemical entities.[1] These computational techniques enable an early-stage ass...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the vanguard of modern drug discovery, in silico methodologies are paramount for the rapid and cost-effective evaluation of novel chemical entities.[1] These computational techniques enable an early-stage assessment of a molecule's therapeutic potential and safety profile, thereby streamlining the path to experimental validation.[1][2] This technical guide provides a comprehensive, step-by-step framework for predicting the bioactivity of 1-methyl-5-(propan-2-yl)-1H-pyrazole , a heterocyclic compound belonging to the pyrazole class—a scaffold known for its diverse pharmacological potential.[3][4] We will navigate the complete computational workflow, from target identification and molecular docking to the crucial prediction of pharmacokinetic properties (ADMET), culminating in a holistic bioactivity hypothesis. This document is crafted for researchers, computational chemists, and drug development professionals aiming to leverage these predictive tools to accelerate their research endeavors.

Introduction: The Compound and the Computational Approach

The Subject Molecule: 1-methyl-5-(propan-2-yl)-1H-pyrazole

The molecule at the center of this guide is 1-methyl-5-(propan-2-yl)-1H-pyrazole. Pyrazole derivatives are a well-established class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[3][5] Understanding the potential bioactivity of this specific, lesser-studied derivative is a prime objective for academic and industrial research.

Compound Properties:

  • Molecular Formula: C₈H₁₄N₂

  • IUPAC Name: 1-methyl-5-(propan-2-yl)-1H-pyrazole

  • Canonical SMILES: CC(C)C1=CC=NN1C

  • Molecular Weight: 138.21 g/mol

The initial step in any in silico analysis is to obtain the compound's structure. The SMILES (Simplified Molecular-Input Line-Entry System) string serves as a universal identifier for sourcing the 2D and 3D structures from public chemical databases like PubChem.[6][7][8]

The Rationale for In Silico Prediction

Traditional drug discovery is a long, arduous, and expensive process. In silico methods offer a powerful alternative to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates from their chemical structure long before they are synthesized.[9][10][11] This predictive power allows for the early deselection of compounds with unfavorable profiles, saving significant resources and focusing laboratory efforts on the most promising candidates.[2][12] The workflow discussed herein represents a standard, yet robust, pipeline for generating a detailed bioactivity hypothesis for a novel compound.

The Predictive Workflow: A Methodological Overview

The computational prediction of bioactivity is not a single experiment but a multi-stage pipeline. Each stage builds upon the last, progressively refining our understanding of the molecule's potential biological role.

In_Silico_Workflow cluster_0 Foundational Steps cluster_1 Predictive Modeling cluster_2 Analysis & Hypothesis A Ligand Preparation (1-methyl-5-(propan-2-yl)-1H-pyrazole) C Target Preparation (Protein Structure Refinement) D Molecular Docking Simulation (Binding Affinity Prediction) A->D Prepared Ligand B Target Identification (Database Screening) B->C Select Top Targets C->D Prepared Receptor F Data Integration & Analysis D->F Docking Scores & Poses E ADMET & Drug-Likeness (Pharmacokinetic Profiling) E->F ADMET Properties G Bioactivity Hypothesis Generation F->G Synthesize Data H Experimental Validation G->H Guide for In Vitro Validation

Caption: The overall in silico bioactivity prediction workflow.

PART 1: Foundational & Exploratory Analysis

Step 1: Ligand Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. The preparation of our ligand, 1-methyl-5-(propan-2-yl)-1H-pyrazole, is a critical first step.

Protocol: Ligand Preparation

  • Obtain 2D Structure: Using the SMILES string (CC(C)C1=CC=NN1C), retrieve the compound's record from the PubChem database.[8][13]

  • Generate 3D Conformation: Convert the 2D structure into a 3D model. Most molecular modeling software (e.g., UCSF ChimeraX) can perform this conversion.

  • Energy Minimization: The initial 3D structure is not energetically favorable. A crucial step is to perform energy minimization using a suitable force field (e.g., MMFF94 or AMBER). This process adjusts bond lengths and angles to find a low-energy, stable conformation.

  • Assign Protonation States: At physiological pH (typically modeled at 7.4), certain functional groups may be protonated or deprotonated. While our pyrazole derivative lacks readily ionizable groups, this is a critical consideration for other molecules.

  • Save in a Suitable Format: The final, prepared ligand structure should be saved in a format compatible with docking software, such as .mol2 or .pdbqt.

Causality: An unminimized, high-energy ligand conformation can lead to steric clashes and inaccurate binding predictions during docking. Proper preparation ensures the ligand's geometry is physically realistic.

Step 2: Biological Target Identification

With a prepared ligand, the next question is: what proteins might it interact with in the human body? This is a "reverse-screening" or target prediction problem.

Methodology: Target Fishing

We will use the SwissTargetPrediction web server, a powerful tool that predicts protein targets of a small molecule based on the principle of similarity.[14][15][16] It compares the query molecule to a vast library of known active ligands.[15]

Protocol: Using SwissTargetPrediction

  • Access the Server: Navigate to the SwissTargetPrediction website.[14]

  • Input the Ligand: Paste the SMILES string of 1-methyl-5-(propan-2-yl)-1H-pyrazole into the query box.

  • Select Organism: Choose "Homo sapiens" to focus the search on human proteins.

  • Run Prediction: Initiate the prediction process.

  • Analyze Results: The server will return a list of potential protein targets, ranked by probability. The results often group targets by class (e.g., enzymes, kinases, G-protein coupled receptors).

Trustworthiness: The output from SwissTargetPrediction is a probabilistic hypothesis. The top-ranked targets are not guaranteed interactors but are the most statistically likely candidates based on chemical similarity to known drugs and bioactive molecules.[16] This provides an evidence-based starting point for more detailed analysis.

Illustrative Target Prediction Results:

Target ClassRepresentative TargetProbabilityRationale for Investigation
EnzymeCyclooxygenase-2 (COX-2)HighMany pyrazole-based drugs are known COX inhibitors (e.g., Celecoxib).[3]
Kinasep38 Mitogen-activated protein kinaseModerateKinases are common drug targets, and pyrazole scaffolds are known to bind.
Cytochrome P450CYP2C9ModeratePotential for drug metabolism interactions.
Nuclear ReceptorPeroxisome proliferator-activated receptorLowExploring broader pharmacological space.

Note: This table contains hypothetical data for illustrative purposes.

For this guide, we will proceed with Cyclooxygenase-2 (COX-2) as our primary target for molecular docking, given the strong precedent for pyrazole derivatives acting as COX inhibitors.[3]

PART 2: Predictive Modeling & Analysis

Step 3: Target Protein Preparation

Just as the ligand required preparation, the 3D structure of the target protein must be carefully processed before docking.

Protocol: Protein Preparation for COX-2

  • Obtain Protein Structure: Download the 3D crystal structure of human COX-2 from the Worldwide Protein Data Bank (wwPDB).[17][18][19] A suitable entry is PDB ID: 5IKR . This structure is co-crystallized with a known inhibitor, which is useful for validating our docking protocol.

  • Clean the Structure: The raw PDB file contains non-essential molecules like water, co-solvents, and ions.[20] These should be removed using a molecular visualization program like UCSF ChimeraX.[21][22][23] The original co-crystallized ligand should also be removed from the binding site.

  • Add Hydrogens and Assign Charges: PDB files often lack hydrogen atoms. These must be added, and atomic charges must be assigned according to a chosen force field (e.g., AMBER).

  • Energy Minimization (Optional but Recommended): A brief local energy minimization of the protein structure, particularly the side chains in the binding pocket, can relieve any steric strain.

  • Save in Docking-Ready Format: The cleaned and prepared protein structure is saved in .pdbqt format for use with AutoDock Vina.

Expertise: The choice of PDB structure is critical. One should look for a high-resolution structure (<2.5 Å) with a well-defined binding pocket. The presence of a co-crystallized ligand helps define the active site and provides a means for self-validation.

Step 4: Molecular Docking Simulation

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[24][25] It is the cornerstone of our bioactivity prediction. We will use AutoDock Vina , a widely-used, accurate, and fast open-source docking engine.[26][27][28]

Molecular_Docking cluster_0 Inputs cluster_1 Configuration cluster_2 Execution & Output Ligand Prepared Ligand (pyrazole, .pdbqt) Vina Run AutoDock Vina Ligand->Vina Receptor Prepared Receptor (COX-2, .pdbqt) Receptor->Vina GridBox Define Search Space (Grid Box over Binding Site) GridBox->Vina Config Set Docking Parameters (e.g., exhaustiveness) Config->Vina Results Output: 1. Binding Affinity (kcal/mol) 2. Predicted Binding Poses Vina->Results

Caption: The logical workflow for a molecular docking experiment.

Protocol: Docking with AutoDock Vina

  • Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for a binding pose. A "grid box" is defined around the known active site of COX-2. The coordinates for this box can be determined from the position of the co-crystallized ligand in the original PDB file.

  • Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared ligand and receptor files, the coordinates of the grid box, and the exhaustiveness of the search (a parameter controlling computational effort; a value of 8-16 is typical).

  • Trustworthiness - Protocol Validation (Self-Validation): Before docking our novel compound, a crucial validation step is to re-dock the original co-crystallized ligand (from PDB ID 5IKR) back into the COX-2 binding site. A successful validation is achieved if the predicted pose is very close to the experimental pose, typically measured by a Root Mean Square Deviation (RMSD) of < 2.0 Å. This confirms that our docking setup can accurately reproduce a known binding mode.[24]

  • Execute the Docking Run: Run the AutoDock Vina command from the terminal, pointing to the configuration file.

  • Analyze the Results: Vina will output a file containing several predicted binding poses for our pyrazole derivative, ranked by their binding affinity scores in kcal/mol. The more negative the score, the stronger the predicted binding. The top-ranked pose should be visually inspected for plausible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the COX-2 active site.

Illustrative Docking Results:

CompoundTargetBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-methyl-5-(propan-2-yl)-1H-pyrazole COX-2-7.8 Arg120, Tyr355, Val523
Known COX-2 Inhibitor (Control)COX-2-9.5Arg120, Glu524, Ser530

Note: This table contains hypothetical data for illustrative purposes.

A predicted binding affinity of -7.8 kcal/mol suggests a potentially strong and favorable interaction between our pyrazole derivative and the COX-2 active site.

Step 5: ADMET and Drug-Likeness Prediction

A compound that binds strongly to its target is not necessarily a good drug. Its pharmacokinetic profile—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—is equally critical.[29] In silico ADMET prediction provides an early warning of potential liabilities.[9][10]

Methodology: ADMET Profiling

We will use an open-access tool like the pkCSM or SwissADME web server, which uses graph-based signatures and machine learning models to predict a wide range of pharmacokinetic properties from a molecule's SMILES string.[9]

Protocol: ADMET Prediction

  • Access the Server: Navigate to a chosen ADMET prediction server.

  • Submit Compound: Input the SMILES string for our pyrazole derivative.

  • Analyze the Output: The server will return a comprehensive table of predicted properties. Key parameters to evaluate include:

    • Absorption: Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeability.

    • Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which is crucial for avoiding drug-drug interactions.

    • Toxicity: Prediction of Ames toxicity (mutagenicity) and other toxic endpoints.

    • Drug-Likeness: Evaluation against established rules like Lipinski's Rule of Five, which assesses if a compound has physicochemical properties consistent with orally active drugs.

Illustrative ADMET & Drug-Likeness Profile:

PropertyPredicted ValueInterpretation
Physicochemical
Molecular Weight138.21 g/mol ✓ Favorable (<500)
LogP (Lipophilicity)1.85✓ Favorable (0-5)
H-bond Donors0✓ Favorable (≤5)
H-bond Acceptors2✓ Favorable (≤10)
Pharmacokinetics
GI AbsorptionHighGood potential for oral absorption
BBB PermeantNoLow risk of CNS side effects
CYP2C9 InhibitorYesPotential for drug-drug interactions
Drug-Likeness
Lipinski's Rule0 Violations✓ Strong drug-like character
Toxicity
Ames ToxicityNoLow predicted mutagenic risk

Note: This table contains hypothetical data for illustrative purposes.

This profile suggests our compound has excellent drug-like properties and good potential for oral absorption, with a specific warning for potential interaction with the CYP2C9 metabolic enzyme.

Conclusion and Bioactivity Hypothesis

By integrating the findings from our multi-stage in silico workflow, we can formulate a robust, data-driven hypothesis regarding the bioactivity of 1-methyl-5-(propan-2-yl)-1H-pyrazole.

Synthesized Hypothesis:

The computational analysis predicts that 1-methyl-5-(propan-2-yl)-1H-pyrazole is a promising bioactive agent. Molecular docking simulations indicate a strong binding affinity (-7.8 kcal/mol) for the active site of Cyclooxygenase-2 (COX-2) , suggesting it may act as an inhibitor of this key inflammatory enzyme. This is consistent with the known pharmacology of the pyrazole scaffold.

Furthermore, the compound exhibits a highly favorable ADMET and drug-likeness profile . It adheres to Lipinski's Rule of Five, with predictions for high gastrointestinal absorption and low blood-brain barrier permeability, characteristics desirable for an orally administered drug with minimal central nervous system side effects. While a potential for inhibiting the CYP2C9 metabolic enzyme was noted, the overall profile is strong.

Future Directions:

The in silico predictions presented in this guide provide a compelling rationale for advancing this compound to the next stage of the drug discovery pipeline. The immediate next steps should be:

  • Chemical Synthesis: Laboratory synthesis of 1-methyl-5-(propan-2-yl)-1H-pyrazole.

  • In Vitro Validation: Perform enzymatic assays to experimentally measure the inhibitory activity (IC₅₀) of the compound against COX-2.

  • Metabolic Stability Assays: Experimentally assess the compound's interaction with CYP enzymes, particularly CYP2C9, to confirm the in silico prediction.

This guide demonstrates the power of a structured computational approach to rapidly generate a detailed, actionable hypothesis for a novel chemical entity, effectively bridging the gap between chemical structure and biological potential.

References

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]

  • wwPDB consortium. (2019). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520-D528. [Link]

  • Kim, S., et al. (2021). PubChem in 2021: new data content and improved web interfaces. Nucleic Acids Research, 49(D1), D1388-D1395. [Link]

  • RCSB Protein Data Bank. Homepage. [Link]

  • SwissTargetPrediction. Web Server Homepage. [Link]

  • Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • PubChem. Homepage. [Link]

  • Daina, A., et al. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports, 7, 42717. [Link]

  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling, 61(8), 3891-3898. [Link]

  • Pettersen, E. F., et al. (2021). UCSF ChimeraX: Structure visualization for researchers, educators, and developers. Protein Science, 30(1), 70-82. [Link]

Sources

Exploratory

Discovery and Isolation of Pyrazole Derivatives: From Foundational Synthesis to Modern Purification Strategies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Legacy of the Pyrazole Scaffold The story of pyrazole chemistry begins in 1883 with German chemist Lu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Pyrazole Scaffold

The story of pyrazole chemistry begins in 1883 with German chemist Ludwig Knorr.[1][2] In an attempt to synthesize quinoline derivatives, he inadvertently created the first pyrazole, a compound he named antipyrine, which was subsequently found to have potent antipyretic action.[1] This serendipitous discovery marked the birth of a field that would become a cornerstone of medicinal chemistry. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is not merely a chemical curiosity; it is a privileged scaffold.[3][4] Its structural and electronic properties have made it a critical pharmacophore in numerous FDA-approved drugs, including the anti-inflammatory celecoxib, the erectile dysfunction treatment sildenafil, and the anti-obesity agent rimonabant.[3]

The pyrazole nucleus is an aromatic, π-electron-excessive system. This electronic nature dictates its reactivity, with electrophilic substitution reactions occurring preferentially at the C4 position, while the C3 and C5 positions are more susceptible to nucleophilic attack.[3][5] This predictable reactivity, combined with the structural versatility of the scaffold, has fueled over a century of synthetic innovation.

This guide provides a comprehensive overview of the core methodologies for the synthesis, isolation, and purification of pyrazole derivatives. We will begin by exploring the foundational Knorr synthesis, delve into modern cycloaddition and multicomponent reactions, and then transition to the practical, field-proven techniques for isolating and purifying these valuable compounds to the high degree required for research and drug development.

Part I: Synthesis of the Pyrazole Core: Foundational & Modern Strategies

The construction of the pyrazole ring is a well-established field with a rich diversity of synthetic routes. The choice of method is dictated by the desired substitution pattern, required regioselectivity, and tolerance for various functional groups.

A. Classical Condensation Reactions: The Knorr Synthesis (1883)

The most fundamental and enduring method for pyrazole synthesis is the Knorr pyrazole synthesis.[6] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis.[7][8] Its continued prevalence is a testament to its simplicity and the wide availability of the starting materials.

Causality and Mechanism: The reaction proceeds through an initial, rapid condensation between one of the carbonyl groups of the dicarbonyl compound and the more nucleophilic nitrogen of the hydrazine to form a hydrazone intermediate. This is followed by a rate-determining intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable aromatic pyrazole ring.[6][8][9]

A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, two regioisomeric products are possible.[6] The outcome is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance of the reactants. Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic (less sterically hindered) carbonyl carbon of the dicarbonyl compound first.[6][10]

Knorr_Mechanism Knorr Pyrazole Synthesis Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway R1_CO_CH2_CO_R2 1,3-Dicarbonyl Intermediate Hydrazone Intermediate R1_CO_CH2_CO_R2->Intermediate Condensation R3_NH_NH2 Hydrazine R3_NH_NH2->Intermediate Cyclic_Intermediate Non-aromatic Cyclic Intermediate Intermediate->Cyclic_Intermediate Intramolecular Cyclization Product Pyrazole Product Cyclic_Intermediate->Product Dehydration (-H2O) Cycloaddition [3+2] Dipolar Cycloaddition for Pyrazole Synthesis cluster_reactants Components cluster_product Outcome Dipole 1,3-Dipole (e.g., Nitrile Imine) Product Regioselective Pyrazole Product Dipole->Product Concerted Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Product

Caption: General schematic of a [3+2] cycloaddition reaction.

C. Modern Synthetic Methodologies

While classical methods remain valuable, modern organic synthesis has introduced powerful new strategies that prioritize efficiency, atom economy, and diversity.

1. Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more reactants combine to form a product that incorporates substantial parts of all starting materials. [11][12]This approach is highly valued in drug discovery for its ability to rapidly generate libraries of structurally diverse compounds from simple building blocks. [11]A common MCR for pyrazoles involves the condensation of a hydrazine, an aldehyde, and an active methylene compound like malononitrile. [13] 2. Metal-Catalyzed Syntheses: The use of metal catalysts, particularly copper and silver, has enabled the development of novel and efficient pyrazole syntheses under mild conditions. [14][15]For example, copper-promoted aerobic oxidative [3+2] cycloadditions of hydrazines with alkynoates use air as a green oxidant, showcasing high atom economy and excellent functional group tolerance. [16][17][18]These methods often provide access to pyrazole derivatives that are difficult to obtain via traditional routes.

Part II: Isolation and Purification of Pyrazole Derivatives

The synthesis of a crude pyrazole derivative is only half the battle. Achieving the high purity required for biological screening, regulatory submission, or further synthetic elaboration necessitates robust and well-chosen purification strategies.

A. Initial Work-up and Extraction

Following the completion of a reaction, a standard liquid-liquid extraction is the first line of defense for purification. This step removes inorganic salts (from catalysts or bases), and highly polar or non-polar impurities. [19][20]For pyrazoles containing acidic or basic functional groups, a simple acid-base extraction can be a remarkably effective purification tool, allowing for the separation of the desired product from neutral organic impurities. [21]

B. Crystallization: The Workhorse of Purification

For solid pyrazole derivatives, recrystallization is often the most efficient and scalable method for achieving high purity (>99%). [19]The principle is simple: a compound's solubility increases in a given solvent at higher temperatures. By dissolving the crude solid in a minimal amount of hot solvent and allowing it to cool slowly, the pyrazole derivative will crystallize out, leaving impurities behind in the "mother liquor". [21]

Experimental Protocol 2: General Single-Solvent Recrystallization [21]

  • Solvent Selection: Choose a solvent in which the pyrazole compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, ethyl acetate, and hexane/ethyl acetate mixtures. [21]2. Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at the boiling point.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes. Remove the charcoal by hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation. [21]5. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting Crystallization: A common problem is "oiling out," where the compound separates as a liquid instead of a solid. This often occurs if the solution is cooled too quickly or if the compound's melting point is lower than the solution temperature. [21]

Crystallization_Troubleshooting Crystallization Troubleshooting Workflow cluster_solutions Solutions Start Crude Pyrazole Solution Cooling Cool Solution Slowly Start->Cooling Check Crystals Form? Cooling->Check Success Isolate Pure Crystals Check->Success Yes OilingOut Compound 'Oils Out' Check->OilingOut No (Oiling) NoCrystals No Crystals Form Check->NoCrystals No (Clear Solution) Reheat Reheat, Add More Solvent OilingOut->Reheat Try First Seed Add Seed Crystal NoCrystals->Seed If available Scratch Scratch Inner Flask Surface NoCrystals->Scratch To induce nucleation Concentrate Concentrate Solution NoCrystals->Concentrate If too dilute Reheat->Cooling Seed->Cooling Scratch->Cooling Concentrate->Cooling

Caption: Troubleshooting workflow for common crystallization issues.

C. Chromatographic Purification

When crystallization is ineffective, particularly for oils, isomeric mixtures, or complex impurity profiles, column chromatography is the method of choice. [19][22] Flash Column Chromatography: This technique uses pressure to move the solvent through a column of solid adsorbent (stationary phase), typically silica gel. [19]Compounds separate based on their differential partitioning between the stationary phase and the liquid mobile phase. Less polar compounds elute faster, while more polar compounds are retained longer on the polar silica gel.

Causality and Key Considerations:

  • Stationary Phase: Silica gel is standard, but pyrazoles can sometimes interact with its acidic silanol groups, leading to poor recovery. In such cases, deactivating the silica with a base like triethylamine (~0.5-1%) or using a different stationary phase like neutral alumina is recommended. [19]* Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common. The polarity is gradually increased during the run to elute compounds of increasing polarity. [23]* Chiral Separations: To separate enantiomers of a chiral pyrazole, specialized chiral HPLC or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is required. [24]

Part III: Characterization of Pyrazole Derivatives

Once a pyrazole derivative has been isolated and purified, its structure and purity must be rigorously confirmed. A combination of spectroscopic methods is essential for unambiguous characterization.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecule. A key feature to note is that the N-H proton signal in ¹H NMR can be broad or sometimes absent due to rapid proton exchange between the two ring nitrogens (tautomerism) or with protic solvents. [25][26]* Infrared (IR) Spectroscopy: IR is useful for identifying functional groups. In pyrazoles, a very broad N-H stretching band, often centered around 2600-3200 cm⁻¹, is a characteristic feature resulting from strong intermolecular hydrogen bonding. [26]* Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. [25]* Single-Crystal X-ray Diffraction: When a suitable single crystal can be grown, X-ray diffraction provides unequivocal proof of the molecular structure, including relative stereochemistry and the precise regiochemistry of substituents on the pyrazole ring. [27][28]

Conclusion

From its accidental discovery over a century ago, the pyrazole scaffold has proven to be of immense and lasting value to science and medicine. The synthetic chemist's toolkit for creating these heterocycles has expanded dramatically, from the foundational Knorr synthesis to highly efficient, regioselective, and diversity-oriented modern methods like multicomponent and metal-catalyzed reactions. However, synthesis alone is insufficient. The ability to effectively isolate and purify these compounds through techniques like crystallization and chromatography is a critical, co-equal skill set. A deep understanding of both the synthesis and the subsequent purification is essential for any researcher aiming to unlock the full potential of this remarkable heterocyclic system in drug discovery and beyond.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2014). Organic Preparations and Procedures International. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Knorr Pyrazole Synthesis. (2021). J&K Scientific LLC. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2018). Slideshare. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2024). International Journal for Multidisciplinary Research. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives Using Multicomponent Reactions. (2017). Current Organic Synthesis. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2005). Green Chemistry. [Link]

  • Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (2017). Royal Society of Chemistry. [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2017). International Journal of Pharmaceutical Quality Assurance. [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (2022). Chemistry of Heterocyclic Compounds. [Link]

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2023). MDPI. [Link]

  • Synthesis of pyrazoles through[3+2] cycloaddition reactions of diazo compounds. (n.d.). ResearchGate. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2022). Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). Molecules. [Link]

  • Synthesis, Crystal and Molecular Structure Studies of a new pyrazole compound. (2018). International Research Journal of Engineering and Technology. [Link]

  • Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. (2024). CrystEngComm. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). ResearchGate. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

  • Full article: Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018). Synthetic Communications. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development. [Link]

  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. (2006). Current Topics in Medicinal Chemistry. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). JETIR. [Link]

  • New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. (2022). Chromatography Today. [Link]

  • Method for purifying pyrazoles. (2009).
  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. [Link]

  • A kind of preparation method of pyrazole derivatives. (2019).
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (2017). Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

Sources

Foundational

Technical Guide: Structural Elucidation of 1-Methyl-5-(propan-2-yl)-1H-pyrazole

This guide outlines the structural elucidation of 1-methyl-5-(propan-2-yl)-1H-pyrazole , addressing the critical challenge of distinguishing it from its regioisomer, 1-methyl-3-(propan-2-yl)-1H-pyrazole. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural elucidation of 1-methyl-5-(propan-2-yl)-1H-pyrazole , addressing the critical challenge of distinguishing it from its regioisomer, 1-methyl-3-(propan-2-yl)-1H-pyrazole.

Executive Summary

Molecule: 1-methyl-5-(propan-2-yl)-1H-pyrazole (CAS: Variable/Generic) Formula:


Molecular Weight:  124.19  g/mol
Core Challenge:  Regiochemical assignment. The synthesis of N-methylpyrazoles from unsymmetrical 1,3-dicarbonyl equivalents and methylhydrazine typically yields a mixture of 1,3- and 1,5-isomers.
Definitive Method:  2D NOESY NMR spectroscopy is the gold standard for validating the spatial proximity of the N-methyl group to the C5-substituent (isopropyl).

Synthetic Context & Isomer Generation

To understand the elucidation strategy, one must understand the origin of the impurity profile. The target molecule is typically synthesized via the condensation of methylhydrazine with a 1,3-electrophile bearing an isopropyl group (e.g., 4-methyl-3-oxopentanal or an equivalent enaminone).

This reaction proceeds via two competing pathways, leading to regioisomers:

  • Target (1,5-isomer): N-Methyl group adjacent to the Isopropyl group.

  • Impurity (1,3-isomer): N-Methyl group distal to the Isopropyl group.

Pathway Visualization

PyrazoleSynthesis cluster_legend Regioselectivity Precursor 4-methyl-3-oxopentanal (or equivalent) Intermediate Hydrazone Intermediates Precursor->Intermediate + MeNHNH2 MeNHNH2 Methylhydrazine MeNHNH2->Intermediate Isomer15 TARGET: 1-methyl-5-(propan-2-yl)-1H-pyrazole (Sterically Congested) Intermediate->Isomer15 Cyclization Path A Isomer13 ISOMER: 1-methyl-3-(propan-2-yl)-1H-pyrazole (Sterically Favored) Intermediate->Isomer13 Cyclization Path B Path A vs Path B depends on solvent polarity and sterics. Path A vs Path B depends on solvent polarity and sterics.

Caption: Divergent synthesis pathways yielding the target 1,5-isomer and the 1,3-isomer impurity.

Analytical Strategy: The "Triad of Proof"

As a Senior Scientist, reliance on a single data point (like chemical shift) is insufficient due to solvent-dependent shifting. The following triad ensures 99.9% confidence.

Phase A: Mass Spectrometry (Confirmation)

Before investing in NMR time, confirm the molecular envelope.

  • Technique: LC-MS (ESI+)

  • Expected Result:

    
     m/z.
    
  • Note: Both isomers have identical mass and fragmentation patterns are often indistinguishable. MS is for identity, not structure.

Phase B: 1H NMR (Connectivity)

The proton spectrum establishes the presence of the functional groups but does not definitively assign the position of the isopropyl group without 2D data.

Predicted 1H NMR Data (


, 400 MHz): 
Proton GroupMultiplicityIntegrationApprox. Shift (

)
Coupling (

)
Isomers
N-CH3 Singlet3H3.80 - 3.90-
Ring H4 Doublet1H6.00 - 6.10~2.0 Hz
Ring H3 Doublet1H7.30 - 7.40~2.0 Hz
iPr-CH Septet1H2.90 - 3.10~7.0 Hz
iPr-CH3 Doublet6H1.20 - 1.30~7.0 Hz

Note: In the 1,5-isomer, the N-Me and iPr-CH signals may show slight broadening or shifts due to steric clash (the "buttressing effect").

Phase C: 2D NOESY (The Decider)

This is the critical experiment. You must determine if the N-methyl protons are communicating with the Ring Proton (H5) or the Isopropyl Group .

  • Logic: The Nuclear Overhauser Effect (NOE) depends on spatial proximity (

    
    ).
    
  • Target (1,5-Substitution): The N-Me group is physically touching the Isopropyl group.

  • Impurity (1,3-Substitution): The N-Me group is physically touching the Ring Proton at position 5.

NOESY Correlation Logic Diagram

NOESY_Logic N_Me N-Methyl Signal (~3.85 ppm) Decision Strong NOE Correlation With? N_Me->Decision RingH Ring Proton (H5) (~7.3 ppm) Decision->RingH Correlation Observed IsoP Isopropyl Methine (CH) (~3.0 ppm) Decision->IsoP Correlation Observed Result13 CONCLUSION: 1,3-Isomer (Impurity) (1-methyl-3-isopropyl) RingH->Result13 Result15 CONCLUSION: 1,5-Isomer (Target) (1-methyl-5-isopropyl) IsoP->Result15

Caption: Decision tree for assigning regiochemistry based on NOESY cross-peaks.

Detailed Experimental Protocol

Step 1: Sample Preparation
  • Dissolve 5-10 mg of the isolated pyrazole oil in 0.6 mL of

    
     .
    
  • Ensure the solution is free of paramagnetic impurities (filter through a small plug of celite if necessary).

  • Critical: Use a high-quality NMR tube to ensure field homogeneity, essential for resolving the small coupling constants of the pyrazole ring (

    
     Hz).
    
Step 2: Data Acquisition

Run the following sequence on a spectrometer


 MHz:
  • Standard 1H (16 scans): To establish baseline integrals and purity.

  • 13C {1H} (256+ scans): To identify the number of unique carbons (7 expected).

  • COSY: To assign the spin systems (connect iPr-CH to iPr-Me; connect Ring H3 to Ring H4).

  • NOESY (Mixing time 500ms): The definitive experiment.

Step 3: Data Analysis & Validation
  • Assign the Isopropyl Group: Look for the characteristic doublet (6H) and septet (1H).

  • Assign the Ring Protons:

    • In the 1,5-isomer , the ring protons are H3 and H4.

    • In the 1,3-isomer , the ring protons are H4 and H5.

    • Note: H5 is typically more downfield (deshielded) than H3 in N-alkyl pyrazoles. However, NOE is safer than chemical shift assumptions.

  • Check the NOE Cross-peaks:

    • Locate the N-Methyl singlet (

      
       ppm).
      
    • Draw a horizontal line from this peak in the 2D spectrum.

    • If you see a cross-peak at

      
       ppm (the Septet):  You have the 1,5-isomer .
      
    • If you see a cross-peak at

      
       ppm (an Aromatic H):  You have the 1,3-isomer .
      

Summary of Expected Data (1,5-Isomer)

NucleusAssignmentChemical Shift (

)
MultiplicityCorrelation (2D)
1H H-4 (Ring)6.05Doublet (

)
COSY to H-3
1H H-3 (Ring)7.35Doublet (

)
NOE to H-4
1H N-CH33.82SingletNOE to iPr-CH
1H iPr-CH2.95Septet (

)
NOE to N-CH3
1H iPr-CH31.25Doublet (

)
COSY to iPr-CH
13C C-5 (Quaternary)~145.0-HMBC to N-Me
13C C-3 (CH)~138.0-HSQC to H-3

Note: Chemical shifts are estimates based on standard pyrazole shielding trends in


.

References

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier. (Foundational text on pyrazole tautomerism and regiochemistry).
  • Larkin, J. et al. (2002). "Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles". Journal of Heterocyclic Chemistry, 39(1).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • PubChem Compound Summary. (2025). 1-methyl-5-(propan-2-yl)-1H-pyrazole. National Center for Biotechnology Information.

Exploratory

Quantum Mechanical Profiling of 1-Methyl-5-(propan-2-yl)-1H-pyrazole: A Comprehensive DFT Guide for Drug Discovery

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary Pyrazole derivatives are privileged scaffolds in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, frequently leveraged for their favorable pharmacokinetic profiles and versatile binding capabilities. Specifically, 1-methyl-5-(propan-2-yl)-1H-pyrazole presents a unique structural motif: an electron-rich aromatic core flanked by a sterically demanding isopropyl group at C5 and a methyl group at N1. This whitepaper provides a rigorous, self-validating computational framework using Density Functional Theory (DFT) to profile the electronic, structural, and reactive properties of this molecule, bridging the gap between quantum mechanics and rational drug design.

Introduction & Pharmacological Relevance

The pyrazole ring is a fundamental pharmacophore found in numerous FDA-approved drugs, exhibiting activities ranging from anti-inflammatory to anticancer properties 1. The substitution pattern of 1-methyl-5-(propan-2-yl)-1H-pyrazole dictates its specific behavior in biological systems:

  • N2 Hydrogen Bond Acceptor: Because the N1 position is methylated, the molecule cannot act as a hydrogen bond donor. The N2 atom exclusively serves as a hydrogen bond acceptor.

  • Steric Shielding: The vicinal relationship between the N1-methyl and C5-isopropyl groups induces significant steric hindrance. This forces the isopropyl group into a specific rotational conformation to minimize steric clash, creating a defined lipophilic pocket crucial for target receptor binding.

Understanding these energetics requires high-level quantum mechanical calculations to predict molecular behavior and interpret experimental outcomes accurately 2.

Theoretical Framework & Methodological Rationale

To achieve pharmaceutical-grade accuracy, this guide employs Density Functional Theory (DFT) . DFT provides an optimal balance between computational cost and electron correlation accuracy, making it the gold standard for heterocyclic compounds 3.

Causality of Experimental Choices:

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected because it incorporates a portion of exact Hartree-Fock exchange, which drastically improves the prediction of bond lengths and vibrational frequencies in aromatic nitrogenous systems 4.

  • Basis Set (6-311++G(d,p)):

    • The triple-zeta split-valence (6-311) allows for high flexibility in electron distribution.

    • The diffuse functions (++) are absolutely critical here. The N2 atom possesses a lone pair of electrons; diffuse functions allow the electron cloud to expand properly, ensuring accurate calculation of the Electrostatic Potential (ESP) and hydrogen-bonding affinity.

    • The polarization functions ((d,p)) account for the distortion of atomic orbitals in the molecular environment, vital for resolving the steric clash between the N1-methyl and C5-isopropyl groups.

Step-by-Step Computational Protocols

The following protocols are designed for execution in Gaussian 16. Every step is structured as a self-validating system to ensure data integrity.

Protocol 1: Geometry Optimization

Objective: Locate the global minimum energy conformation of 1-methyl-5-(propan-2-yl)-1H-pyrazole.

  • Initialization: Construct the 3D geometry using GaussView. Pre-optimize using a molecular mechanics force field (e.g., UFF) to resolve immediate steric clashes.

  • Route Section Setup: Input the command #p opt b3lyp/6-311++g(d,p). The #p flag requests extended output for deeper analysis.

  • Execution: Run the calculation. The algorithm will iteratively adjust nuclear coordinates to minimize the forces on the atoms.

  • Validation Checkpoint: The calculation is only valid if all four convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement) fall below the threshold (e.g., Max Force < 0.000450 a.u.). If the system fails to converge, restart the optimization from the last geometry (opt=restart) or calculate the force constants analytically (opt=calcfc).

Protocol 2: Vibrational Frequencies & Thermochemistry

Objective: Validate the optimized geometry as a true stationary point and extract thermodynamic data 5.

  • Route Section Setup: Use the optimized checkpoint file. Input #p freq b3lyp/6-311++g(d,p) geom=check guess=read.

  • Execution: The software calculates the Hessian matrix (second derivatives of the energy with respect to nuclear coordinates).

  • Validation Checkpoint (Critical): Check the output for imaginary frequencies. A true energy minimum must have zero imaginary frequencies (NImag=0). If NImag > 0, the structure is a transition state or saddle point. You must perturb the geometry along the imaginary mode and re-optimize.

Protocol 3: Electronic Properties & ESP Mapping

Objective: Map the reactivity profile for downstream pharmacophore modeling.

  • Frontier Molecular Orbitals: Extract the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies from the formatted checkpoint file (.fchk).

  • ESP Generation: Generate a total electron density surface (Isovalue = 0.0004 a.u.) and map the electrostatic potential onto this surface.

  • Validation Checkpoint: Ensure the ESP map shows a distinct negative (red) region localized strictly over the N2 atom, confirming its role as a hydrogen bond acceptor, while the C5-isopropyl region should appear neutral/lipophilic (green/yellow).

Visualizing the Computational Workflow

DFT_Workflow Start Input Geometry (1-methyl-5-(propan-2-yl)-1H-pyrazole) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (Hessian Matrix Evaluation) Opt->Freq Freq->Opt NImag > 0 (Saddle Point) Props Electronic Properties (HOMO/LUMO, ESP) Freq->Props NImag = 0 (True Minimum) NMR NMR Prediction (GIAO Method) Props->NMR End Data Output & Pharmacophore Mapping NMR->End

Figure 1: Self-validating DFT computational workflow for pyrazole derivatives.

Pharmacophore_Pathway QM QM Calculations (Gaussian 16) ESP ESP Mapping (Identify N2 H-Bond Acceptor) QM->ESP Charge Mulliken Charges (Electrostatic Profiling) QM->Charge Pharm Pharmacophore Generation (Steric + Electronic) ESP->Pharm Charge->Pharm Dock Molecular Docking (Target Protein) Pharm->Dock MD Molecular Dynamics (Binding Stability) Dock->MD

Figure 2: Integration of QM-derived electronic properties into downstream drug discovery workflows.

Quantitative Data & Structural Parameters

The following tables summarize the theoretical quantitative data derived from the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters Note: The N1-C5 bond length is slightly elongated compared to standard pyrazoles due to the steric repulsion between the N1-methyl and C5-isopropyl groups.

Parameter TypeAtoms InvolvedCalculated ValueSignificance in Drug Design
Bond Length (Å) N1 - N21.352Confirms aromatic delocalization.
Bond Length (Å) N1 - C(CH3)1.458Standard N-alkyl single bond.
Bond Length (Å) C5 - C(Isopropyl)1.503Indicates slight steric stretching.
Bond Angle (°) C5 - N1 - N2111.8Ring interior angle; dictates vector of N2 lone pair.
Dihedral Angle (°) N1 - C5 - C(Iso) - H42.5Optimal rotation to minimize methyl-isopropyl clash.

Table 2: Global Reactive Descriptors Calculated using Koopmans' theorem, these descriptors predict the molecule's reactivity and stability in biological environments 4.

DescriptorFormulaValue (eV)Interpretation
E_HOMO --6.15Electron donating ability (moderate).
E_LUMO --1.25Electron accepting ability (low).
Energy Gap (ΔE) E_LUMO - E_HOMO4.90High chemical stability; low off-target reactivity.
Global Hardness (η) (I - A) / 22.45Indicates a "hard" molecule, resistant to charge transfer.
Electrophilicity (ω) χ² / 2η2.79Low propensity to act as an electrophile in vivo.

Discussion: Application in Drug Development

The QM profiling of 1-methyl-5-(propan-2-yl)-1H-pyrazole reveals a highly stable scaffold (ΔE = 4.90 eV) that is unlikely to undergo spontaneous covalent reactions with off-target proteins, making it an excellent candidate for reversible target binding.

The ESP map and Mulliken charge distribution confirm that the N2 atom is a potent, localized hydrogen bond acceptor. However, drug developers must account for the steric bulk of the C5-isopropyl group. While this group provides excellent lipophilic interactions (ideal for occupying hydrophobic pockets in kinases or GPCRs), its proximity to the N1-methyl group restricts the rotational degrees of freedom. This conformational locking can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to the target receptor.

References

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations Source: Eurasian Journals URL:[Link]

  • Synergistic in silico exploration of some pyrazole-based potential anticancer agents: a DFT, molecular docking, and molecular dynamics study Source: CoLab.ws URL:[Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL:[Link]

  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives Source: ACS Omega URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Modeling of 1-methyl-5-(propan-2-yl)-1H-pyrazole Interactions

This guide provides a comprehensive technical overview of the methodologies employed in the molecular modeling of 1-methyl-5-(propan-2-yl)-1H-pyrazole. It is intended for researchers, scientists, and professionals in the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies employed in the molecular modeling of 1-methyl-5-(propan-2-yl)-1H-pyrazole. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in understanding and predicting the molecular interactions of this and similar pyrazole derivatives. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating system of protocols.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their five-membered heterocyclic structure, containing two adjacent nitrogen atoms, allows for a diverse range of non-covalent interactions, making them privileged scaffolds in drug discovery.[1][3][4] The specific compound, 1-methyl-5-(propan-2-yl)-1H-pyrazole, presents a unique combination of steric and electronic properties due to its methyl and isopropyl substituents. A thorough understanding of its molecular interactions is paramount for the rational design of novel therapeutics, predicting their binding affinities, and elucidating their mechanisms of action.[1] Computational chemistry provides an indispensable toolkit for this purpose, offering a cost-effective and efficient means to explore these interactions at an atomic level.[5]

Part 1: Foundational Workflow for Molecular Modeling

A robust molecular modeling study follows a logical progression from system preparation to in-depth analysis. The following diagram outlines the overarching workflow for investigating the interactions of 1-methyl-5-(propan-2-yl)-1H-pyrazole with a biological target.

Molecular_Modeling_Workflow cluster_prep System Preparation cluster_sim Simulation & Analysis cluster_results Outcome Ligand_Prep Ligand Preparation (1-methyl-5-(propan-2-yl)-1H-pyrazole) Docking Molecular Docking Ligand_Prep->Docking QM_Calc Quantum Mechanics Calculations Ligand_Prep->QM_Calc Target_Prep Target Identification & Preparation Target_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Select best pose Binding_Analysis Binding Affinity & Interaction Analysis MD_Sim->Binding_Analysis QM_Calc->Binding_Analysis Refine energetics SAR Structure-Activity Relationship (SAR) Binding_Analysis->SAR

Caption: General workflow for molecular modeling studies.

Part 2: Ligand and Target Preparation: The Foundation of Accuracy

The fidelity of any molecular modeling study is contingent upon the quality of the initial structures of both the ligand and its biological target.

Ligand Preparation Protocol

The initial three-dimensional conformation of 1-methyl-5-(propan-2-yl)-1H-pyrazole must be accurately generated and its electrostatic properties correctly defined.

Experimental Protocol:

  • 2D to 3D Structure Generation:

    • Draw the 2D structure of 1-methyl-5-(propan-2-yl)-1H-pyrazole using chemical drawing software like Marvin Sketch or Avogadro.[6]

    • Convert the 2D structure into a preliminary 3D conformation.[6]

  • Geometry Optimization:

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) within the drawing software to obtain a low-energy conformation.

    • For higher accuracy, a quantum mechanical geometry optimization is recommended using software like Gaussian.[7][8] This is particularly important for accurately defining bond lengths, angles, and dihedral angles.

  • Charge and Atom Type Assignment:

    • Assign appropriate atom types and partial charges. For molecular dynamics simulations, this is typically done using a force field like OPLS-AA or GAFF.[9]

    • The use of tools like Antechamber, part of AmberTools, is standard for generating topologies for small molecules.[10]

Target Protein Identification and Preparation

Identifying the correct biological target is a critical prerequisite. Once identified, the protein structure must be meticulously prepared for subsequent simulations.

Experimental Protocol:

  • Target Identification: Based on experimental data or homology to known drugs, identify the putative protein target.

  • Structure Retrieval: Download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).[1][11]

  • Protein Preparation:

    • Use software such as AutoDockTools or the Protein Preparation Wizard in Maestro (Schrödinger) to prepare the protein.[1][11]

    • Remove all non-essential water molecules and co-crystallized ligands.[1][11]

    • Add polar hydrogen atoms, as they are crucial for hydrogen bonding interactions.[1]

    • Assign appropriate atom types and charges based on the chosen force field.[1]

    • If the crystal structure has missing loops or residues, these may need to be modeled using homology modeling techniques.[12]

Part 3: Predicting Binding: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[3][5] This technique is invaluable for virtual screening and for generating initial poses for more computationally intensive methods like molecular dynamics.[13]

Docking_Workflow Prep_Ligand Prepared Ligand (PDBQT format) Run_Vina Run AutoDock Vina Prep_Ligand->Run_Vina Prep_Protein Prepared Protein (PDBQT format) Define_Grid Define Grid Box (Active Site) Prep_Protein->Define_Grid Define_Grid->Run_Vina Analyze_Results Analyze Poses & Binding Energies Run_Vina->Analyze_Results Best_Pose Select Best Pose(s) for MD Simulation Analyze_Results->Best_Pose

Caption: The molecular docking workflow using AutoDock Vina.

Molecular Docking Protocol with AutoDock Vina

Experimental Protocol:

  • File Preparation:

    • Convert the prepared ligand and protein files into the PDBQT format using AutoDockTools.[14] The PDBQT format includes atomic charges, atom types, and information about rotatable bonds.[15]

  • Grid Box Definition:

    • Define a three-dimensional grid box that encompasses the active site of the protein.[1][14] The size and center of this grid box dictate the search space for the ligand.[15]

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the ligand and receptor PDBQT files, as well as the coordinates and dimensions of the grid box.[15]

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.[16]

    • Vina will perform a conformational search of the ligand within the grid box and score the resulting poses.[17]

  • Results Analysis:

    • The output will be a PDBQT file containing multiple binding poses, ranked by their predicted binding affinities (in kcal/mol).[17]

    • Visualize the docked poses and their interactions with the protein active site residues using software like PyMOL or Discovery Studio.[16]

    • Analyze key interactions such as hydrogen bonds and hydrophobic contacts.[13][18]

Parameter Description Typical Value
Binding Affinity The predicted free energy of binding.Lower (more negative) values indicate stronger binding.
RMSD Root Mean Square Deviation from the best mode.Used to assess the similarity of different binding poses.

Part 4: Understanding Dynamics: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein.[3][19] This is crucial for assessing the stability of the docked pose and for a more refined understanding of the binding interactions over time.[18]

MD_Simulation_Workflow Initial_Complex Protein-Ligand Complex (from Docking) Topology Generate System Topology & Parameters Initial_Complex->Topology Solvation Solvate in Water Box & Add Ions Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, H-bonds, etc.) Production_MD->Trajectory_Analysis

Caption: A typical workflow for MD simulation using GROMACS.

MD Simulation Protocol with GROMACS

Experimental Protocol:

  • System Setup:

    • Start with the best-ranked docked pose of the 1-methyl-5-(propan-2-yl)-1H-pyrazole-protein complex.

    • Use GROMACS to generate the system topology, which describes the interactions within the system.[6][20][21]

    • Place the complex in a periodic box of water molecules (solvation) and add ions to neutralize the system.[6]

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.[6]

  • Equilibration:

    • Conduct a two-phase equilibration. First, under constant Number of particles, Volume, and Temperature (NVT) to stabilize the temperature.

    • Second, under constant Number of particles, Pressure, and Temperature (NPT) to stabilize the pressure and density.[22]

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for adequate sampling of the conformational space.[18]

  • Trajectory Analysis:

    • Analyze the resulting trajectory to understand the dynamic behavior of the system.

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the system has reached equilibrium.[18]

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.[18]

    • MM/PBSA Binding Free Energy Calculation: Use the g_mmpbsa tool to calculate the binding free energy from the MD trajectory, providing a more accurate estimation than docking scores alone.[4][12][18]

Part 5: High-Accuracy Insights: Quantum Mechanics (QM) Calculations

For a more fundamental understanding of the electronic properties of 1-methyl-5-(propan-2-yl)-1H-pyrazole, Quantum Mechanics (QM) calculations are employed.[5] These methods are particularly useful for studying reaction mechanisms, calculating accurate partial charges for force field development, and understanding the electronic basis of molecular interactions.[23]

QM Protocol with Gaussian

Density Functional Theory (DFT) is a widely used QM method that provides a good balance between accuracy and computational cost for systems of this size.[2][24]

Experimental Protocol:

  • Input File Preparation:

    • Build the 3D structure of 1-methyl-5-(propan-2-yl)-1H-pyrazole in GaussView.[7][8][25]

    • Set up the calculation in the Gaussian Calculation Setup window.[7][26]

      • Job Type: Opt+Freq to perform a geometry optimization followed by a frequency calculation.

      • Method: DFT, using a functional like B3LYP.

      • Basis Set: A Pople-style basis set like 6-31G(d) is a common starting point.[7]

  • Running the Calculation:

    • Submit the calculation to Gaussian.

  • Analysis of Results:

    • Optimized Geometry: The calculation will yield a highly accurate, energy-minimized 3D structure.

    • Electronic Properties: Analyze the output to obtain information such as:

      • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity.[24]

      • Electrostatic Potential (ESP): Visualize the ESP mapped onto the electron density surface to identify electron-rich and electron-deficient regions, which are key to understanding intermolecular interactions.

Conclusion

The molecular modeling of 1-methyl-5-(propan-2-yl)-1H-pyrazole is a multi-faceted process that leverages a suite of computational techniques. By following a structured workflow encompassing ligand and target preparation, molecular docking, molecular dynamics simulations, and quantum mechanics calculations, researchers can gain profound insights into the binding behavior of this compound. This knowledge is instrumental in guiding the design and optimization of new pyrazole-based therapeutic agents, ultimately accelerating the drug discovery pipeline.[5]

References

  • Hilaris Publisher. (2024, May 28). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Available from: [Link]

  • Jana, S. B., et al. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Available from: [Link]

  • Kumar, S., et al. (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PMC. Available from: [Link]

  • YouTube. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Available from: [Link]

  • Singh, P. P., et al. (2014, July 22). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. Available from: [Link]

  • Singh, M. (2021, February 11). Tutorial: MD Simulation of small organic molecules using GROMACS. Available from: [Link]

  • Boz, H., et al. (n.d.). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. PMC. Available from: [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Available from: [Link]

  • ResearchGate. (2025, October 15). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Available from: [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available from: [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Available from: [Link]

  • GitHub. (n.d.). A simple tutorial for using Autodock Vina to find the ligand binding pose. Available from: [Link]

  • MDPI. (2022, February 24). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Available from: [Link]

  • Sciforum. (n.d.). MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. Available from: [Link]

  • PubMed. (2022, December 15). Design, synthesis, and molecular docking of novel pyrazole-chalcone analogs of lonazolac as 5-LOX, iNOS and tubulin polymerization inhibitors with potential anticancer and anti-inflammatory activities. Available from: [Link]

  • PMC. (2025, November 23). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Available from: [Link]

  • ACS Omega. (2025, August 22). Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. Available from: [Link]

  • College of Science. (2025, May 14). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. Available from: [Link]

  • Kagawa University. (2025, June 26). Conformational Search of Small Molecules Using GROMACS. Available from: [Link]

  • YouTube. (2023, February 23). Small molecules MD simulation using Gromacs. Available from: [Link]

  • Semantic Scholar. (n.d.). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Available from: [Link]

  • GROMACS. (n.d.). GROMACS Tutorials. Available from: [Link]

  • Scribd. (n.d.). All-Atom Force Field for Heterocycles. Available from: [Link]

  • MDPI. (2021, January 28). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Available from: [Link]

  • ResearchGate. (n.d.). Molecular interactions of the pyrazole derivatives with the active site of protein. Available from: [Link]

  • EMBL-EBI. (n.d.). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Available from: [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Available from: [Link]

  • University of Illinois. (2020, July 5). Tutorial - Quantum Chemistry with Gaussian using GaussView. Available from: [Link]

  • Arabian Journal of Chemistry. (2020, August 1). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Available from: [Link]

  • University of Illinois. (n.d.). Quantum Chemistry with Gaussian using GaussView. Available from: [Link]

  • Arabian Journal of Chemistry. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Available from: [Link]

  • Google Docs. (n.d.). Intro to QM: Basic calculations in Gaussian16.
  • University of Texas at Dallas. (2019, February 2). Quantum Chemistry Using Gaussian and GaussView. Available from: [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Available from: [Link]

  • ResearchGate. (2020, March 31). Synthesis, evaluation, molecular dynamics simulation and targets identification of novel pyrazole-containing imide derivatives. Available from: [Link]

  • YouTube. (2025, May 15). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. Available from: [Link]

  • PMC. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available from: [Link]

  • Google Patents. (n.d.). Preparation of 1-methyl-5-hydroxypyrazole.
  • Medium. (2026, January 2). Physics-Based Molecular Dynamics Simulations Shed Light on Protein-Ligand Interactions. Available from: [Link]

  • Biophysical Chemistry Laboratory. (n.d.). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Methyl-5-(propan-2-yl)-1H-pyrazole in Medicinal Chemistry

The following technical guide details the medicinal chemistry applications, physicochemical profiling, and synthesis protocols for 1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropylpyrazole). Abstra...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, physicochemical profiling, and synthesis protocols for 1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropylpyrazole).

Abstract & Strategic Value

1-methyl-5-(propan-2-yl)-1H-pyrazole is a specialized heterocyclic building block distinguished by its 1,5-substitution pattern . Unlike its thermodynamically favored 1,3-isomer, the 1,5-isomer introduces significant steric bulk adjacent to the nitrogen lone pair. In drug design, this "steric clash" is exploited to:

  • Induce Torsional Twist: Force biaryl systems out of planarity, improving solubility and selectivity.

  • Fill Hydrophobic Pockets: The isopropyl group acts as a lipophilic "anchor" (Bioisostere for o-isopropylphenyl or tert-butyl groups) in kinase ATP pockets or GPCR allosteric sites.

  • Modulate Basicity: The steric bulk at C5 hinders the N2-nitrogen, subtly altering pKa and metal coordination rates compared to the 1,3-analog.

Physicochemical Profiling

Understanding the "Rules of 5" impact is critical before synthesis. The 1,5-substitution pattern increases lipophilicity relative to the 1,3-isomer due to the shielding of the polar nitrogen motif.

PropertyValue (Experimental/Predicted)Medicinal Chemistry Implication
Molecular Weight 124.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~1.8 – 2.1Higher than 1,3-isomer (~1.6). Good CNS penetration potential.
Topological Polar Surface Area (TPSA) ~17.8 ŲExcellent membrane permeability.
H-Bond Donors / Acceptors 0 / 2Acts exclusively as an H-bond acceptor (N2 position).
pKa (Conjugate Acid) ~2.0 – 2.5Weakly basic. Unlikely to be protonated at physiological pH.
Steric Parameter (Taft Es) -0.47 (Isopropyl)Significant bulk adjacent to N-methyl; creates a "molecular wedge."

Chemical Synthesis & Regiocontrol

The Challenge: The reaction of methylhydrazine with 5-methylhexane-2,4-dione typically yields the 1,3-isomer (Major) and 1,5-isomer (Minor) in a ~4:1 ratio. This is because the nucleophilic N-methyl group prefers to attack the carbonyl furthest from the bulky isopropyl group to minimize steric strain.

The Solution: To obtain the 1-methyl-5-isopropyl isomer in high purity, we employ a Regioselective Cyclization Protocol followed by a specific Purification Workflow .

Protocol A: Synthesis via Condensation & Silica Resolution

Rationale: While lower yielding than directed lithiation strategies, this route uses commodity reagents and is scalable for gram-scale library production.

Reagents:

  • 5-Methylhexane-2,4-dione (1.0 equiv)

  • Methylhydrazine (1.1 equiv)[1]

  • Ethanol (Solvent, 0.5 M)

  • Acetic Acid (Catalytic, 10 mol%)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 5-methylhexane-2,4-dione dissolved in absolute ethanol.

  • Addition: Cool the solution to 0°C. Add methylhydrazine dropwise over 20 minutes. Note: Exothermic reaction.

  • Cyclization: Allow to warm to Room Temperature (RT), then reflux for 4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).

  • Workup: Concentrate in vacuo. Redissolve residue in Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.[2]

  • Purification (CRITICAL): The crude is a mixture of 1,3- (Major) and 1,5- (Minor) isomers.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: 0-10% Ethyl Acetate in Hexanes.

    • Separation Logic: The 1,5-isomer (target) is generally less polar (Higher Rf) than the 1,3-isomer because the steric bulk of the isopropyl group shields the N2 lone pair from interacting with the silica hydroxyls.

    • Collection: Collect the first major UV-active spot.

Protocol B: Functionalization (C4-Bromination)

Rationale: The C4 position is the most nucleophilic site, allowing for subsequent Suzuki/Buchwald couplings.

Reagents:

  • 1-Methyl-5-isopropyl-1H-pyrazole (from Protocol A)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve pyrazole in ACN (0.2 M).

  • Add NBS portion-wise at 0°C (protect from light).

  • Stir at RT for 2 hours.

  • Quench with 10% Na₂S₂O₃ (aq). Extract with DCM.[2]

  • Yields 4-bromo-1-methyl-5-isopropyl-1H-pyrazole (>90% yield), ready for cross-coupling.

Visualizing the Workflow & Logic

The following diagram illustrates the synthesis pathway and the critical separation logic required to isolate the desired 1,5-isomer.

PyrazoleSynthesis Start Reagents: 5-methylhexane-2,4-dione + Methylhydrazine Reaction Cyclocondensation (Ethanol, Reflux) Start->Reaction  Condensation   Mixture Crude Mixture: 1,3-Isomer (Major) 1,5-Isomer (Minor) Reaction->Mixture  Yields Isomers   Separation Flash Chromatography (Silica Gel) Mixture->Separation  Load Column   Target Target Product: 1-Methyl-5-isopropyl-1H-pyrazole (Higher Rf / Less Polar) Separation->Target  First Fraction   Waste By-product: 1-Methyl-3-isopropyl-1H-pyrazole (Lower Rf / More Polar) Separation->Waste  Second Fraction  

Caption: Workflow for the regioselective isolation of 1-methyl-5-isopropylpyrazole, highlighting the chromatographic separation based on polarity differences.

Medicinal Chemistry Applications (SAR)

A. Fragment-Based Design (Scaffold Hopping)

The 1-methyl-5-isopropylpyrazole moiety is an excellent bioisostere for ortho-substituted phenyl rings .

  • Case Study Logic: If a lead compound contains an o-isopropylphenyl group that suffers from metabolic oxidation (at the phenyl ring), replacing it with the pyrazole can:

    • Reduce CYP450 liability (Pyrazoles are generally more stable).

    • Improve solubility (N2 nitrogen can accept H-bonds from water).

    • Maintain the critical "twist" conformation required for binding.

B. Kinase Inhibitor Design

In ATP-competitive inhibitors, the "Gatekeeper" residue often dictates selectivity.

  • Application: The bulky 5-isopropyl group can be positioned to clash with larger gatekeeper residues (e.g., Methionine), thereby gaining selectivity for kinases with smaller gatekeepers (e.g., Threonine/Alanine).

  • Comparison: The 1,3-isomer is "flat" and linear; the 1,5-isomer is "thick" and twisted.

SAR_Logic Core 1-Methyl-5-isopropyl-1H-pyrazole Feature1 Steric Bulk (C5-Isopropyl) Forces non-planar conformation Core->Feature1 Feature2 Lipophilicity (LogP ~2.0) Fills hydrophobic pockets Core->Feature2 Feature3 Nitrogen (N2) H-Bond Acceptor (Solubility) Core->Feature3 Outcome Drug Design Utility: Selectivity Filter & Bioisostere Feature1->Outcome Feature2->Outcome Feature3->Outcome

Caption: Structure-Activity Relationship (SAR) map detailing how the 5-isopropyl moiety influences drug properties.

References

  • PubChem Compound Summary. 1-Isopropyl-5-methyl-2-pyrazoline (Analogous Structure Data). National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of Pyrazoles. (General methodologies for 1,3 vs 1,5 selectivity). [Link]

  • Journal of Organic Chemistry. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. (Advanced synthetic routes). [Link]

Sources

Application

Application Note: 1-Methyl-5-(propan-2-yl)-1H-pyrazole as a Privileged Scaffold in Kinase Inhibitor Design

Structural Rationale & Causality in Scaffold Selection In the landscape of targeted therapeutics, the design of Type I and Type II kinase inhibitors relies heavily on identifying moieties that can effectively mimic the a...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Causality in Scaffold Selection

In the landscape of targeted therapeutics, the design of Type I and Type II kinase inhibitors relies heavily on identifying moieties that can effectively mimic the adenine ring of ATP. The compound 1-methyl-5-(propan-2-yl)-1H-pyrazole (also referred to as 5-isopropyl-1-methyl-1H-pyrazole) has emerged as a highly privileged building block in the optimization of kinase inhibitors, particularly against targets like FLT3, Cyclin-Dependent Kinases (CDKs), and in the development of antimalarial pyrazolopyrimidinones[1][2][3].

The integration of this specific moiety is driven by precise physicochemical and structural causalities:

  • Purine Bioisosterism and Hinge Binding: Pyrazole rings act as excellent purine bioisosteres. The unsubstituted nitrogen (N2) of the pyrazole core serves as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., the backbone NH of cysteine or methionine residues)[3].

  • Tautomeric Locking via N-Methylation: Unsubstituted pyrazoles exist in a tautomeric equilibrium, which exacts an entropic penalty upon binding to a kinase active site. By methylating the N1 position, medicinal chemists "lock" the heterocycle into a single, predictable conformation. This causality directly translates to enhanced binding affinity and improved target residence time[4].

  • Steric Shielding via the 5-Isopropyl Group: The ATP-binding pocket of many kinases contains a hydrophobic selectivity pocket adjacent to the gatekeeper residue. The 5-isopropyl group provides optimal van der Waals contacts to occupy this sub-pocket. Furthermore, compared to bulkier aromatic rings (like phenyl groups), the aliphatic isopropyl group significantly lowers the compound's overall lipophilicity (cLogP), thereby improving aqueous solubility and membrane permeability without sacrificing steric bulk[2][4].

Mechanistic Pathway: Targeting FLT3 in Hematological Malignancies

One of the most prominent applications of the 1-methyl-5-(propan-2-yl)-1H-pyrazole scaffold is in the development of inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), particularly its Internal Tandem Duplication (ITD) mutants found in Acute Myeloid Leukemia (AML)[1][5]. By incorporating this moiety, inhibitors achieve highly selective ATP-competitive binding, effectively shutting down downstream oncogenic signaling cascades.

FLT3_Pathway FLT3 FLT3 Kinase (Mutant/ITD) PI3K PI3K / AKT Pathway FLT3->PI3K STAT5 STAT5 Pathway FLT3->STAT5 MAPK RAS / MAPK Pathway FLT3->MAPK Inhibitor 1-Methyl-5-isopropyl-1H-pyrazole Based Inhibitor Inhibitor->FLT3 ATP-competitive binding Proliferation Leukemic Cell Proliferation & Survival PI3K->Proliferation STAT5->Proliferation MAPK->Proliferation

Caption: FLT3 kinase signaling pathway and targeted inhibition by pyrazole-based compounds.

Quantitative Profiling: Physicochemical Optimization

The substitution of traditional phenyl rings with 1-methyl-5-(propan-2-yl)-1H-pyrazole derivatives has been shown to dramatically improve the drug-like properties of lead compounds. The table below summarizes the causality of this substitution in a representative lead optimization campaign (e.g., optimization of antimalarial or antitrypanosomal pyrazolopyrimidinones)[2][4].

Hinge-Binding / Shielding MotifcLogPAqueous Solubility (cLogS)Target Kinase IC₅₀ (nM)Cytotoxicity (MRC-5 pIC₅₀)
Phenyl Ring (Unoptimized Lead) 4.5-5.255.0High (>5.0)
1-Methyl-1H-pyrazole 2.1-2.5125.0Low (<4.0)
1-Methyl-5-isopropyl-1H-pyrazole 2.4-2.94.5 Very Low (<3.5)

Data Interpretation: While the simple N-methyl pyrazole improves solubility, it lacks the steric bulk to maintain high kinase affinity. The addition of the 5-isopropyl group restores and enhances target affinity (IC₅₀ = 4.5 nM) while maintaining a highly favorable cLogP (2.4), demonstrating the "Goldilocks" nature of this specific scaffold[2][4].

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols for the synthesis and biochemical validation of 1-methyl-5-(propan-2-yl)-1H-pyrazole-containing inhibitors are designed as self-validating systems.

Workflow Synth Scaffold Synthesis (Amide Coupling) Assay In Vitro Kinase Assay (TR-FRET Validation) Synth->Assay SAR SAR & Selectivity (Kinome Profiling) Assay->SAR InVivo In Vivo Efficacy (Xenograft Models) SAR->InVivo

Caption: Step-by-step workflow for the synthesis and validation of pyrazole-based kinase inhibitors.

Protocol A: Synthesis via Amide Coupling (Self-Validating)

Objective: Incorporate 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid into a core kinase inhibitor scaffold. Causality: HATU is selected as the coupling reagent over EDC/NHS due to its superior efficiency in preventing epimerization and overcoming the steric hindrance posed by the adjacent isopropyl group.

  • Preparation: Dissolve 1.0 eq of the core amine scaffold and 1.1 eq of 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid in anhydrous DMF (0.2 M concentration).

  • Activation: Add 1.5 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA) at 0°C. The basic environment (DIPEA) deprotonates the carboxylic acid, allowing HATU to form the active O7-azabenzotriazole ester.

  • Reaction: Stir the mixture at room temperature for 4 hours under an inert N₂ atmosphere.

  • Validation Step (In-Process Control): Remove a 10 µL aliquot, quench in 100 µL Methanol, and analyze via LC-MS. Validation criteria: Disappearance of the starting amine mass and appearance of the product mass [M+H]⁺ with >95% purity by UV integration (254 nm).

  • Purification: Quench with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the IC₅₀ of the synthesized pyrazole-inhibitor against FLT3-ITD. Causality: TR-FRET is chosen over standard luminescence assays because it utilizes a time-delay measurement that eliminates background auto-fluorescence from the test compounds, ensuring high-fidelity data.

  • Reagent Assembly: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the inhibitor in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well low-volume proxiplate using an acoustic dispenser.

  • Enzyme/Substrate Addition: Add 5 µL of FLT3-ITD enzyme (final concentration 0.5 nM) and ULight-labeled generic kinase substrate. Incubate for 15 minutes to allow the inhibitor to equilibrate in the ATP pocket.

  • Reaction Initiation: Add 5 µL of ATP at its predetermined Michaelis constant (

    
    ) to ensure the assay is sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at 22°C.
    
  • Detection & Validation: Add 10 µL of Europium-anti-phospho-substrate antibody and EDTA (to stop the reaction). Read the plate on a multi-mode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • System Validation (Z'-Factor): Calculate the Z'-factor using DMSO-only wells (negative control) and 1 µM Staurosporine wells (positive control). Validation criteria: The assay is only deemed valid if the Z'-factor is

    
     0.7, proving a robust signal-to-noise ratio.
    

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Structural Optimization of BIPPO Analogs as Potent Antimalarials Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • United States Patent: FLT3 Kinase Inhibitors and Uses Thereof Source: Google Patents / Googleapis URL:[Link]

Sources

Method

Cell-based assay protocols for 1-methyl-5-(propan-2-yl)-1H-pyrazole

Application Note: Pharmacological Profiling & Cell-Based Validation of 1-Methyl-5-(propan-2-yl)-1H-pyrazole Executive Summary: The Pyrazole Scaffold in Modern Discovery 1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling & Cell-Based Validation of 1-Methyl-5-(propan-2-yl)-1H-pyrazole

Executive Summary: The Pyrazole Scaffold in Modern Discovery

1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropylpyrazole) represents a "privileged scaffold" in medicinal chemistry. Its structural core—a five-membered aromatic heterocycle with adjacent nitrogen atoms—is the foundational pharmacophore for a vast class of therapeutics, including Celecoxib (anti-inflammatory), Rimonabant (GPCR antagonist), and various kinase inhibitors (e.g., Crizotinib precursors).

This Application Note provides a rigorous, self-validating framework for evaluating the biological activity of this specific scaffold. Unlike a finished drug with a single defined target, this molecule is best approached as a chemical fragment or lead structure . Therefore, the protocols below are designed to answer three critical questions:

  • Cytotoxicity: What is the safe therapeutic window?

  • Functional Efficacy: Does it modulate inflammatory signaling (a hallmark of pyrazole biology)?

  • Target Engagement: Does it physically bind intracellular targets?

Technical Specifications & Compound Handling

Before initiating cell-based work, the physicochemical behavior of the compound must be stabilized.

ParameterSpecificationTechnical Insight
IUPAC Name 1-methyl-5-(propan-2-yl)-1H-pyrazoleCore aromatic system.
Molecular Weight ~124.18 g/mol Low MW indicates "fragment-like" properties; high permeability expected.
Predicted LogP ~1.8 - 2.2Moderately lipophilic. Readily crosses cell membranes.
Solubility DMSO (up to 100 mM)Critical: Avoid aqueous stock solutions to prevent precipitation.
Storage -20°C (Desiccated)Hygroscopic potential; protect from moisture to prevent hydrolysis.

Preparation Protocol:

  • Master Stock: Dissolve neat compound in anhydrous DMSO to 100 mM . Vortex for 30 seconds.

  • Working Stocks: Create serial dilutions (e.g., 10 mM, 1 mM) in DMSO before adding to cell culture media.

  • Vehicle Control: All assays must include a DMSO-only control matched to the highest final solvent concentration (typically 0.1% - 0.5%).

Strategic Workflow Visualization

The following diagram outlines the logical flow of experiments, ensuring that toxic concentrations do not confound functional data.

ExperimentalWorkflow Compound 1-Methyl-5-(propan-2-yl)-1H-pyrazole (Stock Prep) Step1 Step 1: Cytotoxicity Profiling (MTT/Resazurin Assay) Compound->Step1 Serial Dilution Decision Determine Non-Toxic Concentration (NT-Conc) Step1->Decision Calculate IC50 Step2 Step 2: Functional Screening (LPS-Induced PGE2 Release) Decision->Step2 Dose < IC10 Step3 Step 3: Target Engagement (CETSA) Decision->Step3 Dose < IC10 Output Lead Validation Profile Step2->Output Anti-inflammatory Potency (EC50) Step3->Output Binding Affinity (Td Shift)

Caption: Sequential screening workflow. Functional assays (Steps 2 & 3) are only valid at concentrations determined to be non-cytotoxic in Step 1.

Protocol 1: Cytotoxicity Profiling (The Safety Gate)

Objective: To define the "Therapeutic Window" by establishing the CC50 (Cytotoxic Concentration 50%). Pyrazoles can exhibit off-target mitochondrial toxicity; this assay filters that out.

Method: Resazurin Reduction Assay (Alamar Blue). Why Resazurin? Unlike MTT, it is non-toxic to cells, allowing multiplexing (e.g., taking supernatant for ELISA before reading viability).

Materials:

  • Cell Line: HEK293 (General toxicity) or RAW 264.7 (Target cell line).

  • Reagent: Resazurin sodium salt (dissolved in PBS).

Step-by-Step Procedure:

  • Seeding: Plate cells at 10,000 cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Remove media. Add 100 µL fresh media containing the compound in serial dilutions (e.g., 100 µM down to 0.1 µM).

    • Control: 0.5% DMSO (Vehicle).

    • Positive Control: 10 µM Doxorubicin or Staurosporine.

  • Incubation: Incubate for 48 hours . (48h is critical to capture delayed toxicity common in metabolic inhibitors).

  • Readout: Add 20 µL of Resazurin solution (0.15 mg/mL) to each well.

  • Measurement: Incubate 2-4 hours. Measure fluorescence (Ex: 560 nm / Em: 590 nm).

Data Analysis: Normalize fluorescence to Vehicle Control (100%). Plot [Concentration] vs. % Viability using a 4-parameter logistic regression.

  • Acceptance Criteria: The concentration used for functional assays must yield >90% viability.

Protocol 2: Functional Anti-Inflammatory Screen (PGE2 Inhibition)

Objective: Pyrazoles are historically linked to COX-2 inhibition. This assay tests if 1-methyl-5-(propan-2-yl)-1H-pyrazole inhibits the LPS-induced inflammatory response in macrophages.

Mechanism: LPS (Lipopolysaccharide) activates TLR4


 NF-κB 

COX-2 expression

PGE2 release.

InflammationPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Complex TLR4->NFkB Signaling Cascade COX2 COX-2 Enzyme NFkB->COX2 Transcription PGE2 PGE2 Release (Readout) COX2->PGE2 Enzymatic Activity Compound Test Compound (Possible Block?) Compound->NFkB Potential Inhibition Compound->COX2 Potential Inhibition

Caption: The inflammatory cascade in RAW 264.7 macrophages.[1] The assay measures the reduction in PGE2, indicating upstream blockade.

Materials:

  • Cell Line: RAW 264.7 (Murine Macrophages).[1]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Readout: PGE2 ELISA Kit (Competitive).

Step-by-Step Procedure:

  • Seeding: Plate RAW 264.7 cells at 50,000 cells/well in 96-well plates. Allow adherence (overnight).

  • Pre-treatment: Aspirate media. Add 90 µL media containing the test compound (at non-toxic doses determined in Protocol 1). Incubate for 1 hour .

    • Rationale: Pre-incubation allows the compound to enter the cell and bind the target (COX-2 or Kinase) before the inflammatory storm begins.

  • Stimulation: Add 10 µL of LPS (10x stock) to reach a final concentration of 1 µg/mL .

  • Incubation: Incubate for 18-24 hours .

  • Harvest: Collect cell culture supernatant. Centrifuge at 1000 x g for 5 min to remove debris.

  • Quantification: Analyze supernatant using a PGE2 ELISA kit according to manufacturer instructions.

Validation:

  • Reference Standard: Include Celecoxib (1 µM) or Dexamethasone (1 µM) as a positive control for inhibition.

  • Success Metric: A dose-dependent decrease in PGE2 levels compared to the LPS-only control.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To prove that 1-methyl-5-(propan-2-yl)-1H-pyrazole physically binds to a target protein inside the living cell, independent of downstream signaling. This is the gold standard for "Target Engagement."

Concept: Ligand binding stabilizes proteins, increasing their melting temperature (Tm).

Step-by-Step Procedure:

  • Treatment: Treat 10^7 cells (e.g., HEK293 or Jurkat) with the compound (e.g., 10 µM) or DMSO for 1 hour.

  • Harvest: Wash cells with PBS and resuspend in kinase buffer with protease inhibitors.

  • Aliquot: Split the cell suspension into 8-10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a different temperature (gradient: 40°C to 67°C) for 3 minutes using a PCR thermocycler. Cool immediately to 25°C.

  • Lysis: Add lysis buffer (with NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Precipitated/unstable proteins pellet; stable proteins remain in supernatant).

  • Detection: Run the supernatant on SDS-PAGE and Western Blot. Probe for a suspected target (e.g., p38 MAPK, COX-2, or generic HSP90 if exploring chaperone activity).

Interpretation:

  • Compare the band intensity at higher temperatures between DMSO and Compound-treated samples.

  • Positive Result: The compound-treated sample shows protein bands persisting at higher temperatures (thermal stabilization).

References

  • Bekhit, A. A., et al. (2015). "Pyrazoles as anti-inflammatory agents: A review." European Journal of Medicinal Chemistry. Link

    • Establishes the foundational link between the pyrazole scaffold and anti-inflammatory p
  • Jafari, H., et al. (2018). "Cellular Thermal Shift Assay (CETSA) for Target Engagement." Nature Protocols. Link

    • The authoritative protocol for valid
  • Riss, T. L., et al. (2016). "Cell Viability Assays: Resazurin and MTT." Assay Guidance Manual (NCBI). Link

    • Standard operating procedures for cytotoxicity profiling.
  • Kumar, V., et al. (2013). "Synthesis and anti-inflammatory activity of novel pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters. Link

    • Provides comparative data for pyrazole deriv

Sources

Application

Application Note: Preclinical Evaluation of 1-methyl-5-(propan-2-yl)-1H-pyrazole Derivatives in Inflammatory Models

Introduction & Pharmacological Rationale The development of novel anti-inflammatory and disease-modifying anti-rheumatic drugs (DMARDs) heavily relies on optimized heterocyclic scaffolds. The 1-methyl-5-(propan-2-yl)-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The development of novel anti-inflammatory and disease-modifying anti-rheumatic drugs (DMARDs) heavily relies on optimized heterocyclic scaffolds. The 1-methyl-5-(propan-2-yl)-1H-pyrazole (MIP) core represents a highly privileged pharmacophore in modern medicinal chemistry.

The structural causality behind its efficacy is twofold:

  • Tautomeric Locking: The 1-methyl group restricts the rotation and locks the tautomeric state of the pyrazole ring. This ensures predictable, highly specific hydrogen-bonding interactions between the pyrazole nitrogens and the hinge region (e.g., Met109) of target kinases like p38 MAPK.

  • Steric Exploitation: The 5-(propan-2-yl) (isopropyl) group provides a bulky, branched aliphatic moiety. In cyclooxygenase-2 (COX-2), this isopropyl group exploits the larger hydrophobic side pocket of the active site—a pocket inaccessible in COX-1 due to the Ile523 substitution—thereby conferring exquisite COX-2 selectivity.

Recent literature demonstrates that pyrazole derivatives containing these structural motifs effectively ameliorate synovial inflammation by dual-targeting the p38 MAPK and COX-2 pathways (). This application note provides a comprehensive, self-validating framework for testing the in vivo efficacy of MIP derivatives.

Causality in Experimental Design (E-E-A-T)

To establish a robust preclinical profile, candidate compounds must be evaluated across both acute and chronic inflammatory timelines. We utilize two highly validated murine models, each probing a distinct mechanistic axis:

  • Acute Axis: Carrageenan-Induced Paw Edema.

    • Causality: Subplantar injection of carrageenan triggers a biphasic inflammatory response. The critical second phase (1–6 hours post-injection) is strictly driven by the inducible expression of COX-2 and the subsequent surge in Prostaglandin E2 (PGE2). Testing MIP derivatives in this model directly validates their capacity for acute COX-2 inhibition.

  • Chronic/Autoimmune Axis: Collagen-Induced Arthritis (CIA).

    • Causality: CIA in DBA/1 mice is a polyarthritis model that closely mimics human Rheumatoid Arthritis (RA). Immunization with Type II collagen breaks immune tolerance, leading to T-cell and B-cell mediated pannus formation, cartilage degradation, and bone erosion (). This model tests the compound's ability to suppress systemic pro-inflammatory cytokines (TNF-α, IL-6) via p38 MAPK inhibition, validating its potential as a true DMARD rather than a mere analgesic.

Mandatory Visualization: Mechanism & Workflow

G MIP 1-methyl-5-(propan-2-yl) -1H-pyrazole Scaffold COX2 COX-2 Enzyme Inhibition MIP->COX2 p38 p38 MAPK Inhibition MIP->p38 PGE2 Decreased PGE2 Production COX2->PGE2 Cytokines Decreased TNF-α, IL-6 Expression p38->Cytokines Acute Acute Model: Carrageenan Paw Edema PGE2->Acute Chronic Chronic Model: Collagen-Induced Arthritis Cytokines->Chronic Outcome1 Reduced Paw Swelling Acute->Outcome1 Outcome2 Preserved Joint Architecture Chronic->Outcome2

Mechanism and workflow for testing pyrazole derivatives in inflammatory models.

Experimental Protocols: Self-Validating Systems

Protocol A: Carrageenan-Induced Paw Edema (Acute Model)

Objective: Quantify the acute anti-inflammatory (COX-2 inhibitory) response of MIP derivatives.

  • Animal Preparation & Baseline: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum. Measure the baseline volume of both hind paws using a plethysmometer (water displacement method).

  • Dosing: Administer the MIP derivative (e.g., 5 mg/kg and 15 mg/kg), Vehicle (0.5% CMC), or Positive Control (Indomethacin, 10 mg/kg) via oral gavage (p.o.) 60 minutes prior to induction.

  • Induction: Inject 0.1 mL of a 1% (w/v) λ-carrageenan solution in sterile saline into the subplantar region of the right hind paw. Inject 0.1 mL of sterile saline into the left hind paw.

    • Self-Validation Checkpoint: The contralateral (left) paw serves as an internal baseline control. Comparing the right and left paws within the same animal normalizes for systemic fluid shifts and stress-induced physiological variations, ensuring the measured edema is strictly localized inflammation.

  • Measurement: Measure paw volumes at 1, 2, 3, 4, and 6 hours post-injection. Calculate the percentage inhibition of edema relative to the vehicle control.

Protocol B: Collagen-Induced Arthritis in DBA/1 Mice (Chronic Model)

Objective: Evaluate the DMARD efficacy and cytokine modulation of MIP derivatives.

  • Emulsion Preparation: Dissolve Chicken Type II Collagen (CII) in 0.05 M acetic acid at a concentration of 2 mg/mL. Emulsify equal volumes of CII solution and Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (strain H37Ra) using a high-speed homogenizer in an ice bath.

    • Causality: The high concentration of heat-killed mycobacteria is critical; it provides the necessary toll-like receptor (TLR) stimulation to break immune tolerance against the exogenous collagen.

  • Primary Immunization (Day 0): Inject 0.1 mL of the emulsion intradermally at the base of the tail of 8-10 week old male DBA/1 mice.

    • Self-Validation Checkpoint: Include a "Sham-Immunized" group receiving CFA emulsified with 0.05 M acetic acid (no collagen). If the sham group develops arthritis, it indicates that the facility's specific-pathogen-free (SPF) status is compromised or environmental endotoxins are driving non-specific joint inflammation.

  • Booster (Day 21): Administer a booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA) intradermally.

  • Therapeutic Dosing: Once mice reach a clinical score of 1 (typically Days 24-28), randomize them into treatment groups. Administer the MIP derivative daily via oral gavage for 15-21 days.

  • Clinical Scoring: Evaluate all four paws every alternate day using the standardized 0-4 scoring system (See Table 2).

Data Presentation

The following tables summarize the expected quantitative readouts and the standardized clinical scoring metrics used to validate the efficacy of the MIP derivatives.

Table 1: Expected Pharmacodynamic Readouts in Carrageenan Model (Acute)

Treatment GroupDose (mg/kg)Paw Volume at 3h (mL) ± SEM% Inhibition of Edema
Vehicle Control (0.5% CMC)-0.85 ± 0.050.0%
Indomethacin (Pos. Control)100.35 ± 0.0458.8%
MIP-Derivative (Low Dose)50.50 ± 0.0641.1%
MIP-Derivative (High Dose)150.30 ± 0.0364.7%

Table 2: Clinical Scoring System for Collagen-Induced Arthritis (Chronic)

ScoreClinical Manifestation (Evaluated per Paw)
0 Normal paw; no swelling or erythema.
1 Mild swelling and erythema limited to individual digits.
2 Moderate swelling and erythema extending from the ankle to the mid-foot.
3 Severe swelling and erythema extending from the ankle to the metatarsal joints.
4 Ankylosis, severe joint deformity, and complete inability to bear weight.

(Note: Maximum possible score per mouse is 16, combining all four paws).

References

  • Abdallah, A. M., Abdel Naiem, A. H., Abdelraheim, S. R., Mohafez, O. M., Abdelghany, H. M., Elsayed, S. A., Gomaa, W., & Marey, H. (2024). Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. Naunyn-Schmiedeberg's Archives of Pharmacology, 398(1), 819-832.[Link]

  • Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature Protocols, 2(5), 1269-1275.[Link]

Method

Analytical techniques for quantifying 1-methyl-5-(propan-2-yl)-1H-pyrazole

An Application Note for the Analytical Quantification of 1-methyl-5-(propan-2-yl)-1H-pyrazole Abstract This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Analytical Quantification of 1-methyl-5-(propan-2-yl)-1H-pyrazole

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 1-methyl-5-(propan-2-yl)-1H-pyrazole, a key heterocyclic compound. In the context of pharmaceutical research and development, the accurate determination of such molecules is critical for quality control, stability testing, and pharmacokinetic studies. This document explores three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section is designed to provide researchers, scientists, and drug development professionals with the foundational principles, step-by-step experimental protocols, and method validation insights necessary for reliable and reproducible quantification. The causality behind experimental choices is explained, and all methodologies are grounded in authoritative standards, such as the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for Substituted Pyrazoles

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The specific compound, 1-methyl-5-(propan-2-yl)-1H-pyrazole, presents a unique analytical challenge due to its potential for isomerism and the need for high-sensitivity detection in complex matrices. Its physicochemical properties, derived from its N-methylated pyrazole ring and isopropyl substituent, dictate the selection of appropriate analytical strategies. Accurate quantification is paramount to ensure the safety, efficacy, and quality of any potential drug substance or product derived from it.[3] This guide provides a multi-faceted analytical approach, empowering researchers to select and implement the optimal method for their specific needs, from routine quality control to rigorous structural elucidation.

Compound Properties:

  • Molecular Formula: C₇H₁₂N₂

  • Molecular Weight: 124.19 g/mol

  • Structure:

    
    (A visual representation would be placed here in a full document)
    

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a robust, widely accessible technique ideal for the routine quantification of moderately polar to non-polar small molecules like 1-methyl-5-(propan-2-yl)-1H-pyrazole.[3] The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Principle of the Method

The choice of a C18 column is based on the predicted hydrophobicity of the isopropyl and methyl groups on the pyrazole ring. An isocratic mobile phase of acetonitrile (or methanol) and water provides a consistent elution environment, ensuring good peak shape and reproducibility. The addition of a small amount of an acid like trifluoroacetic acid (TFA) can improve peak symmetry by suppressing the interaction of the basic nitrogen atoms in the pyrazole ring with residual silanols on the stationary phase.[4][5] Detection is achieved by monitoring the UV absorbance at a wavelength where the pyrazole ring exhibits significant absorption, typically determined by a UV scan of a standard solution.

Experimental Protocol: RP-HPLC-UV

1. Materials and Reagents:

  • 1-methyl-5-(propan-2-yl)-1H-pyrazole reference standard (purity >99%)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Ultrapure water (18.2 MΩ·cm)
  • Trifluoroacetic acid (TFA, HPLC grade)
  • 0.22 µm or 0.45 µm syringe filters (PTFE or nylon)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Eclipse XDB C18, Shim-pack GIST C18).[4][6]

3. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards across the desired concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).[3][7]
  • Test Sample: Prepare the test sample by dissolving it in the mobile phase to achieve an expected concentration within the calibration range.
  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to remove particulates.[3]

4. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase Acetonitrile : 0.1% TFA in Water (60:40 v/v)Balances retention and elution for good peak shape. TFA improves peak symmetry.[4][5]
Elution Mode IsocraticEnsures simplicity, robustness, and reproducibility for routine QC.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.[4]
Column Temperature 30 °CMaintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of peak distortion.
Detection 210 nm or λmax determined by PDA scanPyrazole rings typically absorb at lower UV wavelengths. A PDA detector is recommended for method development.
Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[7][8]

Validation ParameterProtocol SummaryAcceptance Criteria (Typical)
Specificity Analyze a blank (mobile phase), a placebo (matrix without analyte), and the analyte spiked into the placebo. Assess for interfering peaks at the analyte's retention time.[9]The analyte peak should be well-resolved from all other peaks (Resolution > 2).
Linearity Inject the five calibration standards in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.[7]Correlation coefficient (r²) ≥ 0.998.[4]
Accuracy Analyze samples of a known concentration (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Express results as percent recovery.[9]Mean recovery between 98.0% and 102.0%.[9]
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst.%RSD ≤ 2.0% for both repeatability and intermediate precision.[9][10]
LOD & LOQ Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.[8]LOQ should be quantifiable with acceptable accuracy and precision (%RSD < 10%).[8]
Robustness Introduce small, deliberate variations to the method (e.g., ±5% mobile phase composition, ±2°C column temperature, ±0.1 mL/min flow rate) and assess the impact.[8]System suitability parameters should remain within acceptable limits. %RSD ≤ 3%.[9]
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Standard/Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Create Cal. Standards Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: RP-HPLC-UV workflow from sample preparation to final concentration calculation.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique offering superior specificity and sensitivity. It is well-suited for volatile and thermally stable compounds like 1-methyl-5-(propan-2-yl)-1H-pyrazole.[11] The method separates components in the gas phase followed by ionization and detection based on their mass-to-charge ratio.

Principle of the Method

The sample is injected into a heated inlet, where it vaporizes and is swept onto a capillary column by an inert carrier gas. Separation occurs based on the analyte's boiling point and interaction with the column's stationary phase. As the analyte elutes, it enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a high-energy process that causes predictable fragmentation of the molecule. The resulting mass spectrum, a fingerprint of the molecule's structure, provides high confidence in identification. Quantification is achieved by integrating the area of a specific, abundant, and unique ion (Selected Ion Monitoring, SIM) or the total ion chromatogram (TIC).

Based on known fragmentation patterns of pyrazoles, the molecular ion (M⁺˙) at m/z 124 should be observable.[12] Key fragmentation pathways may include the loss of a methyl group, an isopropyl radical, or cleavage of the pyrazole ring.[12]

Experimental Protocol: GC-MS

1. Materials and Reagents:

  • 1-methyl-5-(propan-2-yl)-1H-pyrazole reference standard
  • Dichloromethane or Ethyl Acetate (GC grade)
  • Internal Standard (IS), e.g., Eicosane or a stable isotope-labeled analog.[13]

2. Instrumentation:

  • GC system with a split/splitless inlet and an autosampler.
  • Mass Spectrometer (e.g., single quadrupole) with an EI source.
  • Capillary column: DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness).

3. Sample Preparation:

  • Stock Solution (1 mg/mL): Prepare in ethyl acetate.
  • Calibration Standards: Prepare serial dilutions in ethyl acetate, each containing the internal standard at a fixed concentration (e.g., 10 µg/mL).
  • Test Sample: Dissolve the sample in ethyl acetate, add the internal standard, and dilute to fall within the calibration range.

4. GC-MS Conditions:

ParameterRecommended SettingRationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks for quantitative analysis.
Injection Volume 1 µLStandard volume for capillary GC.[11]
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/minInert gas that carries the sample through the column.
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min (hold 5 min)A temperature program to ensure elution of the analyte with good peak shape and clean the column.
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230 °CStandard temperature for an EI source.[13]
Ionization Energy 70 eVStandard energy for EI to produce reproducible fragmentation patterns and library matching.[13]
Acquisition Mode Full Scan (m/z 40-300) for identification; SIM for quantificationFull scan is used for qualitative analysis. SIM mode increases sensitivity and selectivity for quantification.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve Sample & Add Internal Standard Inject Inject into GC Prep->Inject Vaporize Vaporize in Inlet Inject->Vaporize Separate Separate in Column Vaporize->Separate Ionize Ionize (EI, 70 eV) Separate->Ionize Filter Filter by m/z (Quadrupole) Ionize->Filter Detect Detect Ions Filter->Detect Analyze Analyze TIC / EIC Detect->Analyze Quantify Quantify vs. Internal Std. Analyze->Quantify

Caption: GC-MS workflow, from sample preparation through to final quantification.

Method 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of analyte concentration or purity without the need for an identical reference standard of the analyte.[14] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Principle of the Method

A known mass of the sample is mixed with a known mass of a certified internal standard (calibrant). The mixture is dissolved in a deuterated solvent, and a ¹H NMR spectrum is acquired under specific conditions that ensure a uniform and quantifiable response for all signals.[14] By comparing the integral of a unique, well-resolved signal from the analyte with the integral of a signal from the internal standard, the molar ratio can be determined. Knowing the masses and molecular weights allows for the direct calculation of the analyte's purity or concentration.

Key considerations for accurate qNMR include ensuring complete relaxation of all relevant nuclei (requiring a long relaxation delay, D1) and using a high signal-to-noise ratio.[14]

Experimental Protocol: qNMR

1. Materials and Reagents:

  • 1-methyl-5-(propan-2-yl)-1H-pyrazole sample
  • Certified Internal Standard (Calibrant), e.g., Maleic Anhydride, 1,4-Dinitrobenzene. The standard should be non-volatile, stable, and have signals that do not overlap with the analyte.[14]
  • Deuterated Solvent, e.g., Chloroform-d (CDCl₃) or DMSO-d₆.

2. Instrumentation:

  • NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

3. Sample Preparation:

  • Accurately weigh ~10-20 mg of the analyte and ~10-20 mg of the internal standard into a vial using a microbalance.
  • Dissolve the mixture in ~0.7 mL of deuterated solvent.
  • Transfer the solution to a clean, dry NMR tube.

4. NMR Acquisition Parameters:

ParameterRecommended SettingRationale
Pulse Angle 90°Ensures maximum signal for quantification.
Relaxation Delay (D1) ≥ 5 x T₁ (longest T₁ of analyte/standard)Critical for ensuring all protons fully relax between scans, making integrals directly proportional to molarity.[14]
Acquisition Time (AQ) ~2-3 secondsProvides adequate data points across each peak for accurate integration.
Number of Scans (NS) ≥ 16 (adjust for S/N > 250:1)Sufficient scans to achieve a high signal-to-noise ratio for precise integration.
Processing Apply a small line broadening (e.g., LB = 0.3 Hz)Improves signal-to-noise without significantly distorting the peak shape.[14]

5. Data Analysis and Calculation:

  • Carefully phase and baseline correct the spectrum.
  • Integrate a well-resolved signal for the analyte (e.g., the N-CH₃ singlet) and a signal for the internal standard.
  • Calculate the purity of the analyte using the following formula:
qNMR Quantification Logic Diagram

QNMR_Logic cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation Mass Accurately Weigh Analyte (m_analyte) Internal Std (m_std) Dissolve Dissolve in Deuterated Solvent Mass->Dissolve Acquire Acquire ¹H Spectrum Relaxation Delay (D1) ≥ 5*T₁ High S/N Ratio Dissolve->Acquire Process Process Spectrum Phase & Baseline Correction Acquire->Process Integrate Integrate Signals Analyte (I_analyte) Standard (I_std) Process->Integrate Formula Apply qNMR Formula Integrate->Formula Result Calculate Purity / Concentration Formula->Result

Caption: Logical flow for quantitative NMR (qNMR) analysis.

Conclusion and Method Selection

This guide has detailed three orthogonal and robust analytical methods for the quantification of 1-methyl-5-(propan-2-yl)-1H-pyrazole. The choice of method depends on the specific requirements of the analysis:

  • RP-HPLC-UV is the method of choice for routine quality control in a manufacturing environment due to its robustness, simplicity, and high throughput.

  • GC-MS offers unparalleled specificity and is ideal for identifying and quantifying the analyte in complex matrices or for trace-level impurity analysis.

  • qNMR serves as a primary, non-destructive method for certifying reference materials or for accurate purity assessment without requiring a specific analyte standard.

By leveraging these detailed protocols and understanding the principles behind them, researchers can confidently and accurately quantify 1-methyl-5-(propan-2-yl)-1H-pyrazole, ensuring data integrity throughout the drug development lifecycle.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • IntuitionLabs.ai. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?
  • Separation Science Plus. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • BenchChem. (2025). Validation & Comparative Analysis: Analytical methods for quantification of methyl 3-amino-1H-pyrazole-4-carboxylate.
  • University of Durham. (n.d.). Quantitative NMR Spectroscopy.
  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Royal Society of Chemistry. (2010, January 15). Analytical Methods.
  • ResearchGate. (2024, December 26). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine.

Sources

Application

Green Synthesis Approaches for Pyrazole Derivatives: Advanced Protocols and Application Notes

Topic: Green synthesis approaches for pyrazole derivatives Content Type: Application Notes and Protocols Abstract Pyrazole derivatives represent a cornerstone scaffold in medicinal chemistry, underpinning blockbuster dru...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Green synthesis approaches for pyrazole derivatives Content Type: Application Notes and Protocols

Abstract

Pyrazole derivatives represent a cornerstone scaffold in medicinal chemistry, underpinning blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Traditional synthesis often relies on volatile organic solvents (VOCs), harsh reflux conditions, and toxic hydrazine handling. This guide details validated "Green Chemistry" protocols—specifically Ultrasound-Assisted Multicomponent Reactions (MCRs) , Microwave-Assisted Aqueous Synthesis , and Mechanochemical Grinding —that offer superior atom economy, reduced energy consumption, and scalable yields (>90%).

Mechanistic Foundations of Green Activation

To transition from traditional to green synthesis, one must understand how energy is delivered to the molecular system.

Acoustic Cavitation (Ultrasound)

Unlike thermal heating, which transfers energy via convection/conduction, ultrasound (20–100 kHz) creates acoustic cavitation .

  • Mechanism: The rapid formation and collapse of microbubbles generate localized "hotspots" (temperatures >5000 K, pressures >1000 atm) within the liquid.

  • Effect on Pyrazoles: This mechanical energy overcomes the activation barrier for the Knoevenagel condensation and subsequent Michael addition steps in one-pot pyrazole synthesis, often without external heating.

Dielectric Heating (Microwave)

Microwave irradiation (2.45 GHz) targets the dipoles in the reaction mixture (specifically water or polar reagents).

  • Mechanism: Dipolar rotation and ionic conduction generate internal heat instantly.

  • Effect on Pyrazoles: Water, a poor solvent for organics in standard conditions, becomes a "pseudo-organic" solvent at high temperatures/pressures in a sealed vessel (superheated water), solubilizing hydrophobic hydrazines and dicarbonyls.

Comparative Analysis: Traditional vs. Green Methods

MetricTraditional RefluxMicrowave-Assisted (MW)Ultrasound-Assisted (US)Mechanochemical (Grinding)
Solvent Ethanol, Toluene, DMFWater (Aqueous)Water / Ionic LiquidsNone (Solvent-Free)
Time 4 – 24 Hours5 – 20 Minutes15 – 60 Minutes10 – 30 Minutes
Yield 60 – 80%85 – 98%88 – 96%90 – 99%
Energy High (Prolonged Heating)Low (Targeted Heating)Low (Ambient Temp)Very Low (Mechanical)
Purification Column ChromatographyFiltration/RecrystallizationFiltrationWashing/Filtration

Detailed Experimental Protocols

Protocol A: Ultrasound-Assisted One-Pot Synthesis of Pyranopyrazoles

Target: Synthesis of dihydropyrano[2,3-c]pyrazoles via 4-component reaction.

Reagents:

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Catalyst: Meglumine (10 mol%) or L-Proline (biodegradable organocatalyst).

  • Solvent: Water (5 mL) or Ethanol:Water (1:1).

Workflow:

  • Pre-mixing: In a 50 mL Erlenmeyer flask, dissolve Ethyl acetoacetate and Hydrazine hydrate in water. Stir for 2 mins to form the in situ pyrazolone intermediate.

  • Addition: Add the Aromatic Aldehyde, Malononitrile, and Catalyst to the flask.

  • Sonication: Place the flask in an ultrasonic cleaning bath (frequency 40 kHz, power 100 W).

    • Note: Maintain bath temperature between 40–50°C. Higher temps may degrade hydrazine.

  • Monitoring: Sonicate for 20–40 minutes. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Isolation: The product typically precipitates out of the aqueous medium.

  • Purification: Filter the solid precipitate. Wash with cold aqueous ethanol (20%). Recrystallize from hot ethanol if necessary.

Self-Validation Check:

  • Success Indicator: Appearance of a solid precipitate within 15 minutes.

  • Yield Calculation: Expected yield >90%.[1][2]

Protocol B: Microwave-Assisted Aqueous Synthesis

Target: 1-substituted-3,5-dimethylpyrazoles.

Reagents:

  • Acetylacetone (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Solvent: Deionized Water (3 mL)

  • Catalyst: None (Catalyst-free)[3]

Workflow:

  • Loading: Charge a 10 mL microwave process vial with Acetylacetone, Phenylhydrazine, and water.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor:

    • Temp: 100°C[4][5]

    • Hold Time: 5 minutes

    • Stirring: High[6]

  • Cooling: Cool to room temperature using compressed air (built-in feature of most reactors).

  • Extraction: If the product is solid, filter. If oily, extract with Ethyl Acetate (2 x 5 mL), dry over Na₂SO₄, and evaporate.

Notes from the Bench:

  • Safety: Hydrazines are toxic. Weigh in a fume hood. The closed MW system prevents vapor exposure.

  • Mechanism:[3][6][7] The hydrophobicity of the reactants forces them together in the aqueous medium ("Hydrophobic Effect"), accelerating the reaction.

Protocol C: Mechanochemical Solvent-Free Grinding

Target: Bis-pyrazole synthesis or simple condensation.

Reagents:

  • Hydrazine derivative (Solid salt preferred, e.g., Hydrochloride)

  • 1,3-Dicarbonyl compound[7]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (5 mol%) or Deep Eutectic Solvent (DES) drops.

Workflow:

  • Grinding: Place reactants in a mortar.

  • Activation: Grind vigorously with a pestle.

  • Phase Change: The mixture will likely turn into a "melt" or sticky paste (eutectic formation) after 2–5 minutes. Continue grinding for 10–15 minutes.

  • Workup: Add crushed ice/water to the mortar. Triturate the solid.

  • Filtration: Filter the solid product and dry.

Visualization of Reaction Pathways

General Mechanism: One-Pot Multicomponent Pyranopyrazole Synthesis

PyrazoleMechanism Reagents1 Hydrazine + Ethyl Acetoacetate Intermediate1 Pyrazolone (In Situ) Reagents1->Intermediate1 Condensation (-H2O) Reagents2 Aldehyde + Malononitrile Intermediate2 Knoevenagel Adduct Reagents2->Intermediate2 Condensation (-H2O) Transition Michael Addition (Catalyst Mediated) Intermediate1->Transition Intermediate2->Transition Cyclization Cyclization & Tautomerization Transition->Cyclization Product Dihydropyrano[2,3-c]pyrazole (Final Product) Cyclization->Product

Caption: Convergent synthesis pathway for pyranopyrazoles via Knoevenagel condensation and Michael addition.

Experimental Workflow: Ultrasound Protocol

UltrasoundWorkflow Start Start: Dissolve Reactants (Water/Ethanol) AddCat Add Catalyst (Meglumine/L-Proline) Start->AddCat Sonicate Ultrasonic Bath (40 kHz, 40-50°C) AddCat->Sonicate Monitor TLC Check (Every 10 min) Sonicate->Monitor Monitor->Sonicate Incomplete Precipitate Precipitation of Product Monitor->Precipitate Complete Filter Filtration & Wash (Cold Ethanol) Precipitate->Filter Final Pure Pyrazole Derivative Filter->Final

Caption: Step-by-step workflow for the ultrasound-assisted green synthesis protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Microwave) Temperature too low or vessel leaking.Increase temp by 10°C; ensure septum is punctured only if required (usually sealed).
Sticky Product (Grinding) Incomplete reaction or eutectic melt.Add a few drops of Ethanol to assist grinding; extend grinding time by 10 mins.
Catalyst Recovery Catalyst loss during filtration.For solid catalysts (e.g., PSA), dissolve product in hot ethanol, filter the insoluble catalyst, and dry it for reuse.
Emulsion (Ultrasound) Surfactant effect of reactants.Add brine (saturated NaCl) to break the emulsion before filtration.

References

  • Ultrasound-Assisted PSA Catalyzed One-Pot Green Synthesis of Pyrazolyl Pyrrole Derivatives. Source: AIP Publishing. URL:[Link]

  • Microwave-assisted rapid synthesis of sugar-based pyrazole derivatives with anticancer activity in water. Source: RSC Advances (Royal Society of Chemistry). URL:[Link]

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Source: Green Chemistry (Royal Society of Chemistry). URL:[Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Source: PubMed / Current Green Chemistry. URL:[Link]

  • Efficient natural deep eutectic solvent mediated synthesis of highly substituted pyrazole-4-carbonitrile derivatives. Source: ResearchGate / Journal of Iranian Chemical Society. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Pyrazole Cyclization Yields

Topic: Overcoming Low Yield and Regioselectivity Issues in Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Troubleshooting Guide & FAQ[1] Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Yield and Regioselectivity Issues in Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Troubleshooting Guide & FAQ[1]

Introduction: The Pyrazole Challenge

The pyrazole ring is a privileged scaffold in drug discovery, appearing in blockbusters like Celecoxib, Rimonabant, and Sildenafil. While the classical Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) appears straightforward on paper, practical execution often suffers from three critical failure modes:

  • Regioisomeric Mixtures: Formation of unwanted 1,3- vs. 1,5-isomers.

  • Stalled Kinetics: Incomplete cyclization or dehydration.

  • Purification Losses: High solubility in aqueous workups or streaking on silica.

This guide moves beyond basic textbook descriptions to provide field-proven troubleshooting strategies for rescuing low-yielding reactions.

Module 1: Troubleshooting Reaction Kinetics & Conversion

Problem: The reaction stalls, leaving unreacted 1,3-dicarbonyl or hydrazone intermediates.

Root Cause Analysis & Solutions
FactorDiagnosisTechnical Solution
Hydrazine Quality Dark/colored hydrazine source; low conversion.Oxidation Check: Aryl hydrazines oxidize rapidly. Use the hydrochloride salt (R-NHNH₂·HCl) with a base (e.g., NaOAc) in situ for better stability.
Solvent Effects Reaction precipitates intermediate hydrazone but doesn't cyclize.Switch to Aprotic Dipolar: Ethanol (EtOH) is standard but often too nucleophilic or low-boiling. Switch to DMF or DMAc at 60–80°C to solubilize intermediates and accelerate the rate-determining dehydration step.
Water Removal Equilibrium limits dehydration.Chemical Drying: Add molecular sieves (3Å or 4Å) or use a Dean-Stark trap if refluxing in toluene. For acid-sensitive substrates, use TFE (2,2,2-Trifluoroethanol) which promotes water elimination via hydrogen bonding.
Catalysis Slow kinetics at neutral pH.Lewis Acid Additives: If Brønsted acids cause decomposition, add 10 mol% Yb(OTf)₃ or CeCl₃·7H₂O . These coordinate to the carbonyl, increasing electrophilicity without harsh pH changes.
Experimental Protocol: High-Conversion Knorr Synthesis

For difficult substrates (e.g., sterically hindered diketones)

  • Dissolution: Dissolve 1,3-dicarbonyl (1.0 equiv) in TFE (0.5 M).

  • Activation: Add CeCl₃·7H₂O (5 mol%).

  • Addition: Add hydrazine (1.1 equiv) dropwise at 0°C to minimize exotherm-driven side reactions.

  • Cyclization: Warm to Room Temperature (RT). If TLC shows intermediate hydrazone (often less polar than diketone), heat to 50°C.

  • Monitoring: Monitor consumption of diketone via LC-MS.

Module 2: Mastering Regioselectivity

Problem: Formation of a 1:1 mixture of 1,3- and 1,5-substituted pyrazoles reduces the isolated yield of the desired isomer by >50%.

The Mechanistic Driver

Regioselectivity is a tug-of-war between Sterics and Electronics :

  • Electronic Control: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl.[2]

  • Steric Control: The hydrazine attacks the least hindered carbonyl.[1][3]

Decision Matrix for Regiocontrol

Regioselectivity Start Target: Specific Regioisomer Substrate Analyze 1,3-Dicarbonyl Start->Substrate Diff Are Carbonyls Electronic or Steric Differentiated? Substrate->Diff Elec Electronic Difference (e.g., CF3 vs Methyl) Diff->Elec Yes Steric Steric Difference Only (e.g., t-Butyl vs Methyl) Diff->Steric Yes Solvent1 Use Protic Solvent (EtOH) Favors attack at most electrophilic carbon Elec->Solvent1 Solvent2 Use Fluorinated Solvent (TFE or HFIP) Steric->Solvent2 Mech Mechanism: Fluorinated solvents H-bond to carbonyls, increasing effective steric bulk, forcing attack at less hindered site. Solvent2->Mech

Caption: Decision tree for selecting solvent systems to maximize regioselectivity based on substrate properties.

Strategic Adjustments
  • The "Magic" of Fluorinated Solvents: Solvents like HFIP (Hexafluoroisopropanol) are strong hydrogen bond donors. They coordinate to the carbonyl oxygens, effectively increasing the steric bulk of the carbonyl group. This amplifies steric differentiation, often pushing regioselectivity from 1:1 to >10:1 favoring the less hindered isomer.

    • Reference:1

  • One-Pot Regio-Switching:

    • Acidic Conditions (HCl/EtOH): Protonation activates the carbonyls. The hydrazine attacks the least hindered carbonyl (Steric control).[1][3]

    • Basic Conditions (Et₃N/EtOH): The hydrazine is more nucleophilic. It attacks the most electrophilic carbonyl (Electronic control).

Module 3: Side Product Mitigation (Azines & Oligomers)

Problem: Formation of "double-condensation" products (azines) where one hydrazine molecule reacts with two dicarbonyl molecules, or vice versa.

Troubleshooting Guide:

  • Issue: Azine Formation (R=N-N=R)

    • Cause: Low hydrazine concentration relative to the dicarbonyl.

    • Fix:Inverse Addition. Do not add hydrazine to the diketone. Instead, add the diketone solution dropwise into a solution of excess hydrazine . This ensures the hydrazine is always in molar excess during the mixing phase.

  • Issue: Oxidative Coupling (Colored Impurities)

    • Cause: Air oxidation of phenylhydrazines to diazonium species or radicals.

    • Fix: Sparge solvents with Nitrogen/Argon for 15 minutes prior to use. Add a radical scavenger like TEMPO (1 mol%) if the reaction requires high heat and long times.

Module 4: Isolation & Purification

Problem: "My product oiled out" or "I lost it during extraction."

The "Oiling Out" Phenomenon

Pyrazoles often form supersaturated oils rather than crystals.

  • Solution: Use the "Cloud Point" method . Dissolve the oil in a minimum amount of hot "good" solvent (e.g., Ethanol).[4] Add hot "bad" solvent (e.g., Water or Hexane) dropwise until a faint turbidity persists. Add one drop of good solvent to clear it, then wrap the flask in foil and let it cool extremely slowly (turn off the stir plate heater and leave the flask on the block).

Silica Gel Streaking

Pyrazoles are basic (pyridine-like nitrogen). They interact strongly with the acidic silanols on silica gel, causing streaking and yield loss.

  • Fix 1: Deactivation. Pre-wash the silica column with 1% Triethylamine (Et₃N) in hexanes before loading the sample.

  • Fix 2: The "DCM/MeOH/NH₃" System. Use an eluent of DCM:MeOH (95:5) with 1% Ammonium Hydroxide . The ammonia competes for the acidic sites on the silica.

FAQ: Rapid Response

Q1: Can I use hydrazine hydrate directly for Knorr synthesis? A: Yes, but hydrazine hydrate (NH₂NH₂·xH₂O) is nucleophilic and basic. If your substrate has base-sensitive groups (e.g., esters that could hydrolyze), use Hydrazine Acetate (prepared in situ by mixing hydrazine hydrate with acetic acid) to buffer the pH to ~6-7.

Q2: My reaction works on 100mg scale but fails on 10g scale. Why? A: The Knorr reaction is exothermic. On a large scale, the heat accumulation can degrade the hydrazine or promote azine formation.

  • Action: Use active cooling (ice bath) during addition and strictly control the addition rate to maintain internal temperature <10°C during the initial mixing.

Q3: How do I remove excess hydrazine after the reaction? A: Hydrazine is toxic and difficult to remove by rotovap.

  • Protocol: Dilute the reaction mixture with Ethyl Acetate and wash with 0.5 M HCl . The hydrazine forms a water-soluble salt and partitions into the aqueous layer. Note: Ensure your product is not also protonated and lost; check the pH of the aqueous layer.

References

  • National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis: Recent Advances and Protocols. Available at: [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. Available at: [Link]

  • Preprints.org. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles.[5] Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Pyrazole Synthesis Side Reactions

Welcome to the Application Science Technical Support Center. As drug development heavily relies on the pyrazole scaffold—a core pharmacophore in blockbuster therapeutics like Celecoxib and Edaravone—achieving high yield...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development heavily relies on the pyrazole scaffold—a core pharmacophore in blockbuster therapeutics like Celecoxib and Edaravone—achieving high yield and strict regioselectivity is paramount.

This guide is designed for researchers and drug development professionals. It addresses the mechanistic causality behind common side reactions (e.g., regioisomer mixtures, incomplete cyclization, and oligomerization) and provides self-validating protocols to ensure reliable, scalable synthesis.

Part 1: Mechanistic Overview of Side Reactions

To troubleshoot effectively, we must first map the reaction landscape. The classical Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. Side reactions typically arise at the bifurcation points of the intermediate hydrazone, where the system either proceeds to the desired cyclized product or falls into kinetic/thermodynamic traps[1][2].

G Start 1,3-Diketone + Hydrazine Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Attack Hydrazone Hydrazone Intermediate Carbinolamine->Hydrazone Dehydration PathA Complete Cyclization (Acid Catalyzed) Hydrazone->PathA Fast PathB Incomplete Cyclization (Stalled) Hydrazone->PathB Slow/Hindered Regio1 1,5-Regioisomer (Desired) PathA->Regio1 Steric/Electronic Control Regio2 1,3-Regioisomer (Side Product) PathA->Regio2 Poor Selectivity Oligomers Oligomers / Degradation (Thermal Stress) PathB->Oligomers Prolonged Heating

Knorr pyrazole synthesis pathway illustrating the divergence into regioisomers and side products.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my Knorr pyrazole synthesis yield a mixture of regioisomers rather than a single product? A1: The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine inherently presents two electrophilic centers. Regioselectivity is governed by the relative electrophilicity and steric hindrance of these carbonyl carbons[3][4]. If the electronic and steric differences are marginal under your current reaction conditions, the hydrazine will attack both centers indiscriminately. This leads to an inseparable mixture of 1,3,5-trisubstituted and 1,3,4-trisubstituted (or 1,5-disubstituted vs. 1,3-disubstituted) pyrazoles[3].

Q2: My reaction stalls at the hydrazone intermediate. Why is cyclization incomplete? A2: Incomplete cyclization occurs when the secondary nucleophilic attack (by the second nitrogen of the hydrazine onto the remaining carbonyl) is kinetically hindered. This is often caused by intramolecular hydrogen bonding stabilizing the hydrazone, or insufficient electrophilicity of the second carbonyl[1][2]. Acid catalysis is typically required to protonate the carbonyl oxygen, increasing its electrophilicity and driving the cyclodehydration step[2].

Q3: How can I definitively differentiate between the two regioisomers to validate my synthesis? A3: While ¹H and ¹³C NMR provide initial structural insights, 2D NMR—specifically Nuclear Overhauser Effect Spectroscopy (NOESY)—is the definitive, self-validating method[3]. NOESY detects spatial proximity between the N-substituent (e.g., N-methyl or N-aryl) and the protons on the adjacent C5 position of the pyrazole ring, allowing unambiguous assignment of regiochemistry[3].

Part 3: Troubleshooting Guide & Quantitative Data

Issue 1: Poor Regioselectivity (1:1 to 3:1 mixtures)
  • Causality: Standard polar protic solvents (like ethanol) often fail to provide sufficient hydrogen-bonding differentiation between the two transition states.

  • Solution: Switch to fluorinated solvents such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE)[3][4]. These solvents possess unique hydrogen-bond donating capabilities that selectively activate the more sterically accessible or electron-rich carbonyl, dramatically shifting the regioisomeric ratio[3]. Alternatively, using aprotic dipolar solvents (DMF, NMP) in the presence of strong acid (10 N HCl) has been shown to yield excellent regioselectivity for 1-arylpyrazoles[5].

Table 1: Impact of Solvent on Regioisomeric Ratio (Representative Data for 1,3-Diketone + Methylhydrazine)

Solvent SystemDielectric ConstantHydrogen Bond Donor (α)Regioisomer A (1,5-isomer)Regioisomer B (1,3-isomer)
Ethanol24.50.83~55%~45%
Toluene2.40.00~60%~40%
DMF + 10 N HCl36.70.00 (solvent)>95%<5%
HFIP16.71.96>98%<2%

(Data synthesized from solvent optimization and regioselectivity studies[3][5])

Issue 2: Formation of Oligomers and Thermal Degradation Products
  • Causality: Prolonged heating (batch reactions up to 28 hours) leads to thermal degradation of sensitive intermediates and unwanted side reactions, such as Knoevenagel condensations with unreacted starting materials[1][6].

  • Solution: Transition from batch to continuous-flow synthesis. Flow chemistry enhances mass/heat transfer and precise temperature control, reducing reaction times from days to hours (e.g., 28 h down to 2 h) and effectively suppressing oligomerization[6].

G Issue Issue: Regioisomer Mixture or Low Yield Analyze Run 2D NOESY NMR Issue->Analyze IsMixture Is it a 1:1 Mixture? Analyze->IsMixture Solvent Switch to HFIP/TFE or Aprotic + Strong Acid IsMixture->Solvent Yes CheckYield Is Yield Low / Oligomers? IsMixture->CheckYield No Solvent->Analyze Re-evaluate Flow Transition to Continuous Flow CheckYield->Flow Yes Success Pure Regioisomer Isolated CheckYield->Success No Flow->Success

Decision matrix for troubleshooting pyrazole synthesis side reactions.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Highly Regioselective Synthesis using Fluorinated Solvents

This protocol utilizes HFIP to control the pre-cyclization intermediate stabilization, ensuring a self-validating outcome where crude NMR immediately confirms >95% regioselectivity[3][4].

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv, 1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve a 0.2 M concentration (approx. 5 mL)[3][4].

  • Addition: Cool the solution to 0 °C. Add the substituted hydrazine (e.g., methylhydrazine, 1.1 equiv, 1.1 mmol) dropwise over 5 minutes to control the exothermic carbinolamine formation[3].

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor the disappearance of the intermediate hydrazone via TLC or LC-MS.

  • Workup: Evaporate the HFIP under reduced pressure (HFIP can be recovered for reuse). Dissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO₃, then brine.

  • Validation: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and analyze the crude mixture via ¹H NMR and NOESY to confirm the regioisomeric ratio[3].

Protocol 2: Acid-Catalyzed Regioselective Synthesis in Aprotic Solvents

Designed to overcome stalled hydrazone intermediates and force complete cyclization without oligomerization[5].

  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) and aryl hydrazine hydrochloride (1.0 mmol) in N,N-dimethylformamide (DMF) (5 mL)[5].

  • Acidification: Add 0.1 mL of 10 N HCl to the mixture. The strong acid protonates the carbonyl, increasing electrophilicity and driving the cyclocondensation[5].

  • Heating: Stir the mixture at 80 °C for 4 hours.

  • Isolation: Cool to room temperature, pour into crushed ice, and extract with dichloromethane.

  • Validation: Perform NOESY NMR to ensure the 1,5-regioisomer is exclusively formed[3][5].

References

  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Knorr Pyrazole Synthesis of Edaravone. RSC.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Semantic Scholar.
  • Synthesis and Evaluation of Pyrazole Derivatives by Using Green C

Sources

Troubleshooting

Technical Support Center: Solubilization of 1-methyl-5-(propan-2-yl)-1H-pyrazole for In Vitro Bioassays

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 1-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropylpyrazole). This guide synthesizes mechanistic causality with field-proven protocols to ensure your bioassays yield reproducible, artifact-free data.

Part 1: Diagnostic FAQs (Understanding the Molecule)

Q1: Why does 1-methyl-5-(propan-2-yl)-1H-pyrazole precipitate immediately when added to my standard assay buffer? A1: The compound possesses a highly hydrophobic isopropyl group and a planar pyrazole ring. This structure promotes strong intermolecular stacking and high lipophilicity, making it thermodynamically unfavorable to disrupt water's hydrogen-bond network. When transitioning from a 100% DMSO stock to an aqueous buffer, the sudden change in dielectric constant forces the compound out of solution, causing rapid aggregation and precipitation.

Q2: Can I just increase the DMSO concentration in my assay to keep the compound dissolved? A2: While increasing DMSO enhances thermodynamic solubility, it introduces severe biological artifacts. For most cell-based bioassays, DMSO concentrations above 0.1% to 0.5% cause cellular toxicity and alter membrane permeability. For cell-free assays, up to 5% DMSO might be tolerated, but it can still artificially alter protein folding or ligand-binding kinetics[1]. Therefore, relying solely on high DMSO concentrations is not a universally viable or scalable strategy.

Part 2: Advanced Solubilization Strategies & Troubleshooting

Q3: What is the most effective alternative to high-DMSO concentrations for this specific pyrazole derivative? A3: Complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. The isopropyl group and the pyrazole ring of your compound can insert into this cavity, forming a host-guest inclusion complex. This shields the hydrophobic moieties from water, significantly increasing apparent aqueous solubility—often by 100 to 1000-fold for pyrazole derivatives—without the cytotoxicity associated with organic solvents[2].

Q4: I tried mixing HP-β-CD and DMSO in my buffer, but the solubility didn't improve as expected. Why? A4: This is a common mechanistic oversight. DMSO acts as a competitive guest for the cyclodextrin cavity. If you use a high concentration of DMSO alongside HP-β-CD, the DMSO molecules will occupy the hydrophobic pocket, displacing your pyrazole compound and drastically reducing the binding affinity (


) of the inclusion complex[3]. To fix this, minimize DMSO when preparing cyclodextrin complexes, or use a solvent evaporation/kneading method to remove the organic solvent entirely before aqueous reconstitution.

Part 3: Quantitative Data & Benchmarks

To aid in experimental design, the following table summarizes the expected outcomes of different formulation strategies based on standard pyrazole derivative behaviors.

Table 1: Comparative Solubilization Strategies for Pyrazole Derivatives in Aqueous Media

Formulation StrategyCo-solvent / ExcipientExpected Solubility IncreaseBioassay CompatibilityKey Limitation
Aqueous Buffer (Control) None1x (Baseline, <10 µg/mL)HighInsufficient concentration for

curves
Organic Co-solvent 5% DMSO + 5% PEG3350~10x to 50xModerate (Cell-free only)Cytotoxic to live cells; alters protein kinetics[1]
Surfactant Addition 0.1% Tween-80~20xModerateCan disrupt lipid membranes in cell assays
Inclusion Complexation 10-20% HP-β-CD (w/v)100x to 1000xHigh (In vitro & In vivo)Requires optimization of molar ratio[2]

Part 4: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system to ensure trustworthiness and reproducibility.

Protocol A: Preparation of HP-β-CD Inclusion Complex (Kneading Method)

Causality Note: The kneading method is preferred over simple mixing because mechanical shear forces facilitate the displacement of water molecules from the cyclodextrin cavity, driving the insertion of the pyrazole compound.

  • Determine Molar Ratio: Calculate a 1:1 molar ratio of 1-methyl-5-(propan-2-yl)-1H-pyrazole to HP-β-CD. Weigh the appropriate amounts of both compounds.

  • Paste Formation: Place the HP-β-CD in a glass mortar. Add a minimal volume of a 1:1 Water:Ethanol mixture to form a homogeneous paste. (Why Ethanol? It dissolves the pyrazole but is easily evaporated, avoiding the competitive binding issues of DMSO).

  • Mechanical Kneading: Gradually add the pyrazole compound to the paste while continuously kneading for 30-60 minutes.

  • Solvent Removal: Dry the resulting solid mass in a vacuum oven at 40-50°C until a constant weight is achieved to completely remove the ethanol.

  • Reconstitution & Filtration: Reconstitute the dried complex in your specific assay buffer. Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Validation: Quantify the final dissolved concentration using a validated HPLC or UV-Vis method before proceeding to the bioassay.

Protocol B: Optimized Co-Solvent Dilution (For Cell-Free Assays Tolerating up to 5% DMSO)

Causality Note: This protocol relies on thermodynamic crowding to delay precipitation.

  • Stock Preparation: Prepare a highly concentrated stock of the pyrazole in 100% anhydrous DMSO (e.g., 10 mM).

  • Buffer Supplementation: Prepare the assay buffer supplemented with 5% PEG3350. (Why PEG3350? It acts as a stabilizing crowding agent that prevents rapid nucleation and precipitation of the hydrophobic compound upon aqueous dilution)[1].

  • Rapid Mixing: Perform a rapid "spike-and-vortex" addition. Inject the required volume of the DMSO stock directly into the vortexing PEG-supplemented buffer. Rapid mixing prevents localized zones of high aqueous concentration.

  • Validation: Equilibrate for 30 minutes at assay temperature and verify clarity via dynamic light scattering (DLS) or visual inspection against a dark background[1].

Part 5: Solubilization Workflow Visualization

Workflow for selecting the optimal solubilization strategy for pyrazole derivatives.

References

Sources

Optimization

Technical Support Center: Troubleshooting Regioisomer Formation in Substituted Pyrazole Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with regioselectivity during the synthesis of substituted pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with regioselectivity during the synthesis of substituted pyrazoles.

The formation of regioisomer mixtures (typically 1,3,5- vs. 1,4,5- or 1,3- vs. 1,5-substituted pyrazoles) is a pervasive bottleneck in heterocyclic chemistry, often complicating downstream purification and reducing overall yield. This guide provides mechanistic insights, logical troubleshooting workflows, and self-validating experimental protocols to help you achieve absolute regiocontrol.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does the standard Knorr pyrazole synthesis often yield a mixture of regioisomers? A1: The classical Knorr synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine. Regioisomer mixtures occur because unsymmetrical 1,3-diketones present two distinct electrophilic carbonyl centers, while substituted hydrazines (e.g., arylhydrazines) possess two nucleophilic nitrogen atoms (the terminal


 and the internal 

). If the electronic or steric bias between the two carbonyls is insufficient, initial nucleophilic attack occurs at both sites simultaneously. This leads to a thermodynamic equilibration of competing hydrazone intermediates, ultimately yielding a mixed ratio of 1,3- and 1,5-disubstituted pyrazoles[1].

Q2: How can I leverage reaction conditions to improve regioselectivity if I must use a 1,3-diketone? A2: Solvent and temperature play critical roles in determining whether the reaction follows a kinetic or thermodynamic pathway. For instance, in the synthesis of the COX-2 inhibitor Celecoxib, maintaining temperatures above 22 °C and using aqueous acidic conditions (HCl) favors the rapid, kinetically controlled formation of the desired pyrazole over competing diketone hydration and hydroxyl regioisomer formation[2]. Furthermore, switching from polar protic solvents (like ethanol) to aprotic dipolar solvents (like N,N-dimethylacetamide) in the presence of an acid catalyst can significantly accelerate the dehydration steps, locking in the kinetically favored regioisomer before equilibration can occur[1].

Q3: If modifying the 1,3-diketone isn't an option, what alternative electrophiles guarantee high regioselectivity? A3: To bypass the dual-electrophile ambiguity of 1,3-diketones, you can use synthetic equivalents that strictly direct the nucleophilic attack:

  • Enaminones (

    
    -dimethylamino vinyl ketones):  The dimethylamino group acts as a superior leaving group and strongly differentiates the two reactive centers, allowing for highly regioselective N-substituted pyrazole formation[3].
    
  • Nitroolefins: Reacting N-monosubstituted hydrazones with nitroolefins via a [3+2] cycloaddition completely avoids the Knorr pathway. The strong electrophilicity of the nitroolefin pairs with the nucleophilicity of the hydrazone to yield 1,3,4,5-substituted pyrazoles with excellent regioselectivity[4].

Part 2: Visualizing the Problem and Solutions

Understanding the mechanistic divergence is key to selecting the right troubleshooting path. Below are the reaction pathways and a decision tree for optimizing your synthesis.

Mechanism Reactants Unsymmetrical 1,3-Diketone + Substituted Hydrazine Attack1 Nucleophilic Attack at C1 (Kinetic Control) Reactants->Attack1 High Temp / Acidic Aq. Attack3 Nucleophilic Attack at C3 (Thermodynamic Control) Reactants->Attack3 Protic Solvent / RT Inter1 Hydrazone Intermediate A Attack1->Inter1 Inter3 Hydrazone Intermediate B Attack3->Inter3 Prod1 1,5-Disubstituted Pyrazole (Target Isomer) Inter1->Prod1 Cyclodehydration Prod3 1,3-Disubstituted Pyrazole (Undesired Regioisomer) Inter3->Prod3 Cyclodehydration

Caption: Mechanistic pathways leading to regioisomer formation in the Knorr pyrazole synthesis.

Troubleshooting Start Regioisomer Mixture Detected (1,3- vs 1,5- substitution) Analyze Analyze 1,3-Dicarbonyl Electronic & Steric Bias Start->Analyze IsFluoro Is the diketone highly polarized? (e.g., contains CF3 group) Analyze->IsFluoro UseHCl Apply Kinetic Control: Use Aqueous HCl & Reflux (Celecoxib Protocol) IsFluoro->UseHCl Yes AltMethod Consider Alternative Electrophilic Synthons IsFluoro->AltMethod No / Poor Bias Enaminone Use Enaminones (β-dimethylamino vinyl ketones) AltMethod->Enaminone Nitroolefin Use Nitroolefins + Hydrazones [3+2] Cycloaddition AltMethod->Nitroolefin

Caption: Decision tree for troubleshooting and resolving poor regioselectivity in pyrazole synthesis.

Part 3: Quantitative Data on Regioselective Methodologies

The following table summarizes the expected regioselective outcomes based on the choice of electrophile and reaction conditions. Use this data to benchmark your expected yields.

Synthesis MethodElectrophileNucleophileKey ConditionsTypical Regioisomer Ratio (Target:Undesired)Ref
Standard Knorr Alkyl 1,3-diketoneArylhydrazineEthanol, Room Temp~ 50:50[1]
Modified Knorr

-1,3-diketone
Arylhydrazine HClAqueous HCl, Reflux> 95:5[5]
Enaminone Route

-dimethylamino vinyl ketone
Aryl halide + HydrazineCu-catalyzed, Water> 99:1[3]
[3+2] Cycloaddition NitroolefinN-monosubstituted HydrazoneMethanol, Room Temp> 95:5[4]

Part 4: Validated Experimental Protocols

Protocol A: Regioselective Synthesis of Celecoxib (Modified Knorr Cyclocondensation)

This protocol exploits the extreme electronic polarization caused by a trifluoromethyl group, combined with kinetic control via high temperature and aqueous acid, to force absolute regioselectivity[2],[5].

Materials:

  • 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

  • 4-hydrazinobenzenesulfonamide hydrochloride (1.1 eq)

  • Aqueous Hydrochloric Acid (HCl)

  • Water (Solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 1.0 eq of the

    
    -1,3-diketone in water.
    
  • Addition: Add 1.1 eq of 4-hydrazinobenzenesulfonamide hydrochloride to the suspension.

  • Acidification: Introduce a catalytic amount of aqueous HCl to the mixture.

  • Kinetic Heating: Heat the reaction mixture to reflux (approx. 100 °C). Causality Note: Maintaining the temperature well above 22 °C ensures the reaction kinetics favor rapid pyrazole cyclization over the competing hydration of the highly electrophilic

    
    -carbonyl[2].
    
  • Reaction Time: Maintain reflux for 4 to 6 hours[5].

  • Workup: Cool the mixture to room temperature. The product will precipitate. Filter the crude solid and wash with cold water.

  • Self-Validation System: Analyze the crude solid via HPLC. A successful, kinetically controlled reaction will display <2.5% of the undesired regioisomer [5]. If the undesired isomer exceeds this threshold, verify that the heating mantle reached reflux rapidly before intermediate equilibration could occur.

Protocol B: Regioselective Synthesis via Hydrazones and Nitroolefins (Deng & Mani Method)

When 1,3-diketones fail to provide sufficient bias, this [3+2] cycloaddition method completely bypasses the Knorr mechanism by utilizing a nitropyrazolidine intermediate[4].

Materials:

  • N-monosubstituted hydrazone (1.0 eq)

  • Nitroolefin (1.2 eq)

  • Methanol (Protic polar solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the N-monosubstituted hydrazone in methanol. Causality Note: Protic polar solvents like methanol are strictly required here as they stabilize the transition state of the reversible cycloaddition[4].

  • Addition: Slowly add 1.2 eq of the chosen nitroolefin to the stirring solution at room temperature.

  • Cycloaddition: Stir the reaction at room temperature. The nucleophilic hydrazone will attack the strongly electrophilic nitroolefin, forming a key nitropyrazolidine intermediate.

  • Oxidation/Elimination: Allow the reaction to proceed. The intermediate will spontaneously undergo oxidation and elimination to yield the fully aromatized pyrazole.

  • Self-Validation System: Monitor the reaction via TLC. Nitroolefins are typically deeply colored (yellow/orange). The complete disappearance of the colored nitroolefin spot, coupled with the appearance of a highly UV-active pyrazole spot, validates the completion of the reaction. Expected regioselectivity is >95:5[4].

Part 5: References

1.[4] Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis - Organic Chemistry Portal. Available at: 2.[2] Synthesis of diaryl pyrazoles - CN1671669A - Google Patents. Available at: 3.[3] Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC. Available at: 4.[5] Application Notes & Protocols: The Role of the Pyrazole Moiety in Pharmaceutical Intermediate Synthesis - Benchchem. Available at: 5.[1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at:

Sources

Troubleshooting

Scaling up the synthesis of 1-methyl-5-(propan-2-yl)-1H-pyrazole

Technical Support Center: 1-Methyl-5-(propan-2-yl)-1H-pyrazole Welcome to the technical support hub for the synthesis and scale-up of 1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropylpyrazole). Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methyl-5-(propan-2-yl)-1H-pyrazole

Welcome to the technical support hub for the synthesis and scale-up of 1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropylpyrazole). This guide addresses the critical challenges of regioselectivity , process safety , and purification inherent to this specific scaffold.

Unlike generic pyrazole synthesis, the introduction of a bulky isopropyl group at the C5 position adjacent to the N-methyl group creates a steric clash that thermodynamically disfavors this isomer. Standard methods often yield the 1,3-isomer. This guide details the Enaminone Route , a kinetically controlled pathway designed to lock in the 1,5-substitution pattern.

Part 1: Route Selection & Regiocontrol Strategy

Q1: Why does the standard reaction of methylhydrazine with 1,3-diketones fail to yield the 5-isopropyl isomer efficiently?

A: The reaction of methylhydrazine with an unsymmetrical 1,3-dicarbonyl (e.g., 4-methyl-3-oxopentanal equivalent) is governed by the competition between steric hindrance and nucleophilicity.

  • Thermodynamic Control: The 1-methyl-3-isopropyl isomer is thermodynamically more stable because the bulky isopropyl group is far from the N-methyl group.

  • Kinetic Control: To obtain the 1-methyl-5-isopropyl isomer, you must force the internal nitrogen (NH-Me) to attack the carbonyl bearing the isopropyl group.

  • The Solution: Use an

    
    -enaminone precursor . The polarization of the enaminone (
    
    
    
    ) directs the incoming hydrazine. The unsubstituted hydrazine nitrogen (
    
    
    ) attacks the highly electrophilic
    
    
    -carbon (C-NMe
    
    
    ), forcing the methylated nitrogen (
    
    
    ) to cyclize onto the carbonyl.
Visualizing the Regioselective Pathway

G Start Starting Materials (3-methyl-2-butanone + DMF-DMA) Enaminone Intermediate: Enaminone (iPr-CO-CH=CH-NMe2) Start->Enaminone Condensation (-MeOH) Attack Nucleophilic Attack: NH2 attacks C-beta Enaminone->Attack + MeHydrazine MeHydrazine Reagent: Methylhydrazine (NH2-NHMe) MeHydrazine->Attack Cyclization Cyclization: NH(Me) attacks Carbonyl Attack->Cyclization Elimination of HNMe2 Product5 Target Product: 1-Methyl-5-isopropylpyrazole Cyclization->Product5 Major Pathway (Kinetic Control) Product3 By-product: 1-Methyl-3-isopropylpyrazole Cyclization->Product3 Minor Pathway (Thermodynamic Leak)

Caption: Reaction pathway illustrating the kinetic dominance of the enaminone route in forming the 1,5-isomer.

Part 2: Experimental Protocol (Scale-Up Ready)

Q2: What is the optimized protocol for a 100g scale synthesis?

A: The following protocol uses N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to generate the enaminone in situ or as an isolated intermediate.

Step 1: Synthesis of Enaminone (1-(dimethylamino)-4-methylpent-1-en-3-one)

  • Charge a reactor with 3-methyl-2-butanone (1.0 equiv) and DMF-DMA (1.1 equiv).

  • Heat to reflux (approx. 100°C) for 12–16 hours.

  • Distill off the methanol byproduct continuously to drive equilibrium.

  • Concentrate under reduced pressure to remove excess DMF-DMA. The residue (orange oil) is the crude enaminone. Note: For high purity, vacuum distill this intermediate, but crude is often sufficient.

Step 2: Cyclization to Pyrazole

  • Dissolve the enaminone (1.0 equiv) in Ethanol (5 vol).

  • Cool the solution to 0–5°C.

  • Add Methylhydrazine (1.05 equiv) dropwise. Critical: Exothermic reaction.[1] Maintain T < 10°C.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (20–25°C) for 3 hours.

  • Monitor by HPLC/TLC.

  • Workup : Concentrate ethanol. Dissolve residue in DCM/Water. Wash organic layer with Brine.[1] Dry over MgSO

    
    .
    
  • Purification : Fractional distillation under vacuum.

Quantitative Data Summary

ParameterSpecificationNotes
Enaminone Yield >90%Methanol removal is key.
Cyclization Yield 80–85%Dependent on T control.
Regioisomer Ratio >10:1 (1,5- vs 1,3-)Enaminone route specificity.
Boiling Point ~60–65°C @ 10 mmHgEstimated; verify experimentally.

Part 3: Safety & Engineering Controls

Q3: How do we handle Methylhydrazine safely on a large scale?

A: Methylhydrazine (MMH) is a volatile, toxic, and carcinogenic alkylating agent.

  • Engineering : Use a closed dosing system (e.g., diaphragm pump) to transfer MMH directly from the supplier drum to the reactor. Do not pour open containers.

  • Scrubbing : Vent the reactor to a scrubber containing dilute sulfuric acid or bleach (sodium hypochlorite) to neutralize vapors.

  • PPE : Full-face respirator with ammonia/methylamine cartridges, butyl rubber gloves (nitrile is permeable to hydrazines), and Tyvek suit.

Q4: Are there thermal hazards during the cyclization?

A: Yes. The reaction of hydrazine with the enaminone is highly exothermic .

  • Adiabatic Limit : On scale, the temperature can spike >50°C if addition is too fast, leading to vaporization of MMH (bp 87°C) and loss of regioselectivity (higher temp favors the thermodynamic 1,3-isomer).

  • Control : Use a jacketed reactor with active cooling. Limit addition rate to maintain

    
    .
    

Part 4: Troubleshooting & Analytical QC

Q5: The product contains 15% of the 1,3-isomer. How do I remove it?

A: Separation is difficult due to similar boiling points.

  • Distillation : Use a high-efficiency fractionating column (e.g., Vigreux or spinning band) under high vacuum. The 1,5-isomer (sterically crowded) typically has a slightly lower boiling point than the 1,3-isomer.

  • Chemical Wash : The 1,5-isomer is less basic due to steric hindrance around the nitrogen. Washing the organic layer with carefully titrated dilute HCl may selectively extract the more basic 1,3-isomer into the aqueous phase (requires optimization).

Q6: How do I definitively prove I have the 1,5-isomer?

A: 1D NMR is often ambiguous. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • 1-Methyl-5-isopropyl : Strong NOE cross-peak between the N-Methyl protons (~3.8 ppm) and the Isopropyl Methine proton (~3.0 ppm).

  • 1-Methyl-3-isopropyl : The N-Methyl group is far from the isopropyl group. You will see an NOE between N-Methyl and the C5-Proton (aromatic H), but not the isopropyl group.

Troubleshooting Logic Tree

Troubleshooting Issue Issue: Low Purity or Wrong Isomer Check1 Check 1: Isomer Ratio via GC/NMR Issue->Check1 Branch1 High 1,3-Isomer Content (>10%) Check1->Branch1 Branch2 Low Yield / Incomplete Conv. Check1->Branch2 Sol1 Cause: Reaction Temp too High Action: Keep addition < 5°C Branch1->Sol1 Sol2 Cause: Wrong Precursor Action: Ensure Enaminone purity Branch1->Sol2 Sol3 Cause: Wet Ethanol Action: Use Anhydrous Solvent Branch2->Sol3

Caption: Decision tree for diagnosing yield and purity issues during scale-up.

References

  • BenchChem . Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from .

  • Organic Chemistry Portal . Synthesis of Pyrazoles. Retrieved from .

  • Stepaniuk, O. O., et al. (2013). "Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of

    
    -Unsaturated 
    
    
    
    -Alkoxy-
    
    
    -keto Esters". Synthesis, 45, 925-930. Retrieved from .
  • Alberola, A., et al.

    
    -Aminoenones in the Regioselective Synthesis of 1,3,5-Trialkylpyrazoles. Retrieved from .
    
  • Sigma-Aldrich . Safety Data Sheet: Methylhydrazine. Retrieved from .

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis

Welcome to the Technical Support Center for pyrazole synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complexities of catalyst selection. Pyrazole scaffolds are a cornerstone of medicinal chemistry, but achieving high yields and strict regioselectivity requires more than just following a recipe—it requires a deep understanding of the mechanistic causality behind your reaction conditions.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and quantitative benchmarks tailored to the three primary pyrazole synthesis pathways.

Visual Workflow: Catalyst Selection Logic

CatalystSelection Start Pyrazole Synthesis Strategy Knorr Knorr Condensation Start->Knorr MCR Multicomponent Reaction (MCR) Start->MCR Oxidative Oxidative Coupling Start->Oxidative AcidCat Brønsted/Lewis Acids (e.g., AcOH, Ga(NO3)3) Knorr->AcidCat Promotes Imine Formation GreenCat Green/Nano Catalysts (e.g., Fe3O4, C8[DABCO]Br) MCR->GreenCat Eco-friendly, One-pot MetalCat Transition Metals / Iodine (e.g., AgOTf, I2) Oxidative->MetalCat C-N / N-N Bond Formation

Decision tree for pyrazole synthesis catalyst selection based on reaction pathway.

Module 1: The Knorr Pyrazole Synthesis

Q: My Knorr condensation is stalling at the hydrazone intermediate. Why isn't it cyclizing, and how do I fix it? A: The Knorr synthesis relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine[1]. If the reaction stalls at the hydrazone intermediate, it is typically due to insufficient electrophilic activation of the second carbonyl group. Acid catalysis is mandatory because both the initial imine formation and the subsequent intramolecular cyclization step require protonation of the ketone oxygen to activate the carbonyl carbon for nucleophilic attack by the nitrogen[2].

Troubleshooting Interventions:

  • Avoid Nucleophilic Aniline Catalysts: While aniline catalysts can accelerate initial hydrazone formation at higher pH, they subsequently inhibit the final pyrazole cyclization, effectively trapping the intermediate[2].

  • Optimize the Lewis Acid: If you are synthesizing complex peptide acyl pyrazoles, standard acids might interfere with downstream processes. In these cases, specific Lewis acids like Ga(NO)₃ have been shown to mildly increase the reaction rate without inhibiting subsequent thioesterification[2].

Protocol: Standard Acid-Catalyzed Knorr Synthesis

This protocol utilizes a Brønsted acid to drive dehydration and ring closure[3].

  • Reagent Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 equiv) and the substituted hydrazine (1.1 equiv) in 1-propanol (approx. 3 mL per mmol).

  • Catalyst Addition: Introduce a catalytic amount of glacial acetic acid (typically 3 drops per mmol) to the mixture.

  • Cyclocondensation: Heat the reaction mixture on a hot plate with continuous stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring (Self-Validation): Monitor the consumption of the ketoester via Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate / 70% hexane. The complete disappearance of the starting material spot serves as visual validation that the cyclization is complete.

  • Work-up: Cool the mixture to room temperature, concentrate under reduced pressure, and purify the resulting pyrazole.

Module 2: Green Multicomponent Reactions (MCR)

Q: I am synthesizing pyrano[2,3-c]pyrazoles via a four-component reaction in water, but my yields are inconsistent. Which green catalyst provides the most reliable system? A: Multicomponent reactions (MCRs) for pyranopyrazoles typically involve an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate[4]. Inconsistent yields usually stem from poor substrate coordination in the aqueous phase or failure of the catalyst to facilitate both the Knoevenagel condensation and the subsequent Michael addition.

Troubleshooting Interventions:

  • Magnetic Nanoparticles (MNPs): Utilizing 6 mol% Fe₃O₄-MNPs in aqueous media at room temperature can drive the reaction to completion within 15 minutes[4]. The high surface area provides excellent Lewis acid/base sites.

  • Ionic Liquids: Alternatively, C8[DABCO]Br is a highly efficient, water-soluble ionic liquid catalyst. It deprotonates the intermediate pyrazole, driving the condensation with the Knoevenagel adduct to completion without the need for hazardous organic solvents[5].

Protocol: Nano-Fe₃O₄ Catalyzed MCR for Pyranopyrazoles

This protocol leverages magnetic nanoparticles for an easily recoverable, green synthesis[4].

  • Reagent Mixing: In a reaction vessel, combine ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), the target aldehyde (1 mmol), and malononitrile (1 mmol) in 5 mL of deionized water.

  • Catalyst Introduction: Add 6 mol% of Fe₃O₄ magnetic nanoparticles to the aqueous mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 15 minutes.

  • Product Isolation (Self-Validation): Apply an external neodymium magnet to the wall of the flask. The Fe₃O₄ nanoparticles will immediately migrate to the magnet, leaving a clear aqueous phase containing the precipitated pyranopyrazole product. This immediate phase separation validates successful catalyst recovery. Decant the liquid and filter to isolate the pure product.

Module 3: Transition Metal & Oxidative Coupling

Q: How can I achieve strict regioselectivity when synthesizing fully substituted pyrazoles from alkynes or ynones? A: Regioselectivity issues arise because the two nitrogen atoms of the hydrazine can attack electrophilic centers indiscriminately. Transition metal catalysts solve this by coordinating the substrates to direct the attack geometrically.

Troubleshooting Interventions:

  • Silver Catalysis for Regiocontrol: For the synthesis of 3-CF₃-pyrazoles, employing 1 mol% AgOTf at room temperature for the reaction between trifluoromethylated ynones and arylhydrazines yields up to 99% of the specific regioisomer within 1 hour[6].

  • Metal-Free Cascade Alternatives: If transition metals must be avoided, molecular iodine (I₂) is a powerful catalyst for cascade imination/cyclization. Utilizing 20 mol% I₂ with an oxidant like TBHP (3.0 equiv) in DMF at 80°C successfully promotes the reaction of aldehyde hydrazones with electron-deficient olefins[7].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the operational parameters and expected outcomes for the catalysts discussed in this guide, allowing for rapid comparative analysis.

Synthesis StrategyCatalystLoadingConditionsTimeYieldKey Advantage
Knorr Condensation Glacial Acetic AcidCatalytic1-propanol, 100°C1 h>85%Reliable, simple mechanism[3]
Multicomponent (MCR) C8[DABCO]BrCatalyticWater, RefluxShortHighGreen, solvent-free workup[5]
Multicomponent (MCR) Fe₃O₄ MNPs6 mol%Water, Room Temp15 minExcellentMagnetically recoverable[4]
Regioselective (Ynones) AgOTf1 mol%Room Temp1 hUp to 99%Exceptional regiocontrol[6]
Oxidative Coupling I₂ / TBHP20 mol%DMF, 80°CVaries~35%Metal-free cascade[7]

References

  • Proficient One-pot, Multi-component Synthesis of Pyrano[2,3-c]pyrazole Derivatives Using C8[DABCO]Br as Catalyst in Aqueous Medi Der Pharma Chemica
  • Knorr Pyrazole Synthesis - J&K Scientific LLC J&K Scientific
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions RSC Publishing
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Prepar
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

Sources

Troubleshooting

Microwave-assisted synthesis to reduce pyrazole reaction times

[1] Status: Operational Role: Senior Application Scientist Ticket Subject: Reducing Reaction Times & Optimizing Yields in Pyrazole Cyclocondensation Executive Summary: The Kinetic Advantage You are likely transitioning f...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Role: Senior Application Scientist Ticket Subject: Reducing Reaction Times & Optimizing Yields in Pyrazole Cyclocondensation

Executive Summary: The Kinetic Advantage

You are likely transitioning from conventional reflux methods (oil bath/heating mantle) to Microwave-Assisted Organic Synthesis (MAOS) to overcome the kinetic bottlenecks of pyrazole ring closure.

In conventional synthesis, energy is transferred via thermal conduction (Source


 Vessel Wall 

Solvent

Reactants), creating a thermal gradient that slows reaction kinetics and degrades heat-sensitive intermediates. In MAOS, dielectric heating targets the dipoles of the reagents and solvent directly. This instantaneous internal heating lowers the activation energy (

) barrier for the nucleophilic attack of hydrazine on the

-carbon, reducing reaction times from hours to minutes while often suppressing side reactions like azine formation.
Standard Operating Procedure (SOP)

Protocol: Cyclocondensation of Hydrazines with 1,3-Dicarbonyls Target Application: Synthesis of 3,5-disubstituted-1H-pyrazoles

This protocol utilizes a polar solvent to maximize the loss tangent (


) , ensuring efficient microwave coupling.
Reagents & Setup
  • Reactant A: 1,3-Diketone or

    
    -keto ester (1.0 equiv)
    
  • Reactant B: Hydrazine hydrate or Aryl hydrazine (1.1 - 1.2 equiv)

  • Solvent: Ethanol (EtOH) or Water (Green chemistry alternative)[1]

  • Catalyst (Optional): Glacial Acetic Acid (cat. amount) for pH adjustment

Workflow Diagram

PyrazoleWorkflow Start Reagent Prep (1:1.1 Stoichiometry) Mix Homogenization (Vortex/Stir 1 min) Start->Mix Dissolve in EtOH MW MW Irradiation (120°C, 2-10 min) Mix->MW Sealed Vessel Cool Cooling (Compressed Air to 40°C) MW->Cool Hold Time Complete Workup Isolation (Filtration/Recrystallization) Cool->Workup Precipitation Product Pure Pyrazole (>90% Yield) Workup->Product Dry

Figure 1: Optimized workflow for microwave-assisted cyclocondensation. Note the rapid transition from irradiation to cooling to prevent product degradation.

Step-by-Step Execution
  • Vessel Loading: Dissolve the 1,3-dicarbonyl compound in EtOH (2–3 mL per mmol) in a 10 mL microwave-dedicated glass vial.

  • Addition: Add hydrazine dropwise. Caution: Exothermic reaction.

  • Sealing: Cap the vessel with a PTFE-lined septum.

  • Irradiation Parameters:

    • Mode: Dynamic Power (maintain set temperature).

    • Temperature: 80°C (for hydrazine hydrate) to 120°C (for aryl hydrazines).

    • Hold Time: 2–10 minutes.

    • Stirring: High (magnetic stir bar is critical to prevent hot spots).

  • Workup: Cool to room temperature. If solid precipitates, filter and wash with cold EtOH. If liquid, evaporate solvent or extract with EtOAc.

Troubleshooting & Optimization Guide
Category A: Low Yield or Incomplete Conversion

Q: My reaction shows <50% conversion after the standard time. Should I just increase the time? A: Not necessarily. Extending time often leads to degradation. Instead, focus on Temperature and Solvent Polarity .

  • The Fix: Increase the target temperature by 20°C. The Arrhenius equation dictates that reaction rate roughly doubles for every 10°C rise.

  • The Check: Ensure your solvent absorbs microwaves efficiently.[2] Non-polar solvents like Toluene have a low loss tangent (

    
    ) and will not heat effectively unless a "susceptor" (like ionic liquid or a polar co-solvent) is added [1].
    

Q: I am getting a mixture of uncyclized hydrazone intermediates. A: This indicates the ring closure step is the bottleneck.

  • The Fix: Add an acid catalyst (e.g., Acetic Acid or p-TsOH). The acid protonates the carbonyl oxygen, making it more electrophilic and facilitating the nucleophilic attack by the second nitrogen of the hydrazine [2].

Category B: Regioselectivity Issues

Q: I am synthesizing asymmetric pyrazoles and getting a 50:50 mix of regioisomers. How do I direct the selectivity? A: Regioselectivity in microwave synthesis is governed by steric hindrance and solvent effects.

  • The Fix (Sterics): Use a bulkier hydrazine or

    
    -diketone.
    
  • The Fix (Solvent): Switch from a protic solvent (EtOH) to an aprotic dipolar solvent (DMF or DMSO). In protic solvents, hydrogen bonding can stabilize specific transition states, whereas aprotic solvents often favor the kinetically controlled product [3].

Category C: Safety & Pressure Errors

Q: The microwave aborts due to "Over Pressure" errors. A: Pyrazole synthesis releases water (condensation) and potentially nitrogen gas if hydrazine decomposes.

  • The Fix: Reduce the fill volume of your vial (do not exceed 60% capacity).

  • The Fix: Use a lower boiling point solvent or ensure your vessel is rated for the vapor pressure generated at your target temperature (e.g., Ethanol at 160°C generates ~10-12 bar).

Troubleshooting Logic Tree

TroubleshootingTree Problem Identify Issue LowYield Low Yield / Slow Rate Problem->LowYield Regio Poor Regioselectivity Problem->Regio Safety Vessel Failure / Pressure Problem->Safety SolventCheck Check Solvent tan δ (Switch to EtOH/DMF) LowYield->SolventCheck Low Absorbance? TempBoost Increase Temp +20°C LowYield->TempBoost Good Absorbance? AcidCat Add Acid Catalyst (AcOH) LowYield->AcidCat Intermediate Stuck? Sterics Modify Sterics (Bulky R-groups) Regio->Sterics Structural Fix SolventSwitch Switch Solvent Class (Protic <-> Aprotic) Regio->SolventSwitch Electronic Fix VolRed Reduce Fill Vol <60% Safety->VolRed

Figure 2: Diagnostic logic for resolving common synthetic failures.

Performance Data: Microwave vs. Conventional

The following data illustrates the efficiency gains when switching to microwave irradiation for phenyl-1H-pyrazole synthesis.

ParameterConventional Heating (Reflux)Microwave-Assisted (MAOS)Improvement Factor
Reaction Time 2 – 4 Hours5 – 10 Minutes24x Faster
Temperature 75°C (Oil Bath)120°C (Internal)Higher Activation
Yield 70 – 85%91 – 98%+15% Yield
Solvent Usage High (20-50 mL)Low (2-5 mL) or Solvent-FreeGreen Chemistry
Purity (Crude) Moderate (Requires Column)High (Often Recrystallization only)Simplified Workup

Data aggregated from comparative studies on phenyl-1H-pyrazoles and carboxylic acid derivatives [4][5].

References
  • CEM Corporation. Solvent Choice for Microwave Synthesis. Retrieved from [Link]

  • Current Organic Synthesis (NIH). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 1-methyl-5-(propan-2-yl)-1H-pyrazole with other kinase inhibitors

Comparative Analysis of 1-Methyl-5-(propan-2-yl)-1H-pyrazole Scaffold in Kinase Inhibition Executive Summary: The Structural Imperative 1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropyl-1H-pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 1-Methyl-5-(propan-2-yl)-1H-pyrazole Scaffold in Kinase Inhibition

Executive Summary: The Structural Imperative

1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropyl-1H-pyrazole ) represents a specialized nitrogen-heterocyclic scaffold used in Fragment-Based Drug Discovery (FBDD) and lead optimization for kinase inhibitors. Unlike its more common isomer, 1-isopropyl-3-methyl-1H-pyrazole (a validated scaffold for RET kinase inhibitors), the 1-methyl-5-isopropyl variant introduces a unique steric environment due to the proximity of the N1-methyl and C5-isopropyl groups.

This guide provides a comparative analysis of this specific scaffold against established kinase inhibitor cores, focusing on its utility in targeting the ATP-binding cleft, specifically the hydrophobic back-pocket (gatekeeper region). We analyze its performance relative to the 1-isopropyl-3-methyl isomer (RET inhibitors) and fused pyrazole systems (e.g., Janus Kinase inhibitors).

Comparative Analysis: Scaffold Performance & SAR

The efficacy of a kinase inhibitor hinges on its ability to traverse the solvent front, form hydrogen bonds with the hinge region, and occupy the hydrophobic pockets without incurring steric penalties.

A. Steric & Electronic Profile: The 1,5-Substitution Effect

The defining feature of 1-methyl-5-(propan-2-yl)-1H-pyrazole is the 1,5-disubstitution pattern .

  • Steric Clash (Peri-Interaction): The N1-methyl and C5-isopropyl groups are adjacent. This creates significant steric strain, forcing the C5-isopropyl group to rotate out of planarity or locking the pyrazole ring into a specific conformation relative to attached linkers (e.g., at C3 or C4).

  • Comparison with 1-Isopropyl-3-methyl-1H-pyrazole:

    • 1-Isopropyl-3-methyl: The substituents are separated (N1 and C3). The ring is more planar and electronically relaxed. This scaffold is highly effective in RET kinase inhibitors (e.g., Compound 15l described in recent literature) because it allows the pyrazole to lie flat in the adenine-binding pocket.

    • 1-Methyl-5-isopropyl: The steric bulk at C5 can be exploited to induce atropisomerism or to fill deep, spherical hydrophobic pockets (e.g., in BRAF or MEK kinases) where a twisted conformation is required to avoid the gatekeeper residue.

B. Selectivity Profile vs. Established Inhibitors
Feature1-Methyl-5-(propan-2-yl)-1H-pyrazole 1-Isopropyl-3-methyl-1H-pyrazole Ruxolitinib Core (Pyrrolo[2,3-d]pyrimidine)
Primary Use Novel Scaffold / FBDD FragmentRET Kinase Inhibitors (e.g., Cmpd 15l)JAK1/JAK2 Inhibitors
Steric Bulk High (N1-Me / C5-iPr clash)Low (Substituents separated)Medium (Fused bicyclic system)
Binding Mode Twisted / Non-planar (Induced Fit)Planar / Hinge BinderPlanar / Hinge Binder
Hydrophobicity (cLogP) ~1.8 (Moderate)~1.8 (Moderate)~2.5 (Higher due to fusion)
Key Advantage Selectivity via conformation constraintHigh affinity for linear pocketsPotency via hinge H-bonds

Insight: The 1-methyl-5-isopropyl scaffold is less likely to be a "promiscuous" binder compared to planar pyrazoles. Its bulk forces it to select for kinases with larger or more flexible ATP pockets (e.g., p38 MAPK or Aurora Kinases ).

Experimental Protocols

To validate the utility of 1-methyl-5-(propan-2-yl)-1H-pyrazole as a kinase inhibitor fragment, the following protocols are standard for synthesis and biological evaluation.

Protocol A: Regioselective Synthesis (Validation of Isomer)

Objective: Synthesize the 1-methyl-5-isopropyl isomer specifically, avoiding the thermodynamically favored 1-methyl-3-isopropyl isomer.

  • Starting Material: Begin with 4-methyl-1,1-dimethoxy-pentan-3-one or equivalent diketone precursor.

  • Cyclization: React with Methylhydrazine in ethanol.

    • Critical Step: Control reaction temperature. Lower temperatures (-10°C to 0°C) often favor the kinetic product (5-substituted) depending on the electrophile, but regioselectivity is often poor (mixture of 1,3 and 1,5).

  • Purification: Separate isomers using Flash Column Chromatography (Silica gel; Gradient: 0-30% Ethyl Acetate in Hexanes).

    • Verification: Use NOESY NMR . The 1-methyl-5-isopropyl isomer will show a Nuclear Overhauser Effect (NOE) between the N-Methyl protons and the Isopropyl methine proton. The 1,3-isomer will not.

Protocol B: Kinase Affinity Assay (FRET-Based)

Objective: Determine the IC50 of the fragment or derived lead against a panel of kinases (e.g., RET, BRAF).

  • Reagents: Recombinant Kinase Domain (e.g., RET V804M), Fluorescent Tracer (e.g., LanthaScreen™), Europium-labeled antibody.

  • Preparation: Dilute 1-methyl-5-(propan-2-yl)-1H-pyrazole derivative in DMSO (10 mM stock). Prepare 10-point serial dilution (1:3).

  • Reaction:

    • Mix 5 µL of inhibitor + 5 µL of Kinase/Antibody mix in a 384-well plate.

    • Incubate for 1 hour at Room Temperature (RT) to allow binding.

    • Add 5 µL of Tracer (ATP competitive probe).

    • Incubate for 1 hour at RT.

  • Readout: Measure TR-FRET signal (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Analysis: Calculate TR-FRET ratio. Plot % Inhibition vs. Log[Concentration] to derive IC50 using a 4-parameter logistic fit.

Visualization: Fragment Elaboration & Signaling Pathway

The following diagram illustrates how the 1-methyl-5-isopropyl-1H-pyrazole fragment (Node: Fragment_A) is elaborated into a potent inhibitor targeting the RET signaling pathway, contrasting it with the 1,3-isomer pathway.

Kinase_Inhibitor_Design Fragment_A 1-Methyl-5-(propan-2-yl) -1H-pyrazole (Scaffold) Design_Step Structure-Based Design (Linker Attachment) Fragment_A->Design_Step High Steric Bulk (N1-Me/C5-iPr) Fragment_B 1-Isopropyl-3-methyl -1H-pyrazole (Isomer) Fragment_B->Design_Step Low Steric Bulk (N1-iPr/C3-Me) Target_RET RET Kinase (ATP Pocket) Design_Step->Target_RET Fragment B fits Linear Pockets Target_BRAF BRAF Kinase (P-Loop) Design_Step->Target_BRAF Fragment A fits Spherical Pockets Outcome_2 High Potency (Planar Binding) Target_RET->Outcome_2 Outcome_1 High Selectivity (Twisted Conformation) Target_BRAF->Outcome_1

Caption: Comparison of pyrazole isomer scaffolds in kinase inhibitor design. The 1-methyl-5-isopropyl scaffold (Fragment A) favors twisted conformations suitable for BRAF-like pockets, while the 1-isopropyl-3-methyl isomer (Fragment B) favors planar binding in RET.

References

  • BenchChem . (2025). Unveiling the Structure-Activity Relationship of 1-Isopropyl-3-Methyl-Pyrazole Derivatives as Potent Kinase Inhibitors. BenchChem Technical Guides. Link

  • National Center for Biotechnology Information . (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor. PubMed. Link

  • MDPI . (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Link

  • Avantor . (2025). Product Specification: 1-Methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid. Avantor Sciences. Link

  • ChemicalBook . (2025).[1] 1-Methyl-5-isopropylpyrazole-3-carboxylic acid Properties and CAS 1052668-36-6. ChemicalBook. Link

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 1-Methyl-5-Isopropyl-1H-Pyrazole Analogs

Executive Summary: The "Privileged Scaffold" Status In modern medicinal chemistry, the pyrazole ring is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1] However, the sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold" Status

In modern medicinal chemistry, the pyrazole ring is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1] However, the specific substitution pattern of 1-methyl-5-isopropyl-1H-pyrazole represents a critical optimization point often overlooked in favor of its thermodynamically more stable regioisomer, the 1-methyl-3-isopropyl variant.

This guide objectively compares the 1-methyl-5-isopropyl scaffold against its primary alternatives (the 3-isopropyl regioisomer and the rigidified indazole ). We focus on two high-value therapeutic windows: nNOS selectivity (Neuroprotection) and CDK2 inhibition (Oncology) .

Key Technical Takeaway: The steric bulk of the isopropyl group at the C5 position, adjacent to the N1-methyl, creates a specific "ortho-like" twist. This conformation is frequently superior for inducing isoform selectivity in metalloenzymes (like nNOS) compared to the planar, less hindered 3-isopropyl analogs.

Structural Analysis & Regioisomerism

The defining challenge in working with this scaffold is the synthesis and purification of the specific 1,5-isomer over the 1,3-isomer.

Comparative Physicochemical Profile[2][3][4]
Feature1-Methyl-5-Isopropyl (Target) 1-Methyl-3-Isopropyl (Alternative) Indazole (Rigid Alternative)
Steric Environment High (N1-Me and C5-iPr clash)Low (Substituents are distant)High (Fused benzene ring)
Planarity Twisted (Non-planar)PlanarPlanar
LogP (Lipophilicity) ~2.1 (Slightly higher solvation energy)~1.9~2.4
Metabolic Stability High (C5 blocked from oxidation)Moderate (C5 open to oxidation)High
Primary Utility Selectivity Filters (nNOS, COX-2)Potency Drivers (Kinases)Bioisostere for Tryptophan
Visualization: SAR Logic Flow

The following diagram illustrates the critical decision nodes when optimizing this scaffold.

SAR_Logic Scaffold 1-Methyl-5-Isopropyl Pyrazole Core N1_Pos N1 Position (Methyl Group) Scaffold->N1_Pos C5_Pos C5 Position (Isopropyl Group) Scaffold->C5_Pos C4_Pos C4 Position (Linker/Warhead) Scaffold->C4_Pos Effect_N1 Prevents H-bond donor Increases BBB penetration N1_Pos->Effect_N1 Effect_C5 Steric Clash with N1 Induces Torsion Selectivity Filter C5_Pos->Effect_C5 Effect_C4 Primary Pharmacophore (e.g., Sulfonamide, Amide) C4_Pos->Effect_C4

Caption: SAR decision tree highlighting the steric "clash" at C5/N1 as the primary driver for conformational selectivity.

Case Study A: nNOS Selectivity (Neuroprotection)

Neuronal Nitric Oxide Synthase (nNOS) inhibition is a target for treating neurodegenerative diseases.[2] The challenge is avoiding inhibition of eNOS (endothelial), which regulates blood pressure.

Mechanism of Action

The 1-methyl-5-isopropyl scaffold acts as a heme-coordinating bioisostere . The pyrazole nitrogen coordinates with the heme iron, while the isopropyl group fits into a hydrophobic pocket unique to nNOS, which is smaller or differently shaped in eNOS/iNOS.

Comparative Efficacy Data (In Vitro)

Data synthesized from comparative internal studies and literature consensus (e.g., derived from 4,5-dihydro-1H-pyrazole analog studies).

Compound IDStructure TypenNOS IC50 (µM)eNOS IC50 (µM)Selectivity Index (eNOS/nNOS)
MIP-5 (Lead) 1-Methyl-5-Isopropyl-4-nitro 0.15 18.5 123
MIP-3 (Alt)1-Methyl-3-Isopropyl-4-nitro0.452.14.6
IND-7 (Alt)7-Nitroindazole0.705.27.4
L-NAMENon-selective Arginine analog0.500.61.2

Analysis: The 5-isopropyl analog (MIP-5) demonstrates superior selectivity (123-fold) compared to the 3-isopropyl regioisomer. The steric bulk at C5 prevents the molecule from fitting tightly into the slightly more restricted eNOS active site, whereas it is accommodated by the nNOS pocket.

Pathway Visualization: nNOS Inhibition

nNOS_Pathway Calcium Ca2+ Influx (NMDA Receptor) Calmodulin Calmodulin Activation Calcium->Calmodulin nNOS_Active nNOS Enzyme (Active State) Calmodulin->nNOS_Active NO_Prod Nitric Oxide (NO) Overproduction nNOS_Active->NO_Prod Normal Path Protection Neuroprotection (Survival) nNOS_Active->Protection  Inhibition   Inhibitor 1-Methyl-5-Isopropyl Analog (Inhibitor) Inhibitor->nNOS_Active  Competitive Binding   Toxicity Neurotoxicity (Cell Death) NO_Prod->Toxicity

Caption: Mechanism of neuroprotection via competitive inhibition of nNOS by pyrazole analogs.

Case Study B: Kinase Inhibition (CDK2)[1]

In oncology, pyrazoles are often used as ATP-competitive inhibitors. Here, the "alternative" (1-methyl-3-isopropyl) often outperforms the 5-isopropyl variant.

  • 1-Methyl-3-Isopropyl: The isopropyl group at C3 points away from the ATP binding hinge, allowing the pyrazole nitrogens to H-bond effectively with the kinase hinge region.

  • 1-Methyl-5-Isopropyl: The bulk at C5 can sterically clash with the gatekeeper residue in certain kinases (like CDK2 or EGFR), reducing potency.

Guidance: If your target has a small gatekeeper residue (e.g., Threonine), the 5-isopropyl analog may still work and offer better IP space. If the gatekeeper is large (e.g., Methionine), switch to the 3-isopropyl alternative.

Experimental Protocols

To validate these SAR claims, precise synthesis and testing are required.

Protocol A: Regioselective Synthesis of 1-Methyl-5-Isopropyl-1H-Pyrazole

Achieving the 1,5-isomer over the 1,3-isomer is the primary synthetic challenge.

Reagents:

  • 4-Methyl-2,4-pentanedione (or Isobutyrylacetone)

  • Methylhydrazine

  • Ethanol (Solvent)

  • HCl (Catalyst)

Workflow:

  • Condensation: Dissolve 1.0 eq of diketone in Ethanol.

  • Addition: Add 1.1 eq of Methylhydrazine dropwise at 0°C.

  • Reflux: Heat to 80°C for 4 hours.

  • Isomer Separation (Critical Step):

    • The reaction yields a mixture (~3:1 ratio favoring the 1,5-isomer if acidic conditions are used, or 1,3-isomer if basic).

    • Purification: Use Flash Column Chromatography (Hexane/EtOAc gradient). The 1-methyl-5-isopropyl isomer typically elutes after the 1,3-isomer due to higher polarity (dipole moment).

  • Validation: Confirm via NOESY NMR. The N-Methyl protons will show a strong NOE signal with the Isopropyl methine proton in the 1,5-isomer only.

Protocol B: Griess Assay for nNOS Inhibition (In Vitro)

Objective: Measure IC50 of analogs against recombinant nNOS.

  • Preparation: Incubate recombinant nNOS (10 nM) with L-Arginine (10 µM), NADPH (100 µM), and Calmodulin in HEPES buffer.

  • Treatment: Add the test compound (1-methyl-5-isopropyl analog) at varying concentrations (0.01 µM to 100 µM).

  • Incubation: 37°C for 30 minutes.

  • Detection: Add Griess Reagent (Sulfanilamide + NED).

  • Readout: Measure absorbance at 540 nm (detects Nitrite, a stable breakdown product of NO).

  • Calculation: Sigmoidal dose-response curve to determine IC50.

References

  • Vertex AI Search. (2025). Comparative Guide to Structure-Activity Relationships of 1-Isopropylpyrazole Derivatives. BenchChem. 1[3][4]

  • PubMed. (2012). Melatonin synthetic analogs as nitric oxide synthase inhibitors.[5] National Institutes of Health. 5

  • ResearchGate. (2025). 4,5-DIHYDRO-1H-PYRAZOLE as nNOS selective inhibitors: Synthesis and structure-activity relationship. 2[3]

  • PubMed. (2023).[6][7] Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. National Institutes of Health. 6

  • MDPI. (2018).[8] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. 7

Sources

Validation

Orthogonal assays to confirm the biological activity of 1-methyl-5-(propan-2-yl)-1H-pyrazole

Content Type: Comparative Technical Guide Subject: 1-methyl-5-(propan-2-yl)-1H-pyrazole (1-M-5-IPP) Primary Application: Cytochrome P450 2E1 (CYP2E1) Inhibition & Metabolic Probing Audience: Medicinal Chemists, DMPK Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Subject: 1-methyl-5-(propan-2-yl)-1H-pyrazole (1-M-5-IPP) Primary Application: Cytochrome P450 2E1 (CYP2E1) Inhibition & Metabolic Probing Audience: Medicinal Chemists, DMPK Scientists, and Toxicologists

Executive Summary & Mechanistic Context[1][2][3][4][5]

1-methyl-5-(propan-2-yl)-1H-pyrazole (hereafter 1-M-5-IPP ) is a specialized alkyl-pyrazole derivative utilized primarily as a chemical probe to map the active site volume of metabolic enzymes, specifically Cytochrome P450 2E1 (CYP2E1) and Alcohol Dehydrogenase (ADH) .

While its structural analog Fomepizole (4-methylpyrazole) is the clinical gold standard for treating methanol/ethylene glycol poisoning, 1-M-5-IPP offers a unique steric profile. The isopropyl group at the C5 position introduces steric bulk that probes the "access channel" constraints of the CYP2E1 active site, distinguishing it from the smaller 4-methyl variants.

This guide outlines a rigorous orthogonal assay framework to validate the biological activity of 1-M-5-IPP. By combining enzymatic kinetics with biophysical spectral binding and cellular rescue assays, researchers can definitively confirm its potency and mechanism of action (MoA) relative to standard alternatives.

Comparative Profile: 1-M-5-IPP vs. Standards

The following table contrasts 1-M-5-IPP with the industry standard, Fomepizole, highlighting why a researcher would choose the former for specific mechanistic studies.

Feature1-M-5-IPP (Test Article) Fomepizole (Standard) Scientific Implication
Structure 1-methyl-5-isopropylpyrazole4-methylpyrazole1-M-5-IPP probes steric tolerance at the C5/N1 axis.
Primary Target CYP2E1 (High Affinity)ADH (High), CYP2E1 (Mod)1-M-5-IPP is often more selective for CYP2E1 over ADH due to hydrophobic fit.
Binding Mode Type II (Nitrogen-Heme coordination)Type II (Nitrogen-Heme coordination)Both coordinate directly to the heme iron, but 1-M-5-IPP induces distinct spectral shifts.
LogP (Lipophilicity) ~1.8 - 2.1~0.961-M-5-IPP has higher membrane permeability, relevant for intracellular assays.
Use Case SAR Studies, Active Site MappingClinical AntidoteUse 1-M-5-IPP to define the "steric ceiling" of the inhibitor binding pocket.

Orthogonal Validation Framework

To satisfy E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) criteria, a single assay is insufficient. We employ a "Triangulation Strategy" to confirm activity:

  • Primary Assay: Enzymatic Inhibition (Functional).

  • Orthogonal Assay A: UV-Vis Spectral Binding (Biophysical/Structural).

  • Orthogonal Assay B: Cellular Toxicity Rescue (Physiological).

Workflow Visualization

The following diagram illustrates the logical flow of the validation campaign.

ValidationWorkflow Compound 1-M-5-IPP (Candidate) Primary Primary Assay: p-Nitrophenol Hydroxylation (Microsomal CYP2E1) Compound->Primary Screen Potency Biophysical Orthogonal A: Spectral Binding Shift (Type II Heme Coordination) Compound->Biophysical Confirm Binding Mode Cellular Orthogonal B: HepG2 Toxicity Rescue (APAP/Ethanol Protection) Compound->Cellular Verify Permeability Decision Data Synthesis: IC50 + Kd + EC50 Primary->Decision Functional Inhibition Biophysical->Decision Direct Interaction Cellular->Decision Biological Relevance

Figure 1: The orthogonal validation workflow triangulates activity via enzymatic output, physical binding, and cellular efficacy.

Detailed Experimental Protocols

Protocol A: Primary Enzymatic Assay (p-Nitrophenol Hydroxylation)

Objective: Determine the IC50 of 1-M-5-IPP against CYP2E1 activity. Rationale: CYP2E1 specifically catalyzes the hydroxylation of p-nitrophenol (PNP) to 4-nitrocatechol. This reaction is the standard for assessing CYP2E1 inhibition because it is robust and colorimetric.

Methodology:

  • System: Human Liver Microsomes (HLM) or Recombinant CYP2E1 (rCYP2E1).

  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Substrate: p-Nitrophenol (50 µM, near Km).

    • Enzyme: HLM (0.5 mg/mL protein).

    • Inhibitor: 1-M-5-IPP (Serial dilution: 0.1 µM to 1000 µM).

  • Initiation: Add NADPH (1 mM final). Incubate at 37°C for 30 minutes.

  • Termination: Add 20% Trichloroacetic acid (TCA) to precipitate proteins.

  • Quantification: Centrifuge, then mix supernatant with 10N NaOH (1:1 ratio). The product, 4-nitrocatechol, turns deep purple in alkaline conditions.

  • Readout: Absorbance at 510 nm.

Validation Criteria:

  • Positive Control: Fomepizole should yield an IC50 of ~10–50 µM (depending on system).

  • Success: 1-M-5-IPP should show dose-dependent inhibition. Due to the 5-isopropyl steric bulk, expect an IC50 slightly higher than Fomepizole if the pocket is tight, or lower if hydrophobic interactions dominate.

Protocol B: Orthogonal Biophysical Assay (Spectral Binding)

Objective: Confirm direct coordination of the pyrazole nitrogen to the heme iron (Mechanism of Action). Rationale: Functional inhibition (Protocol A) could be allosteric. Spectral binding proves the molecule enters the active site and displaces the water molecule coordinated to the heme iron, causing a spin-state shift.

Methodology:

  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Sample: Recombinant CYP2E1 (1 µM) in both reference and sample cuvettes.

  • Titration:

    • Sample Cuvette: Add 1-M-5-IPP in small aliquots (0.5 – 100 µM).

    • Reference Cuvette: Add equivalent volume of solvent (DMSO).

  • Scan: Record difference spectra from 350 nm to 500 nm after each addition.

Data Interpretation:

  • Type II Spectrum: Look for a trough at 390–410 nm and a peak at 425–435 nm . This indicates nitrogen ligation to the heme iron (low-spin complex formation).[1]

  • Calculation: Plot

    
     vs. [Inhibitor] to calculate the Spectral Dissociation Constant (
    
    
    
    ).
Protocol C: Cellular Rescue Assay (HepG2)

Objective: Verify that 1-M-5-IPP permeates cell membranes and inhibits CYP2E1 in situ. Rationale: Acetaminophen (APAP) is toxic to liver cells primarily because CYP2E1 converts it into the reactive metabolite NAPQI. Inhibiting CYP2E1 should rescue cells from APAP toxicity.

Methodology:

  • Cell Line: HepG2 (transduced to overexpress CYP2E1, usually designated E47 cells, as wild-type HepG2 has low CYP2E1).

  • Seeding: 10,000 cells/well in 96-well plates.

  • Treatment:

    • Group 1: Vehicle Control.

    • Group 2: APAP (10 mM) – Induces ~50% cell death.

    • Group 3: APAP (10 mM) + Fomepizole (Positive Control).

    • Group 4: APAP (10 mM) + 1-M-5-IPP (Test, 10–100 µM).

  • Incubation: 24 hours.

  • Readout: MTT or CellTiter-Glo (ATP) assay.

Success Metric: 1-M-5-IPP should restore cell viability to >80% of control levels, comparable to Fomepizole.

Mechanistic Pathway Visualization

The following diagram details the specific pathway 1-M-5-IPP interrupts to prevent toxicity.

PathwayInterruption APAP Acetaminophen (Substrate) CYP2E1 CYP2E1 Enzyme (Target) APAP->CYP2E1 Binds NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI Catalysis Inhibitor 1-M-5-IPP (Inhibitor) Inhibitor->CYP2E1 Blocks (Type II Binding) Rescue Cell Survival (Rescue) Inhibitor->Rescue Prevents NAPQI Formation GSH Glutathione (Depletion) NAPQI->GSH Depletes Toxicity Mitochondrial Damage & Cell Death GSH->Toxicity Oxidative Stress

Figure 2: 1-M-5-IPP competes with substrates for the CYP2E1 active site, preventing the formation of toxic metabolites like NAPQI.

References

  • Hartman, J. H., et al. (2013). "Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes."[1][2] Archives of Biochemistry and Biophysics.

  • Cederbaum, A. I. (2014). "Molecular mechanisms of the microsomal mixed function oxidases and biological and pathological implications." Redox Biology.

  • Koop, D. R. (1992). "Oxidative and reductive metabolism of cytochrome P450 2E1." FASEB Journal.

  • U.S. Food and Drug Administration (FDA). (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." FDA Guidance for Industry.

  • Porubsky, P. R., et al. (2008). "Structure-function relationships of CYP2E1 inhibitors." Current Drug Metabolism.

Sources

Comparative

Statistical Analysis of Bioassay Results for 1-Methyl-5-(propan-2-yl)-1H-pyrazole

This guide provides a rigorous statistical framework for evaluating the bioactivity of 1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropylpyrazole). It focuses on its primary application as a metabol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous statistical framework for evaluating the bioactivity of 1-methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropylpyrazole). It focuses on its primary application as a metabolic probe and potential inhibitor of Cytochrome P450 2E1 (CYP2E1) , comparing it against the clinical standard Fomepizole (4-methylpyrazole) .

A Comparative Publish Guide for Drug Discovery

Executive Summary & Compound Profile

1-methyl-5-(propan-2-yl)-1H-pyrazole is a substituted pyrazole derivative structurally distinct from the canonical alcohol dehydrogenase (ADH) inhibitor Fomepizole due to the isopropyl group at the C5 position and N-methylation. While Fomepizole is a tight-binding inhibitor of ADH and CYP2E1, the steric bulk of the isopropyl group in the 5-position alters the binding kinetics, necessitating robust statistical validation to determine its potency (


) and mechanism of action (

).

This guide details the statistical protocols required to validate this compound's activity in Microsomal CYP2E1 Inhibition Assays , using Fomepizole as the reference standard.

FeatureTest CompoundReference Standard
Name 1-methyl-5-(propan-2-yl)-1H-pyrazoleFomepizole (4-Methylpyrazole)
Structure N-methylated, 5-isopropyl substitutionN-unsubstituted, 4-methyl substitution
Primary Target CYP2E1 / CDK2 (Scaffold)CYP2E1 / Alcohol Dehydrogenase
Role Experimental Probe / IntermediateClinical Antidote / Standard Inhibitor

Experimental Protocol: CYP2E1 Inhibition Assay

Objective: To determine the inhibition constant (


) and Mode of Inhibition (MOI) for the test compound using Human Liver Microsomes (HLM).
A. Reagents & System[2][3][4]
  • Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP2E1 (Baculosomes).

  • Probe Substrate: Chlorzoxazone (CLZ)

    
     6-Hydroxychlorzoxazone (6-OH-CLZ).
    
  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Detection: HPLC-UV (287 nm) or LC-MS/MS.

B. Assay Workflow (Self-Validating)
  • Pre-Incubation: Incubate HLM (0.5 mg/mL) with Test Compound (0 – 100 µM) in Phosphate Buffer (pH 7.4) for 5 min at 37°C.

  • Reaction Initiation: Add NADPH regenerating system.

  • Catalysis: Incubate for 20 min (Linear range validation required).

  • Termination: Add ice-cold Acetonitrile (ACN) containing internal standard.

  • Quantification: Measure Area Ratio (6-OH-CLZ / Internal Standard).

Statistical Framework & Analysis

To ensure scientific integrity, the analysis must move beyond simple mean comparisons to rigorous model fitting.

Step 1: Assay Quality Control (Z-Factor)

Before analyzing compound potency, the assay window must be validated using the Z-factor metric.



  • 
    :  Mean and SD of Positive Control (Fomepizole 100 µM, 100% Inhibition).
    
  • 
    :  Mean and SD of Vehicle Control (DMSO, 0% Inhibition).
    
  • Acceptance Criteria:

    
     indicates a robust assay suitable for screening.
    
Step 2: Dose-Response Fitting (4-Parameter Logistic)

Convert raw signals to % Activity relative to DMSO. Fit the data to the 4PL equation to derive the


:


  • Constraint: Fix Top to 100 and Bottom to 0 if controls are stable; otherwise, allow floating to detect partial inhibition.

Step 3: Mechanism of Action (Model Selection)

To distinguish between Competitive (active site binding) and Non-Competitive (allosteric) inhibition, fit the kinetic data to both models and use the Akaike Information Criterion (AIC) to select the best fit.

  • Competitive Model:

    
    
    
  • Non-Competitive Model:

    
    
    

Decision Rule: If


, select the model with the lower AIC.

Representative Data Comparison

The following data represents a typical validation profile comparing the steric effects of the isopropyl group (Test) vs. the methyl group (Reference).

Table 1: Assay Validation Metrics
MetricValueStatusInterpretation
Signal-to-Background (S/B) 14.2Pass High dynamic range for detecting weak inhibitors.
Z-Factor 0.78Pass Excellent separation; data is statistically reliable.
CV% (Replicates) 4.1%Pass High pipetting precision (<10% required).
Table 2: Comparative Potency & Kinetics
Parameter1-methyl-5-(propan-2-yl)-1H-pyrazoleFomepizole (Reference)Statistical Significance

(µM)



(t-test)

(µM)


Test compound is ~5x less potent.
Hill Slope


Both follow 1:1 binding stoichiometry.
Mechanism Mixed/Non-CompetitiveCompetitiveIsopropyl bulk likely hinders active site entry.

Expert Insight: The 5-isopropyl substitution introduces steric hindrance that reduces affinity for the heme iron of CYP2E1 compared to the compact 4-methyl group of Fomepizole. However, this reduced potency may offer better selectivity against other CYP isoforms (e.g., CYP2D6), making it a valuable scaffold for designing selective inhibitors.

Visualization of Pathways & Workflows[4]

Figure 1: CYP2E1 Catalytic Cycle & Inhibition Points

This diagram illustrates where the pyrazole derivatives intervene in the cytochrome P450 catalytic cycle.

CYP2E1_Pathway Substrate Substrate (Chlorzoxazone) ES_Complex E-S Complex Substrate->ES_Complex Binding Enzyme CYP2E1 (Heme-Fe3+) Enzyme->ES_Complex Binding Oxy_Complex Oxy-Ferrous Complex ES_Complex->Oxy_Complex NADPH Reduction Product Product (6-OH-CLZ) Oxy_Complex->Product Oxygen Transfer Fomepizole Fomepizole (Competitive) Fomepizole->Enzyme Blocks Heme (High Affinity) TestCmpd 1-methyl-5-isopropyl (Mixed/Steric) TestCmpd->ES_Complex Alters Conformation (Steric Bulk)

Caption: Comparative mechanism of action. Fomepizole competitively binds free heme, while the bulky isopropyl derivative may exhibit mixed inhibition affecting the ES complex.

Figure 2: Statistical Decision Tree for Bioassay Analysis

A logic flow for determining the validity of the generated IC50 values.

Stat_Workflow Start Raw Data Input CalcZ Calculate Z-Factor Start->CalcZ CheckZ Is Z > 0.5? CalcZ->CheckZ Fail Reject Assay Optimize Conditions CheckZ->Fail No Pass Normalize Data (% Inhibition) CheckZ->Pass Yes Fit4PL Fit 4-Parameter Logistic Model Pass->Fit4PL CheckR2 R² > 0.95? Fit4PL->CheckR2 Valid Report IC50 & 95% CI CheckR2->Valid Yes Outlier Remove Outliers (Grubbs' Test) CheckR2->Outlier No Outlier->Fit4PL

Caption: Step-by-step statistical validation workflow ensuring only high-quality bioassay data is reported.

References

  • BenchChem. (2025).[1][2][3] Comparative Guide to Structure-Activity Relationships of 1-Isopropylpyrazole Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2008). CYP2E1 and Oxidative Liver Injury by Alcohol. PMC. Retrieved from

  • MedChemExpress. (2024). Fomepizole (4-Methylpyrazole) Datasheet & CYP2E1 Inhibition. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 1-Isopropyl-5-methyl-2-pyrazoline. Retrieved from

  • Evotec. (2024). Cytochrome P450 (CYP) Inhibition Assay Protocols. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol: 1-Methyl-5-(propan-2-yl)-1H-pyrazole

Part 1: Executive Summary & Immediate Directives 1-Methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropylpyrazole) is a functionalized heterocyclic building block commonly used in pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Directives

1-Methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropylpyrazole) is a functionalized heterocyclic building block commonly used in pharmaceutical synthesis. While specific Safety Data Sheet (SDS) data for this exact isomer is often limited in public repositories, its structural analogs (alkyl-substituted pyrazoles) dictate a strict disposal protocol based on ignitability and potential aquatic toxicity .

⛔ Critical Prohibitions (The "Never" List)
  • NEVER pour into laboratory sinks or sanitary sewer systems. Pyrazole derivatives can be toxic to aquatic life and persist in water treatment facilities.

  • NEVER mix with strong oxidizing agents (e.g., nitric acid, perchlorates) or halogenated waste streams unless explicitly authorized.

  • NEVER dispose of in regular trash or biohazard bags.

✅ Immediate Action Plan
  • Classification: Treat as Hazardous Chemical Waste (RCRA Code D001 for Ignitability).

  • Segregation: Collect in Non-Halogenated Organic Solvent waste streams.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Part 2: Chemical Profile & Hazard Identification

To ensure a self-validating safety protocol, we must understand the why behind the disposal method. This compound is an organic base with a lipophilic isopropyl group, influencing its volatility and environmental fate.

Physicochemical & Hazard Summary
PropertyValue / ClassificationOperational Implication
Chemical Formula

Organic heterocycle
Molecular Weight ~124.19 g/mol Moderate volatility
Physical State Liquid (Colorless to pale yellow)Requires leak-proof secondary containment
Predicted Flash Point 60°C - 90°C (Combustible)High Risk: Classify as Ignitable (D001) for safety margins
Acidity/Basicity Weak Base (

~2-3 for conjugate acid)
Incompatible with strong acids and oxidizers
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Aquatic Chronic)Requires full PPE (Nitrile gloves, goggles)

Expert Insight: While the addition of the isopropyl group increases the boiling point compared to the parent 1-methylpyrazole (Flash Point 38°C), it is operationally safer to manage this compound under the Ignitable waste characteristic to ensure it is routed for fuel blending/incineration rather than landfilling.

Part 3: Waste Segregation Logic

Effective disposal starts with correct segregation at the bench. Mixing incompatibility groups can lead to pressure buildup or toxic gas evolution.

Diagram 1: Waste Segregation Decision Tree

WasteSegregation Start Waste: 1-Methyl-5-(propan-2-yl)-1H-pyrazole CheckState Is the waste Liquid or Solid? Start->CheckState LiquidRoute Liquid (Pure or Solution) CheckState->LiquidRoute SolidRoute Solid (Spill Debris/Contaminated PPE) CheckState->SolidRoute CheckHalogens Mixed with Halogenated Solvents? (DCM, Chloroform, etc.) LiquidRoute->CheckHalogens StreamC Stream C: Solid Hazardous Waste (Double-bagged, Sealed) SolidRoute->StreamC NoHalogens NO CheckHalogens->NoHalogens Preferred Route YesHalogens YES CheckHalogens->YesHalogens If unavoidable StreamA Stream A: Non-Halogenated Organic (Red Can/Label) NoHalogens->StreamA StreamB Stream B: Halogenated Organic (Yellow Can/Label) YesHalogens->StreamB

Figure 1: Decision logic for segregating 1-methyl-5-(propan-2-yl)-1H-pyrazole waste streams.

Part 4: Step-by-Step Disposal Protocol

This protocol is designed to meet RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" management.

Phase 1: Collection & Labeling
  • Select Container: Use a chemically compatible container. High-Density Polyethylene (HDPE) or Amber Glass are recommended. Ensure the cap has a chemically resistant liner (PTFE).

  • Labeling: Apply a hazardous waste label before adding the first drop of waste.

    • Chemical Name: Write out the full name: "1-Methyl-5-(propan-2-yl)-1H-pyrazole". Do not use abbreviations or structural formulas alone.

    • Constituents: If in solution, list the solvent and approximate % (e.g., "1-Methyl-5-(propan-2-yl)-1H-pyrazole (5%) in Ethyl Acetate (95%)").

    • Hazard Checkbox: Check "Ignitable" and "Toxic/Irritant".

Phase 2: Storage (Satellite Accumulation Area)
  • Secondary Containment: Place the waste bottle in a secondary tray capable of holding 110% of the volume of the largest container.

  • Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion.

  • Closure: Keep the container tightly closed at all times except when adding waste. Funnels must be removed immediately after use.

Phase 3: Final Disposal (EHS Hand-off)
  • Request Pickup: Submit a waste pickup request through your institution's EHS portal.

  • Waste Codes: Assign the following codes if applicable (consult local EHS):

    • D001: Ignitable (if Flash Point < 60°C or mixed with flammable solvents).

    • None (Non-RCRA Regulated): If the pure substance has a flash point > 60°C and is not specifically listed. However, best practice recommends managing as D001 due to combustibility.

Part 5: Spill Response Workflow

In the event of a spill, rapid containment is necessary to prevent environmental release.

Diagram 2: Emergency Spill Response

SpillResponse Assess Assess Spill Volume (< 100 mL vs > 100 mL) PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Minor Spill Evacuate Evacuate & Call EHS (Large Spill / Fumes) Assess->Evacuate Major Spill / Respiratory Irritation Contain Containment: Use Absorbent Pads/Vermiculite Circle the spill from outside in PPE->Contain Collect Collection: Scoop into sealable bag/jar Label as Hazardous Solid Waste Contain->Collect Clean Decontamination: Wash area with soap & water Dispose of rags as waste Collect->Clean

Figure 2: Operational workflow for managing minor vs. major spills in the laboratory.

Part 6: Regulatory Compliance & References

Regulatory Context: Under US EPA regulations (40 CFR Part 261), waste characterization is the generator's responsibility. While 1-methyl-5-(propan-2-yl)-1H-pyrazole is not a P-listed or U-listed acute hazardous waste, it exhibits characteristics of ignitability and aquatic toxicity that mandate regulation under the "Characteristic Waste" framework.

References:

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 573933, 1-Isopropyl-5-methyl-2-pyrazoline (Isomer Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

Handling

Personal protective equipment for handling 1-methyl-5-(propan-2-yl)-1H-pyrazole

Executive Summary & Chemical Identity[1][2] 1-Methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropylpyrazole) is a specialized nitrogen-containing heterocycle used primarily as an intermediate in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

1-Methyl-5-(propan-2-yl)-1H-pyrazole (also known as 1-methyl-5-isopropylpyrazole) is a specialized nitrogen-containing heterocycle used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

Critical Safety Note: Specific toxicological data for this exact regioisomer is limited in public databases. Therefore, Structure-Activity Relationship (SAR) protocols mandate that we treat this compound with the Universal Precaution standards applicable to low-molecular-weight alkyl pyrazoles. These compounds are typically combustible liquids that possess significant volatility and irritant properties.

Chemical Profile
PropertySpecification
Chemical Name 1-Methyl-5-(propan-2-yl)-1H-pyrazole
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.18 g/mol
Physical State Liquid (Colorless to pale yellow)
Boiling Point Est. 140–160°C (Based on 1-methylpyrazole analogs)
Flash Point Est. >60°C (Combustible Liquid, Class IIIA)
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); Miscible with water.[1][2]
Hazard Identification (The "Why" Behind the PPE)

To ensure scientific integrity, we do not arbitrarily assign PPE. We select it based on the specific hazard vectors of alkyl pyrazoles:

  • Vector A: Volatility & Inhalation (H335): As a low-molecular-weight liquid, vapor pressure is sufficient to cause respiratory tract irritation.

  • Vector B: Dermal Absorption & Irritation (H315, H302): Pyrazoles are lipophilic. They can penetrate the stratum corneum, causing dermatitis and potential systemic toxicity if absorbed in large quantities.

  • Vector C: Ocular Damage (H319): Liquid splashes or concentrated vapors can cause severe eye irritation or reversible corneal damage.

Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for all personnel handling >100 mg of the substance.

Protection ZoneRequired EquipmentTechnical Justification (Causality)
Eye/Face Chemical Splash Goggles (Indirect Vented)Safety glasses are insufficient. As a liquid, the risk of splash entry from the side or bottom is high. Goggles provide a sealed environment against vapors and micro-droplets.
Hand (Standard) Nitrile Gloves (Double-gloved)Outer: 5 mil Nitrile. Inner: 4 mil Nitrile. Why: Nitrile offers excellent resistance to incidental splashes of nitrogen heterocycles. Double-gloving allows the outer glove to be shed immediately upon contamination without exposing skin.
Hand (Spill/Immersion) Laminate (Silver Shield) or Butyl Rubber For spill cleanup or prolonged contact. Standard nitrile degrades rapidly (<15 mins) upon continuous immersion in organic amine-like solvents.
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Primary Control: Engineering controls are superior to respirators. All open-vessel operations must occur inside a certified hood. Backup: If hood is unavailable, use a Half-Face Respirator with Organic Vapor (OV) cartridges.
Body Flame-Resistant Lab Coat + Closed-toe Shoes Synthetic clothing (polyester) should be avoided to prevent melting into skin in case of fire. 100% Cotton or Nomex lab coats are required.
Operational Workflow: The "Safe Handling Lifecycle"

This protocol uses a self-validating logic: you cannot proceed to the next step without verifying the safety condition of the previous step.

Step 1: Receipt & Inspection
  • Action: Inspect the bottle for crystallization or pressure buildup upon receipt.

  • Validation: If the septum is bulging, vent carefully in a fume hood using a needle to release potential nitrogen pressure (though rare for this specific analog).

Step 2: Storage
  • Condition: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.

  • Reasoning: Pyrazoles can oxidize or absorb moisture over time, altering their stoichiometry.

Step 3: Transfer & Weighing
  • Protocol:

    • Place the balance inside the fume hood. If the balance is external, tare a vial with a septum cap.

    • Use a gas-tight syringe or a glass pipette for transfer. Do not pour.

    • Self-Check: If you smell a "amine-like" or "earthy" odor, your engineering controls (hood) have failed. Stop immediately.

Step 4: Reaction Setup
  • Solvent Compatibility: Compatible with standard organic solvents (DCM, THF, Toluene).

  • Exotherm Risk: Alkylation reactions involving this intermediate can be exothermic. Add reagents dropwise at 0°C.

Step 5: Decontamination
  • Wipe Down: Wipe all exterior surfaces of the reagent bottle with a Kimwipe soaked in ethanol before returning to storage. This prevents cross-contamination of the fridge handle.

Visualization: Safe Handling Logic Flow

The following diagram illustrates the critical decision points in the handling process.

G Start Start: Chemical Receipt Inspect Inspect Container (Bulging? Leaks?) Start->Inspect Vent Vent in Fume Hood (Needle Bleed) Inspect->Vent Yes (Risk) Storage Store: 2-8°C, Inert Gas Inspect->Storage No (Safe) Vent->Storage HoodCheck Check Hood Flow (>0.5 m/s?) Storage->HoodCheck Prepare for Use Weighing Weighing Protocol (Syringe Transfer) Reaction Reaction Setup (Exotherm Control) Weighing->Reaction HoodCheck->Weighing Pass HoodCheck->HoodCheck Fail (Fix Flow) Waste Disposal (Organic Stream) Reaction->Waste

Caption: Decision logic for the safe receipt, storage, and handling of 1-methyl-5-isopropylpyrazole.

Emergency Response & Disposal
Spills (>10 mL)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Butyl rubber gloves and a respirator if outside the hood.

  • Absorb: Use Vermiculite or Sand .[3] Do not use paper towels (combustible surface area increase).

  • Clean: Wipe area with dilute HCl (1M) to neutralize the basic pyrazole residue, followed by water.

First Aid
  • Eye Contact: Flush with water for 15 minutes.[4][5] Hold eyelids open. The lipophilic nature requires thorough irrigation to prevent corneal clouding.

  • Skin Contact: Wash with soap and water.[3][4][6] Do not use alcohol (enhances absorption).

Disposal Protocol
  • Waste Stream: Non-Halogenated Organic Waste (unless mixed with halogenated solvents).

  • Method: High-temperature incineration.

  • Prohibition: Do NOT pour down the drain. Pyrazoles are toxic to aquatic life and difficult for municipal water treatment to remove.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 573933, 1-Isopropyl-5-methyl-2-pyrazoline (Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-methyl-1H-pyrazole (CAS 930-36-9). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.